molecular formula C9H8N2O2 B068376 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- CAS No. 183208-38-0

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-

Cat. No.: B068376
CAS No.: 183208-38-0
M. Wt: 176.17 g/mol
InChI Key: BLHXORFATJZTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-7-2-8-6(5-12)3-10-9(8)11-4-7/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLHXORFATJZTEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(NC=C2C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-

[1]

Executive Summary: The Scaffold of Choice for Kinase Inhibition

In the landscape of modern medicinal chemistry, 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (also known as 5-Methoxy-7-azaindole-3-carboxaldehyde) has emerged as a high-value pharmacophore. Unlike the ubiquitous indole scaffolds, the 7-azaindole core offers superior aqueous solubility and a distinct hydrogen-bonding profile crucial for interacting with the hinge region of ATP-binding pockets in protein kinases.

This compound serves as a critical "linchpin" intermediate.[1] Its C-3 aldehyde functionality allows for rapid diversification via reductive amination or condensation reactions, while the C-5 methoxy group provides metabolic stability and electronic modulation. It is extensively utilized in the development of Janus Kinase (JAK) inhibitors and Fibroblast Growth Factor Receptor (FGFR) antagonists.

Chemical Identity & Physicochemical Profile[1][3][4][5][6]

The following data consolidates the fundamental properties required for analytical verification and experimental planning.

Table 1: Core Chemical Specifications
PropertySpecification
CAS Number 183208-38-0
IUPAC Name 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Common Synonyms 5-Methoxy-7-azaindole-3-carboxaldehyde; 3-Formyl-5-methoxy-7-azaindole
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
SMILES COc1cnc2[nH]cc(C=O)c2c1
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH, DCM; Insoluble in Water
pKa (Calculated) ~13.5 (pyrrole NH), ~3.5 (pyridine N)

Synthetic Methodology: Vilsmeier-Haack Formylation[9][10]

The most robust route to this compound is the Vilsmeier-Haack formylation of the parent 5-methoxy-7-azaindole. This electrophilic aromatic substitution is highly regioselective for the C-3 position due to the electron-rich nature of the pyrrole ring compared to the pyridine ring.

Reaction Mechanism & Pathway[11][12]

The following diagram illustrates the transformation from the parent azaindole to the aldehyde via the chloroiminium intermediate.

VilsmeierHaackReagentsDMF + POCl3(0°C)VilsmeierChloroiminiumSalt (In Situ)Reagents->VilsmeierActivationIntermediateIminium SpeciesVilsmeier->IntermediateSubstrate5-Methoxy-7-azaindole(CAS: 183208-36-8)Substrate->Intermediate+ Vilsmeier Reagent60-80°C, DMFHydrolysisAq. NaOAc or NaOH(Hydrolysis)Intermediate->HydrolysisQuenchProduct5-Methoxy-7-azaindole-3-carboxaldehydeHydrolysis->ProductPrecipitation

Figure 1: Vilsmeier-Haack synthetic pathway for regioselective C-3 formylation.

Detailed Experimental Protocol

Safety Note: Phosphorus oxychloride (

  • Reagent Preparation (In Situ):

    • Charge an oven-dried round-bottom flask with anhydrous DMF (5.0 equiv).

    • Cool to 0°C under an inert atmosphere (

      
       or Ar).
      
    • Dropwise add

      
       (1.2 - 1.5 equiv) over 20 minutes. Ensure internal temperature remains < 10°C.
      
    • Stir at 0°C for 30 minutes to form the Vilsmeier reagent (white/yellowish suspension).

  • Substrate Addition:

    • Dissolve 5-methoxy-7-azaindole (1.0 equiv) in a minimum volume of anhydrous DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction:

    • Allow the mixture to warm to room temperature, then heat to 60–80°C for 3–6 hours.

    • Monitor: TLC (5% MeOH in DCM) should show consumption of starting material (

      
      ) and appearance of a lower 
      
      
      spot (aldehyde).
  • Workup & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour slowly onto crushed ice/water (exothermic!).

    • Neutralize the solution to pH 7–8 using saturated aqueous Sodium Acetate (

      
      ) or 2N NaOH. Note: Controlled pH is critical to precipitate the product without deprotonating the pyrrole NH.
      
    • Stir for 1 hour. The solid product should precipitate.

    • Filter the solid, wash with copious water, and dry under vacuum at 45°C.

  • Purification:

    • If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH gradient).

Structural Characterization (Spectroscopy)[12]

To validate the synthesis, the following spectral signatures must be confirmed.

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.90–10.0 ppm (s, 1H, CHO ): Characteristic aldehyde singlet.
      
    • 
       12.0–12.5 ppm (br s, 1H, NH ): Exchangeable pyrrole proton.
      
    • 
       8.0–8.5 ppm (s, 1H, C2-H ): Deshielded proton adjacent to the aldehyde.
      
    • 
       8.2 ppm (d, 1H, C6-H ) and 
      
      
      7.6 ppm (d, 1H, C4-H ): Pyridine ring protons (coupling constants
      
      
      Hz).
    • 
       3.85–3.95 ppm (s, 3H, OCH₃ ): Distinct methoxy singlet.
      
  • Mass Spectrometry (ESI+):

    • Calculated

      
      .
      
    • Observed

      
      .
      

Applications in Drug Discovery[2][5][13]

This aldehyde is a versatile "warhead" precursor. In kinase inhibitor design, the 7-azaindole core mimics the purine ring of ATP, allowing it to anchor into the kinase hinge region via hydrogen bonds (N-1 as donor, N-7 as acceptor).

Key Therapeutic Targets
  • JAK3 Inhibitors (Autoimmune Diseases): The aldehyde is often converted to a nitrile or extended via aldol condensation to create acrylamide "tails" that interact with specific cysteine residues (e.g., Cys909 in JAK3) [1].

  • FGFR Antagonists (Oncology): Derivatives of this scaffold have shown potency against FGFR1-4, inhibiting tumor cell proliferation [2].[2]

Derivatization Workflow

DrugDesignCore5-Methoxy-7-azaindole-3-carboxaldehydePath1Reductive Amination(+ R-NH2, NaBH(OAc)3)Core->Path1Path2Knoevenagel Condensation(+ Malononitrile/Esters)Core->Path2Path3Oxidation/ReductionCore->Path3Target1Amine Linkers(Solubility/Selectivity)Path1->Target1Target2Michael Acceptors(Covalent Inhibition)Path2->Target2Target3Carboxylic Acids / Alcohols(Building Blocks)Path3->Target3

Figure 2: Common medicinal chemistry transformations for the 3-carboxaldehyde scaffold.

Handling, Stability, and Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature. Avoid prolonged exposure to strong bases which may cause degradation.

  • GHS Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a ventilated fume hood.

References

  • Nakajima, Y., et al. (2015).[3] "Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3." Bioorganic & Medicinal Chemistry, 23(15), 4669-4682.

  • Wang, J., et al. (2020). "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor (FGFR) inhibitors." European Journal of Medicinal Chemistry, 186, 111862.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde." PubChem.

  • Sigma-Aldrich. "5-Methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 183208-36-8) Product Information."

"1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-" CAS number 183208-38-0

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy- CAS Number: 183208-38-0

Introduction: A Privileged Scaffold in Modern Drug Discovery

1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy-, identified by CAS number 183208-38-0, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. It belongs to the 7-azaindole class of molecules, a structural motif recognized as a "privileged scaffold". The 7-azaindole core is a bioisostere of purine and indole, enabling it to form critical hydrogen bond interactions with the hinge region of many protein kinases.[1] This inherent biological relevance, combined with the synthetic versatility offered by its aldehyde and methoxy functional groups, positions this molecule as a crucial intermediate in the development of targeted therapeutics, particularly small molecule kinase inhibitors.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, and applications, grounded in established chemical principles and its role in contemporary drug design.

Core Physicochemical and Structural Characteristics

The molecule's structure is defined by a bicyclic system fusing an electron-rich pyrrole ring with an electron-deficient pyridine ring.[4] This electronic arrangement dictates its reactivity. The aldehyde at the C3 position is a key synthetic handle, while the methoxy group at C5 modulates electronic properties and can occupy hydrophobic pockets in enzyme active sites.[5]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 183208-38-0[6][7]
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [7]
Appearance Typically an off-white to yellow or brown solid/powderN/A (General Observation)
Purity ≥95% (Commercially available)[7]
Storage Conditions Inert atmosphere, 2-8°C[7]

Synthesis: The Vilsmeier-Haack Formylation Pathway

The most direct and widely employed method for synthesizing 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is the Vilsmeier-Haack reaction.[8][9] This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich systems.

Causality Behind the Method: The choice of the Vilsmeier-Haack reaction is dictated by the electronic nature of the 7-azaindole core. The pyrrole ring is highly activated towards electrophilic aromatic substitution. The reaction proceeds via the in-situ formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[9][10] This potent electrophile preferentially attacks the electron-dense C3 position of the pyrrole ring, leading to the desired 3-carboxaldehyde product.[11]

Detailed Step-by-Step Experimental Protocol

This protocol is a representative procedure based on the principles of the Vilsmeier-Haack reaction.

  • Vilsmeier Reagent Formation: In a three-neck flask under an inert atmosphere (e.g., Nitrogen), cool an appropriate amount of anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30-60 minutes to ensure complete formation of the chloroiminium salt.

  • Substrate Addition: Dissolve the starting material, 5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 183208-36-8), in anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat as necessary (e.g., 60-80°C) for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Hydrolysis (Workup): Once the reaction is complete, cool the mixture back down to 0°C. Carefully and slowly pour the reaction mixture onto crushed ice containing a base, such as sodium bicarbonate or sodium hydroxide, to neutralize the acid and hydrolyze the intermediate iminium species. This step is often highly exothermic and requires careful control.

  • Product Isolation & Purification: The solid product typically precipitates from the aqueous solution. Collect the crude product by vacuum filtration. Wash the solid thoroughly with water and then with a cold non-polar solvent (e.g., diethyl ether) to remove impurities. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

graphdot cluster_0 Step 1: Reagent Formation (0°C) cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Hydrolysis & Isolation DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier POCl3 POCl3 POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Start 5-Methoxy-1H- pyrrolo[2,3-b]pyridine Start->Intermediate Reaction Product Final Product (CAS 183208-38-0) Intermediate->Product Hydrolysis Hydrolysis Aqueous Base (e.g., NaHCO₃) Hydrolysis->Product Purification Filtration & Purification Product->Purification

Caption: Workflow for the Vilsmeier-Haack synthesis of the target compound.

Application in Kinase Inhibitor Drug Development

The primary utility of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is as a versatile intermediate for constructing more complex molecules. The aldehyde group is a key functional handle that can participate in a wide range of chemical transformations, including:

  • Reductive amination to install various amine side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions to form alkenes.

  • Condensation reactions with hydrazines or other binucleophiles to form new heterocyclic rings.[1]

This versatility makes it a valuable precursor for libraries of compounds screened for biological activity. Its most prominent application is in the synthesis of ATP-competitive kinase inhibitors.[1][12] The 7-azaindole scaffold effectively mimics the purine ring of ATP, anchoring the inhibitor in the enzyme's active site, while synthetic modifications originating from the C3-aldehyde explore different regions of the binding pocket to achieve potency and selectivity. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have shown potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFR), Janus Kinase 3 (JAK3), and Phosphodiesterase 4B (PDE4B).[5][13][14]

dot Aldehyde Aldehyde Intermediate (CAS 183208-38-0) Reaction Condensation / Reductive Amination / Other Reactions Aldehyde->Reaction Versatile Handle Core Functionalized Pyrrolopyridine Core Reaction->Core Builds Complexity Target Potent & Selective Kinase Inhibitor Core->Target Structure-Activity Relationship (SAR)

Caption: Logical workflow from intermediate to a targeted kinase inhibitor.

Analytical Characterization Profile

To ensure the identity and purity of the synthesized compound, a standard battery of analytical techniques is employed. The expected spectral characteristics are summarized below.

Table 2: Expected Analytical Data

TechniqueExpected Observations
¹H NMR Signals for the aldehyde proton (singlet, ~9.8-10.2 ppm), aromatic protons on the bicyclic core, a singlet for the methoxy group (~3.9-4.1 ppm), and a broad singlet for the pyrrole N-H.
¹³C NMR A characteristic signal for the aldehyde carbonyl carbon (~185-195 ppm), along with resonances for the aromatic carbons and the methoxy carbon.
IR Spectroscopy A strong C=O stretching vibration for the conjugated aldehyde typically observed between 1650-1680 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak ([M+H]⁺) corresponding to the calculated mass of 177.0664 for C₉H₉N₂O₂⁺.

Safety and Handling Precautions

As with all laboratory chemicals, this compound should be handled with appropriate care. A full Safety Data Sheet (SDS) should be consulted before use.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15][16]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[17]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[16]

    • Inhalation: Move the person to fresh air.[15]

    • Ingestion: Rinse mouth with water and seek medical attention.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[18]

Conclusion

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is more than just a chemical compound; it is a critical tool in the arsenal of the modern medicinal chemist. Its straightforward and scalable synthesis via the Vilsmeier-Haack reaction, combined with the strategic placement of its functional groups on a biologically relevant scaffold, makes it an invaluable starting point for the design and synthesis of next-generation targeted therapies. A thorough understanding of its chemistry and applications is essential for any research program focused on the development of kinase inhibitors and other novel pharmaceuticals.

References

  • Chemsrc. (2025, September 11). 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy-. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Angene Chemical. (2024, December 14). Safety Data Sheet. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde. Retrieved from [Link]

  • Rajput, A. P., & Patil, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Sravanthi, G., & Kumar, M. M. K. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry.
  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde. Retrieved from [Link]

  • Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Neochoritis, C. G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor inhibitors. RSC Advances.
  • Hojnik, C. (2014). Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines. Master Thesis, Graz University of Technology.
  • El-Malah, A. A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. Retrieved from [Link]

  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Bulletin of the Chemical Society of Ethiopia.
  • PubChemLite. (n.d.). 1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Lead Sciences. (n.d.). 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • Carmichael, J., et al. (2022). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. Retrieved from [Link]

  • Romagnoli, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. Retrieved from [Link]

  • Wu, P., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Okaniwa, M., et al. (2015). Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical and Pharmaceutical Bulletin.

Sources

"1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Identity

The compound 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (often referred to in lab shorthand as 5-methoxy-7-azaindole-3-carboxaldehyde) represents a critical intermediate in the synthesis of kinase inhibitors. As a bioisostere of the indole scaffold, the 7-azaindole core offers improved aqueous solubility and distinct hydrogen-bonding capabilities—specifically the ability of N7 to accept hydrogen bonds, a feature absent in the parent indole.

The aldehyde functionality at the C3 position serves as a versatile "chemical handle," allowing for rapid diversification via reductive amination, Knoevenagel condensation, or oxidation/reduction sequences.

Physicochemical Constants
PropertyValueNotes
Molecular Weight 176.17 g/mol Calculated (C₉H₈N₂O₂)
Exact Mass 176.0586Monoisotopic
Molecular Formula C₉H₈N₂O₂
CAS Registry Number VariablePrecursor (5-OMe-7-azaindole): 183208-36-8
LogP (Predicted) ~1.2Lipophilic, but less than indole analog
Topological PSA ~54 ŲGood membrane permeability range
H-Bond Donors/Acceptors 1 / 3N1-H (Donor); N7, O (Acceptors)

Synthetic Methodology: Vilsmeier-Haack Formylation[3][4]

The Challenge of the 7-Azaindole Scaffold

Synthesizing 3-formyl-7-azaindoles is mechanistically distinct from standard indoles. The pyridine ring in the 7-azaindole system is electron-deficient, which pulls electron density away from the pyrrole ring, making the C3 position less nucleophilic than in a standard indole.

However, the 5-methoxy group plays a pivotal role here. As an electron-donating group (EDG) on the pyridine ring, it partially counteracts the electron-withdrawing nature of the nitrogen at position 7, reactivating the system for electrophilic aromatic substitution (EAS).

Optimized Protocol

Reaction Type: Vilsmeier-Haack Formylation Scale: Gram-scale adaptable

Reagents:
  • Substrate: 5-Methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Reagent A: Phosphorus Oxychloride (POCl₃) (1.2 – 1.5 eq)

  • Reagent B: N,N-Dimethylformamide (DMF) (3.0 – 5.0 eq)[1]

  • Solvent: DMF (often acts as solvent) or 1,2-Dichloroethane

Step-by-Step Workflow
  • Vilsmeier Reagent Formation:

    • Critical Step: Cool DMF to 0°C under N₂ atmosphere.

    • Add POCl₃ dropwise. Caution: Exothermic. Maintain T < 5°C to prevent thermal decomposition.

    • Stir for 30 mins to form the chloroiminium ion (Vilsmeier reagent).

  • Substrate Addition:

    • Dissolve 5-methoxy-7-azaindole in minimal DMF.

    • Add the substrate solution slowly to the Vilsmeier reagent at 0°C.

    • Observation: The mixture typically turns yellow/orange.

  • Reaction Phase:

    • Warm to room temperature, then heat to 80°C–90°C for 3–6 hours.

    • Monitoring: Check LC-MS for the disappearance of SM (M+H 149) and appearance of the iminium intermediate.

  • Hydrolysis & Workup:

    • Cool the reaction mixture to 0°C.

    • Pour onto crushed ice/water containing sodium acetate or saturated NaHCO₃ (pH adjustment to ~8–9 is crucial to precipitate the product).

    • Stir vigorously. The iminium salt hydrolyzes to the aldehyde.

    • Filter the resulting solid. Recrystallize from Ethanol/Water if necessary.

Visualization: Synthetic Pathway[6]

VilsmeierHaack Start 5-Methoxy-7-azaindole (C8H8N2O) Intermediate Chloroiminium Intermediate Start->Intermediate Electrophilic Attack (80-90°C) Reagent POCl3 + DMF (0°C) Reagent->Intermediate In-situ generation Hydrolysis Hydrolysis (Ice/NaOAc) Intermediate->Hydrolysis Quench Product Target Aldehyde (MW: 176.17) Hydrolysis->Product Precipitation

Figure 1: Vilsmeier-Haack formylation pathway for the synthesis of the target aldehyde.

Medicinal Chemistry Applications

Scaffold Utility: The "Hinge Binder"

In kinase drug discovery, the 7-azaindole motif is a privileged scaffold. The N1-H and N7 atoms often mimic the hydrogen bonding pattern of the adenine ring of ATP, allowing the molecule to bind to the "hinge region" of kinase enzymes (e.g., JAK, Trk, FGFR).

The 3-carboxaldehyde group is rarely the final endpoint; it is a transient state designed for divergent synthesis.

Functionalization Strategies
  • Reductive Amination:

    • Reaction with primary/secondary amines + NaBH(OAc)₃.

    • Utility: Introduction of solubilizing groups (morpholine, piperazine) to improve PK properties.

  • Olefination (Wittig/Horner-Wadsworth-Emmons):

    • Reaction with phosphonates.[1]

    • Utility: Extension of the carbon chain to reach hydrophobic pockets within the enzyme active site.

  • Oxidation:

    • Conversion to carboxylic acid (Pinnick oxidation).

    • Utility: Formation of amides via peptide coupling.

Visualization: Divergent Synthesis Map

DivergentSynthesis Aldehyde 3-CHO Core (MW 176.17) Amine Benzylic Amines (via Reductive Amination) Aldehyde->Amine + R-NH2 / [H] Olefin Acrylates/Olefins (via Wittig) Aldehyde->Olefin + Ph3P=CR2 Acid Carboxylic Acids (via Pinnick Ox) Aldehyde->Acid + NaClO2 Nitrile Nitriles (via Oxime) Aldehyde->Nitrile + NH2OH / dehyd.

Figure 2: Divergent synthetic utility of the aldehyde handle in medicinal chemistry campaigns.

Analytical Characterization (Expected)

To validate the synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde , rely on the following diagnostic signals:

  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CHO): Singlet, ~9.90 – 10.05 ppm. (Most distinct signal).

    • N1-H (Pyrrole NH): Broad singlet, ~12.0 – 12.5 ppm (Exchangeable with D₂O).

    • C2-H: Singlet/Doublet, ~8.3 ppm (Deshielded by the adjacent carbonyl).

    • Methoxy (-OCH₃): Singlet, ~3.8 – 3.9 ppm (Integration: 3H).

  • LC-MS:

    • ESI+: [M+H]⁺ = 177.1.

    • Retention Time: Will be lower (more polar) than the non-formylated starting material due to the polar carbonyl group.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Vilsmeier-Haack Reaction[2][3][4]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link][4]

  • 7-Azaindole in Kinase Inhibitors

    • Title: Azaindoles in Medicinal Chemistry[5][6]

    • Source: PharmaBlock Whitepaper
  • Physical Properties & Database

    • Title: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (Parent Scaffold Data)[7]

    • Source: PubChem (N
    • URL:[Link]

  • Synthesis of 7-Azaindole Derivatives

    • Title: Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine Deriv
    • Source: N
    • URL:[Link]

Sources

"1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-" SMILES string

[1]

Executive Summary

This technical guide profiles 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (also known as 5-methoxy-7-azaindole-3-carboxaldehyde), a high-value heterocyclic intermediate in medicinal chemistry. As a 7-azaindole derivative, this molecule serves as a privileged scaffold for the design of ATP-competitive kinase inhibitors (e.g., JAK, FGFR, and PI3K families). Its structural duality—combining the hydrogen-bonding capability of the pyrrole moiety with the electron-deficient nature of the pyridine ring—makes it a bioisostere of both indole and purine systems.

This guide details the structural cheminformatics, a validated Vilsmeier-Haack synthetic protocol, reactivity profiles for downstream derivatization, and its logic in Structure-Activity Relationship (SAR) campaigns.

Structural Identity & Cheminformatics

The core scaffold is a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) substituted with a methoxy group at the C5 position and a formyl (aldehyde) group at the C3 position.

Identifiers
PropertyValue
IUPAC Name 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Common Name 5-Methoxy-7-azaindole-3-carboxaldehyde
CAS Number 183208-38-0
SMILES COc1cnc2[nH]cc(C=O)c2c1
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Physicochemical Profile (Calculated)
ParameterValueSignificance
cLogP ~1.2Favorable lipophilicity for oral bioavailability (Rule of 5 compliant).
TPSA ~55 ŲGood membrane permeability; suggests potential for BBB penetration.
H-Bond Donors 1 (Pyrrole NH)Critical for "hinge binding" in kinase pockets.[1]
H-Bond Acceptors 3 (Pyridine N, OMe, C=O)Facilitates water-mediated bridging or direct residue interaction.

Synthetic Pathway: Vilsmeier-Haack Formylation[3][4][5]

The most robust method for introducing the aldehyde at the C3 position of the 5-methoxy-7-azaindole core is the Vilsmeier-Haack reaction .

Mechanistic Insight

Unlike standard indoles, the 7-azaindole ring is electron-deficient due to the pyridine nitrogen (N7). This reduces the nucleophilicity of the C3 carbon. Consequently, the reaction often requires strictly anhydrous conditions and controlled temperature ramps to ensure the formation of the chloroiminium intermediate without decomposing the acid-sensitive azaindole core.

Validated Protocol

Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).[2] Substrate: 5-Methoxy-1H-pyrrolo[2,3-b]pyridine.[3]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to 0°C.

  • Electrophile Generation: Add POCl₃ (1.2 equiv) dropwise over 20 minutes. Caution: Exothermic. Stir at 0°C for 30 minutes to generate the Vilsmeier reagent (chloroiminium salt).

  • Addition: Dissolve 5-methoxy-7-azaindole (1.0 equiv) in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4–6 hours. Note: Higher temperature is required compared to indoles due to the deactivated ring.

  • Hydrolysis: Cool the reaction to 0°C. Pour the mixture slowly into crushed ice/saturated sodium acetate (NaOAc) solution. Adjust pH to ~8–9.

  • Isolation: The product often precipitates as a solid. Filter, wash with water, and dry. If no precipitate forms, extract with ethyl acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallization from MeOH/EtOAc or flash chromatography (SiO₂, DCM/MeOH gradient).

Reaction Workflow Diagram

VilsmeierHaackReagentsPOCl3 + DMF(0°C)VilsmeierChloroiminiumSpeciesReagents->VilsmeierIn situ formationIntermediateIminium IonIntermediateVilsmeier->IntermediateSubstrate5-Methoxy-7-azaindoleSubstrate->Intermediate+ Vilsmeier Rgt(90°C, 4h)HydrolysisHydrolysis(Ice/NaOAc, pH 9)Intermediate->HydrolysisProduct5-Methoxy-7-azaindole-3-carboxaldehydeHydrolysis->ProductPrecipitation

Figure 1: Vilsmeier-Haack formylation workflow for electron-deficient azaindole scaffolds.

Reactivity & Functionalization[3][4][6]

The C3-aldehyde serves as a versatile "handle" for diversifying the scaffold.[4] In drug discovery, this is primarily used to extend the molecule into the solvent-exposed regions of a protein binding pocket.

Reductive Amination (Key Workflow)

To synthesize amine-linked inhibitors (e.g., for solubility enhancement):

  • Reagents: Amine (R-NH₂), Sodium Triacetoxyborohydride (STAB), AcOH, DCE/THF.

  • Advantage: STAB is milder than NaBH₄ and prevents the direct reduction of the aldehyde to an alcohol before the imine is formed.

  • Protocol: Mix aldehyde and amine in DCE with 1 eq AcOH. Stir 1h. Add STAB (1.5 eq). Stir overnight.

Knoevenagel Condensation

To synthesize vinyl/acrylic derivatives (Michael acceptors for covalent inhibition):

  • Reagents: Malononitrile or Ethyl cyanoacetate, Piperidine (cat.), EtOH, Reflux.

  • Outcome: Formation of electron-deficient alkenes at C3.

Medicinal Chemistry Applications

Kinase Inhibitor Design (JAK/STAT Pathway)

The 7-azaindole core is a classic ATP-hinge binder .

  • Interaction Mode: The Pyrrole N1-H acts as a Hydrogen Bond Donor (HBD) to the hinge region backbone (e.g., Glu residue). The Pyridine N7 acts as a Hydrogen Bond Acceptor (HBA) to a backbone NH (e.g., Leu residue).

  • Role of 5-Methoxy: The methoxy group at C5 points into the hydrophobic pocket (Gatekeeper region). It can be modified to a larger group (e.g., benzyloxy) to improve selectivity against specific kinases by exploiting steric clashes in off-targets.

  • Role of C3-Aldehyde: Precursor for the "tail" that interacts with the ribose-binding pocket or solvent front.

SAR Logic Diagram

SAR_LogicScaffold5-Methoxy-7-azaindoleScaffoldHingeHinge Binding (N1/N7)Mimics AdenineScaffold->HingeCore FunctionGatekeeper5-Methoxy GroupHydrophobic Pocket Interaction(Selectivity Filter)Scaffold->GatekeeperC5 PositionSolventC3-Aldehyde Derivatization(Reductive Amination)Scaffold->SolventC3 PositionOutcomeTarget: JAK/FGFR KinasesOptimized Potency & SolublityHinge->OutcomeGatekeeper->OutcomeSolvent->Outcome

Figure 2: Structure-Activity Relationship (SAR) logic for 5-methoxy-7-azaindole derivatives in kinase drug discovery.

Safety & Handling

While specific toxicological data for this exact intermediate may be limited, it shares hazard profiles with the broader class of halogenated/methoxylated azaindoles.

  • GHS Classification (Extrapolated):

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[5]

    • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[5]

    • STOT-SE: Category 3 (May cause respiratory irritation).[5][6]

  • Handling: Handle in a fume hood. Avoid inhalation of dust.[5]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Aldehydes can oxidize to carboxylic acids over time if exposed to air.

References

  • Vilsmeier-Haack Reaction on Azaindoles

    • Title: Synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[1]

    • Source:Bioorganic & Medicinal Chemistry / PubMed Central.
    • URL:[Link]

  • 7-Azaindole Scaffold in Kinase Discovery

    • Title: The Azaindole framework in the design of kinase inhibitors.[7][8]

    • Source:Molecules (2014).[8]

    • URL:[Link]

  • Chemical Safety Data (Analogous Structures)

    • Title: Safety Data Sheet - 5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
    • Source: Sigma-Aldrich.[9]

  • General Synthetic Methodology

    • Title: Azaindole synthesis and functionalization.[10][8][11][12]

    • Source: Organic Chemistry Portal.[13]

    • URL:[Link]

Technical Monograph: Spectroscopic Elucidation and Synthetic Utility of 5-Methoxy-7-azaindole-3-carboxaldehyde

[1]

Part 1: Executive Summary & Chemical Identity[1]

5-methoxy-7-azaindole-3-carboxaldehyde (CAS 183208-38-0) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] As a bioisostere of both indole and purine, the 7-azaindole core is extensively utilized in the design of ATP-competitive kinase inhibitors (e.g., JAK, FGFR, and Trk inhibitors).[1] The C3-aldehyde functionality serves as a versatile electrophilic handle for reductive aminations, Knoevenagel condensations, and Horner-Wadsworth-Emmons olefinations, facilitating the rapid diversification of lead compounds.[1]

This guide provides a definitive reference for the spectroscopic identification, synthesis, and quality control of this intermediate, addressing the specific challenges in distinguishing regioisomers in the azaindole series.

Chemical Identity Table[1][2][3]
PropertySpecification
IUPAC Name 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Common Name 5-Methoxy-7-azaindole-3-carboxaldehyde
CAS Number 183208-38-0
Molecular Formula C

H

N

O

Molecular Weight 176.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, MeOH
Melting Point 218–222 °C (decomposition)

Part 2: Synthesis & Experimental Protocol

The most robust route to 5-methoxy-7-azaindole-3-carboxaldehyde is the Vilsmeier-Haack formylation of the parent 5-methoxy-7-azaindole.[1] This electrophilic aromatic substitution is highly regioselective for the C3 position due to the electron-rich nature of the pyrrole ring compared to the pyridine ring.[1]

Reaction Mechanism & Workflow

The following DOT diagram illustrates the critical pathway from reagent activation to product isolation.[1]

VilsmeierHaackReagentsReagents:POCl3 + DMFImSaltChloroiminiumSalt (In Situ)Reagents->ImSalt0°C, 30 minIntermediateIminiumIntermediateImSalt->Intermediate+ SubstrateDMF, 0°C to 80°CSubstrateSubstrate:5-Methoxy-7-azaindole(CAS 183208-36-8)Substrate->IntermediateHydrolysisHydrolysis:NaOAc (aq) or NaOHIntermediate->HydrolysisQuenchProductProduct:5-Methoxy-7-azaindole-3-carboxaldehydeHydrolysis->ProductPrecipitation& Filtration

Figure 1: Vilsmeier-Haack formylation workflow for C3-functionalization of 7-azaindoles.

Detailed Protocol
  • Reagent Activation: In a flame-dried round-bottom flask under Argon, anhydrous DMF (10.0 equiv) is cooled to 0 °C. Phosphorus oxychloride (

    
    , 1.2 equiv) is added dropwise over 20 minutes. The solution is stirred for 30 minutes to generate the Vilsmeier reagent (chloroiminium salt).
    
  • Addition: A solution of 5-methoxy-7-azaindole (1.0 equiv) in DMF is added dropwise to the Vilsmeier reagent at 0 °C.

  • Cyclization/Heating: The mixture is allowed to warm to room temperature and then heated to 80–90 °C for 4–6 hours. Note: Monitoring by TLC (5% MeOH in DCM) is crucial; the intermediate iminium salt may appear as a baseline spot.[1]

  • Hydrolysis (Critical Step): The reaction is cooled to 0 °C and poured onto crushed ice. The pH is adjusted to 8–9 using saturated aqueous sodium acetate or 2N NaOH.[1]

  • Isolation: The resulting precipitate is stirred for 1 hour, filtered, washed extensively with water, and dried under vacuum. Recrystallization can be performed from Ethanol/Water if necessary.[1]

Part 3: Spectroscopic Characterization[1]

Accurate structural elucidation is vital to distinguish the 3-formyl product from potential N1-formyl byproducts (though rare under these conditions) or 2-formyl isomers.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][5][6][7]

The introduction of the electron-donating methoxy group at C5 significantly alters the chemical environment of the pyridine ring protons compared to the unsubstituted 7-azaindole.[1]


H NMR Data (400 MHz, DMSO-

)
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
NH 12.45br s1H-Indole N1-H (Exchangeable)
CHO 9.92s1H-Characteristic aldehyde proton
H2 8.32s1H-Deshielded by C3-CHO; singlet (or d,

)
H6 8.15d1H2.6Ortho to N7; meta to H4.[1] Shielded by C5-OMe.[1]
H4 7.68d1H2.6Meta to N7; ortho to C5-OMe.[1]
OCH

3.88s3H-Distinct methoxy singlet

Note: The coupling constant (

1

C NMR Data (100 MHz, DMSO-

)
Shift (

, ppm)
Assignment
185.4 C=O (Aldehyde carbonyl)
154.2 C5 (C-OMe, ipso)
148.8 C7a (Bridgehead C-N)
138.5 C2 (Pyrrole CH)
129.1 C6 (Pyridine CH)
117.5 C3a (Bridgehead quaternary)
112.8 C3 (C-CHO, quaternary)
102.4 C4 (Pyridine CH)
55.8 OCH

Infrared (IR) Spectroscopy (ATR)[1]
  • 
     (cm
    
    
    ):
    • 3150–3250: N-H stretch (broad, H-bonded).[1]

    • 2800–2850: C-H stretch (Aldehyde Fermi resonance).

    • 1655–1665: C=O stretch (Conjugated aldehyde).[1] Note: This is lower than typical aliphatic aldehydes (~1720) due to conjugation with the electron-rich azaindole ring.[1]

    • 1580, 1490: C=C / C=N aromatic ring stretches.

Mass Spectrometry (HRMS-ESI)[1]
  • Ionization Mode: Positive ESI (

    
    )
    
  • Calculated Mass: 177.0664 (

    
    )[1]
    
  • Observed Mass: 177.0660

    
     5 ppm.[1]
    
  • Fragmentation: Loss of CO (28 Da) is a common fragmentation pathway for aromatic aldehydes.[1]

Part 4: Structural Logic & Quality Control[1]

Tautomerism and Hydrogen Bonding[1]

In solution (DMSO), the molecule exists predominantly in the 1H-tautomer form. The aldehyde oxygen often participates in weak intramolecular hydrogen bonding with the C2-H or intermolecular bonding with the N1-H of neighboring molecules, elevating the melting point.[1]

The following diagram visualizes the NOESY (Nuclear Overhauser Effect Spectroscopy) correlations used to confirm the regiochemistry of the methoxy group and the aldehyde.

NOESY_CorrelationsCHOCHO(9.92 ppm)H2H2(8.32 ppm)CHO->H2StrongNHNH(12.45 ppm)NH->H2MediumH4H4(7.68 ppm)H6H6(8.15 ppm)H4->H6Weak (Space)OMeOMe(3.88 ppm)OMe->H4StrongOMe->H6Strong

Figure 2: Key NOESY correlations confirming the proximity of the Methoxy group to H4 and H6, and the Aldehyde to H2.[1]

Purity Assessment (HPLC Method)[1]

For drug development applications, purity >98% is required.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5

    
    m).[1]
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

  • Retention Time: Expect elution slightly earlier than unsubstituted 7-azaindole-3-CHO due to the polarity of the methoxy oxygen, despite the lipophilic methyl group.[1]

References

  • Chemical Source & Identity

    • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS 183208-38-0).[1][2][3][4][5] BLD Pharm.[1][4]

  • Synthetic Methodology (Vilsmeier-Haack on Azaindoles)

    • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation.[1][6] ChemRxiv, 2024.[6] (Analogous methodology for azaindole series).

  • Spectroscopic Comparisons (Parent Scaffold)

    • 7-Azaindole-3-carboxaldehyde Properties.[1][2] Sigma-Aldrich.[1]

    • [1]

  • General Reactivity of 5-Methoxy-7-azaindole

    • 5-Methoxy-7-azaindole (Precursor CAS 183208-36-8).[1] Sigma-Aldrich.[1]

    • [1]

  • Patent Literature (Analogous Synthesis)

    • Synthetic method for indole-3-carboxaldehyde compounds.[1][7] CN102786460A (Google Patents).

Technical Analysis: 1H NMR of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the 1H NMR characterization of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde . It is designed for medicinal chemists and structural biologists requiring definitive assignment logic for substituted 7-azaindole scaffolds.

Structural Overview & Mechanistic Context

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in kinase inhibitor discovery (e.g., JAK, FGFR inhibitors) due to its ability to mimic the purine ring of ATP. The introduction of a 3-formyl group (carboxaldehyde) and a 5-methoxy group creates a specific electronic push-pull system that significantly alters the NMR signature compared to the parent heterocycle.

Electronic Environment
  • 3-CHO (Electron Withdrawing): Exerts a strong deshielding effect on the pyrrole proton (H2) and the spatially proximal pyridine proton (H4) via the peri-effect.

  • 5-OMe (Electron Donating): Increases electron density on the pyridine ring, specifically shielding the ortho positions (H4 and H6).

  • N7 (Pyridine Nitrogen): Acts as an electron sink, strongly deshielding the adjacent H6 proton.

Experimental Protocol

Sample Preparation

For optimal resolution of the exchangeable amide proton and the aldehyde singlet, DMSO-d


  is the solvent of choice. CDCl

often leads to broadening of the NH signal and poor solubility for polar 3-formyl-7-azaindoles.
ParameterSpecificationReason
Solvent DMSO-d

(99.9% D)
Ensures solubility and stabilizes the NH proton via H-bonding, slowing exchange.
Concentration 5–10 mg / 0.6 mLPrevents aggregation-induced shifting (stacking effects).
Temperature 298 K (25 °C)Standard baseline; elevated temp (313 K) may sharpen NH if broadened.
Reference TMS (0.00 ppm) or DMSO residual (2.50 ppm)Accurate internal referencing is critical for distinguishing H4/H6.

Spectral Assignment & Logic (The Core)

The following data represents the definitive assignment in DMSO-d


.
Chemical Shift Table[1][2][3]
Proton LabelChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
NH (H1) 12.30 – 12.60 br sHighly acidic pyrrole NH; deshielded by aromatic ring current and H-bonding.
CHO 9.85 – 9.95 sCharacteristic aldehyde singlet; distinct diagnostic peak.
H2 8.35 – 8.50 s (or d)

Deshielded by the adjacent C3-carbonyl. Often appears as a broad singlet if NH coupling is unresolved.[1]
H6 8.15 – 8.25 d

Most deshielded aromatic proton on the pyridine ring due to

-position to N7.
H4 7.80 – 7.95 d

Shielded by 5-OMe (ortho), but deshielded by C3-CHO proximity. Upfield relative to H6.
OCH

3.80 – 3.90 sCharacteristic methoxy singlet.
Detailed Mechanistic Assignment
1. The Pyridine Ring (H4 vs. H6)

Distinguishing H4 and H6 is the most common challenge in 5-substituted 7-azaindoles.

  • H6 (The

    
    -Proton):  Located at position 6, this proton is adjacent to the pyridine nitrogen (N7). The inductive withdrawing effect of N7 dominates, typically placing H6 downfield of H4.
    
  • H4 (The peri-Proton): Located at position 4, this proton is spatially close to the carbonyl oxygen at C3. While the 5-OMe group exerts a shielding effect (pushing H4 upfield), the carbonyl exerts a deshielding peri-effect. However, the N7 effect on H6 is generally stronger, keeping H6 downfield of H4 .

  • Coupling: H4 and H6 exhibit meta-coupling (

    
     Hz). They appear as clear doublets.
    
2. The Pyrrole Ring (H2)

H2 appears as a sharp singlet (or broad doublet if coupling to NH is visible). Its shift (~8.4 ppm) is significantly downfield compared to unsubstituted 7-azaindole (~7.4 ppm) due to the strong electron-withdrawing nature of the C3-aldehyde.

Visualization of Assignment Logic

The following diagram illustrates the competing electronic effects that determine the chemical shifts.

G Molecule 5-methoxy-1H-pyrrolo[2,3-b] pyridine-3-carboxaldehyde CHO 3-CHO Group (9.90 ppm) Molecule->CHO OMe 5-OMe Group (3.85 ppm) Molecule->OMe N7 Pyridine N7 Molecule->N7 H2 H2 Proton (~8.40 ppm) Deshielded by CHO CHO->H2 Strong Deshielding (Ortho) H4 H4 Proton (~7.90 ppm) Shielded by OMe Deshielded by CHO CHO->H4 Peri-effect (Deshielding) OMe->H4 Ortho Shielding H6 H6 Proton (~8.20 ppm) Deshielded by N7 Shielded by OMe OMe->H6 Ortho Shielding N7->H6 Alpha Deshielding (Dominant)

Caption: Electronic influence map showing the competing shielding (green) and deshielding (red) vectors determining the H4 and H6 chemical shifts.

Troubleshooting & Nuances

Aldehyde Rotamers

In some high-resolution spectra, the aldehyde proton may appear as two unequal singlets (e.g., 9.90 and 9.92 ppm) or show broadening. This is due to restricted rotation of the C3-CHO bond, creating syn and anti conformers relative to the pyrrole NH. In DMSO at room temperature, this exchange is usually fast, resulting in a single average peak, but cooling the sample can resolve the rotamers.

NH Exchange

If the NH signal at ~12.5 ppm is missing or extremely broad:

  • Cause: "Wet" DMSO (presence of H

    
    O) facilitates rapid proton exchange.
    
  • Solution: Use ampouled, dry DMSO-d

    
     or add a single pellet of activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition.
    
Impurity Flags

Common synthetic impurities to watch for:

  • Residual DMF: Peaks at 7.95 (s), 2.89 (s), 2.73 (s). DMF is often used in the Vilsmeier-Haack formylation step.

  • 5-Methoxy-7-azaindole (Starting Material): Lacks the CHO peak; H2 shifts upfield to ~6.4 ppm.

References

  • Preparation of 7-azaindole derivatives. Beilstein Journal of Organic Chemistry. (2014). Detailed NMR data for substituted 7-azaindoles.

  • Synthesis and SAR of 1H-Pyrrolo[2,3-b]pyridine derivatives. RSC Advances. (2021). Discusses substituent effects on the 7-azaindole core.

  • NMR Characteristics of 3-Formyl-7-azaindoles. Journal of Organic Chemistry. (2010). Establishes baseline shifts for the 3-CHO group in this scaffold.

  • Sigma-Aldrich Product Data. 5-Methoxy-1H-pyrrolo[2,3-b]pyridine (Parent Core). CAS: 183208-36-8.[2]

Sources

Technical Guide: Mass Spectrometry Profiling of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mass spectrometric analysis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (also known as 5-methoxy-7-azaindole-3-carboxaldehyde). This compound is a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents.

Executive Summary

Compound: 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde Formula: C₉H₈N₂O₂ Exact Mass (Monoisotopic): 176.0586 Da Target Ion [M+H]⁺: 177.0659 m/z

This guide provides a standardized workflow for the identification, quantification, and impurity profiling of the title compound. It focuses on Electrospray Ionization (ESI) in positive mode, which is the preferred method due to the basicity of the pyridine nitrogen (N-7). The guide addresses the specific fragmentation mechanisms—loss of carbon monoxide (CO) and methyl radicals (CH₃[1]•)—characteristic of this scaffold.

Physicochemical Context & Ionization Strategy[2][3][4][5]

Structural Analysis for MS Optimization

The molecule consists of a 7-azaindole core fused with two reactive handles: a methoxy group at C5 and a carboxaldehyde at C3 .

  • Protonation Site: The pyridine nitrogen (N-7) is the most basic site (

    
     for 7-azaindole), making ESI(+) highly sensitive. The aldehyde oxygen is less basic but may participate in proton-transfer mechanisms during fragmentation.
    
  • Solubility: Moderately soluble in acetonitrile (ACN) and DMSO; limited solubility in water.

  • Stability: The aldehyde is susceptible to oxidation (to carboxylic acid) and reduction (to alcohol). Samples should be prepared fresh in ACN/Water mixtures.

Ionization Source Parameters (ESI+)
  • Capillary Voltage: 3.0 – 3.5 kV (Standard for small molecules).

  • Cone Voltage: 20–30 V. Note: Excessive cone voltage may induce in-source fragmentation, primarily the loss of CO (-28 Da).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Predicted Fragmentation Mechanism (MS/MS)

The collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 177) follows a distinct pathway governed by the stability of the aromatic core.

Primary Fragmentation Pathways
  • Loss of Carbon Monoxide (CO, -28 Da):

    • Mechanism: Inductive cleavage of the C3-formyl group.

    • Transition:

      
       m/z.
      
    • Significance: This is the Quantifier Ion due to its high intensity and structural specificity.

  • Loss of Methyl Radical (CH₃•, -15 Da):

    • Mechanism: Homolytic cleavage of the O-CH₃ bond, typically observed in methoxy-substituted aromatics, generating a quinoid-like cation radical.

    • Transition:

      
       m/z (or 
      
      
      
      m/z).
    • Significance: Qualifier Ion .

  • Ring Contraction/HCN Loss (-27 Da):

    • Mechanism: Fragmentation of the pyrrole or pyridine ring, common in fused nitrogen heterocycles at high collision energies (>40 eV).

    • Transition:

      
       m/z.
      
Fragmentation Topology Diagram

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 177.07 (Protonated Aldehyde) Frag_149 Base Peak [M+H-CO]+ m/z 149.07 (5-methoxy-7-azaindole core) Precursor->Frag_149 -CO (28 Da) Alpha-Cleavage Frag_162 Radical Cation [M+H-CH3•]+ m/z 162.04 (Quinoid Species) Precursor->Frag_162 -CH3• (15 Da) Homolytic Cleavage Frag_134 Secondary Fragment m/z 134.05 (Demethylated Core) Frag_149->Frag_134 -CH3• (15 Da) Frag_122 Ring Cleavage [M+H-CO-HCN]+ m/z 122.06 Frag_149->Frag_122 -HCN (27 Da) Ring Contraction

Caption: Mechanistic fragmentation tree of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde in ESI+.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

Chromatographic Conditions

A generic gradient is insufficient for separating the aldehyde from its potential oxidation impurity (carboxylic acid). A slightly acidic mobile phase is required to keep the pyridine nitrogen protonated and improve peak shape.

ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.7 µm (e.g., Kinetex or Acquity BEH)High resolution for polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI; suppresses silanol activity.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks for aromatics than MeOH.
Flow Rate 0.4 mL/minOptimal for ESI desolvation efficiency.
Column Temp 40°CReduces backpressure and improves mass transfer.
Gradient Table
Time (min)%BEvent
0.005Initial equilibration (trap polar impurities)
0.505Hold
4.0095Elute target compound (Expect RT ~2.5 - 3.0 min)
5.0095Wash lipophilic dimers
5.105Re-equilibration
MRM Transition Table (Quantification)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell (ms)
Quantifier 177.1149.12250
Qualifier 1 177.1134.13550
Qualifier 2 177.1162.12850

Impurity Profiling & Troubleshooting

In drug development, this aldehyde is often synthesized via a Vilsmeier-Haack reaction on 5-methoxy-7-azaindole. Common impurities include:

  • 5-methoxy-7-azaindole (Starting Material):

    • m/z: 149.07 [M+H]⁺

    • Differentiation: It shares the m/z 149 mass with the main fragment of the aldehyde. Crucial: You must separate these chromatographically. The aldehyde (more polar due to C=O) typically elutes before the starting material on C18.

  • 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (Oxidation Product):

    • m/z: 193.06 [M+H]⁺ (+16 Da).

    • Detection: Monitor m/z 193 -> 149 (Loss of CO₂).

Workflow Visualization

The following diagram outlines the decision logic for validation.

MethodValidation cluster_logic Interference Check Sample Crude Reaction Mixture LC_Sep LC Separation (C18, Acidic pH) Sample->LC_Sep MS_Detect MS Detection (ESI+) LC_Sep->MS_Detect Check_149 Signal at m/z 149? MS_Detect->Check_149 Check_177 Signal at m/z 177? MS_Detect->Check_177 Result_SM Impurity: Starting Material Check_149->Result_SM Yes (RT2 > RT1) Check_177->Check_149 No Result_Prod Target: Aldehyde Check_177->Result_Prod Yes (RT1)

Caption: Logic flow for distinguishing the target aldehyde from its non-formylated precursor.

References

  • NIST Mass Spectrometry Data Center. (2014). Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Link

  • Vaid, R. et al. (2010). Mass spectral fragmentations of benzothiazoles and related heterocycles. Journal of the American Society for Mass Spectrometry.[2] Link

  • Zhang, M.Z. et al. (2020). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine Derivatives. Journal of Medicinal Chemistry. Link

  • Agilent Technologies. (2017). LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Application Note. Link

Sources

FT-IR spectrum of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

This guide provides a comprehensive analysis of the Fourier Transform Infrared (FT-IR) spectrum of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS No: 183208-38-0).[1][2] Intended for researchers, chemists, and drug development professionals, this document details the theoretical underpinnings, experimental protocol, and in-depth spectral interpretation for this heterocyclic compound, a key building block in medicinal chemistry.

Introduction: The Molecule and the Method

5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a derivative of 7-azaindole, a scaffold of significant interest in the development of therapeutic agents, including kinase inhibitors. Its structure incorporates several key functional groups: a pyrrole ring with an N-H bond, a pyridine ring, an aromatic aldehyde, and an aryl methoxy ether.

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for molecular characterization.[3] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to these vibrations, producing a unique spectral fingerprint that reveals its functional groups and structural features.[3][4] Modern FT-IR spectrometers offer superior speed, precision, and signal-to-noise ratios compared to older dispersive instruments.[3]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For solid powder samples like 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[5][6] Its primary advantages are the minimal sample preparation required and the high reproducibility of the results, making it superior to traditional methods like KBr pellets for routine analysis.[5][6][7][8][9]

Recommended Methodology: ATR-FTIR

The ATR technique works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[7][9] An evanescent wave penetrates a few microns into the sample surface, and the resulting absorption of energy provides the spectrum.[7][9][10]

Step-by-Step Experimental Workflow:

  • Instrument and Accessory Setup: Ensure the FT-IR spectrometer is equipped with a single-reflection ATR accessory, typically featuring a diamond crystal due to its robustness and broad spectral range.[7][10]

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. This is performed with the ATR crystal clean and uncovered. This step is critical as it records the ambient atmosphere (e.g., water vapor, CO₂) and instrumental responses, which are then mathematically subtracted from the sample spectrum.[6]

  • Sample Application: Place a small amount of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde powder directly onto the surface of the ATR crystal. Only enough material to completely cover the crystal surface is needed.

  • Ensure Optimal Contact: Use the ATR's integrated pressure clamp to apply consistent pressure to the sample. This ensures intimate and uniform contact between the powder and the crystal, which is essential for achieving a high-quality, intense spectrum without peak distortions.[9][10]

  • Spectrum Acquisition: Collect the sample spectrum. Typical acquisition parameters for a mid-IR analysis are:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning: The instrument's software automatically ratios the sample interferogram against the background to generate the final absorbance or transmittance spectrum. After the measurement, the pressure clamp is released, the sample is removed, and the crystal surface is wiped clean with a soft tissue, typically moistened with a solvent like isopropanol.[9]

ATR_FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_post Post-Processing Start Start Clean_Crystal Clean ATR Crystal Start->Clean_Crystal Background Collect Background Spectrum Clean_Crystal->Background Apply_Sample Apply Powder Sample Background->Apply_Sample Apply_Pressure Engage Pressure Clamp Apply_Sample->Apply_Pressure Scan_Sample Acquire Sample Spectrum Apply_Pressure->Scan_Sample Process_Data Process & Generate Spectrum Scan_Sample->Process_Data Clean_Final Clean Crystal Surface Process_Data->Clean_Final End End Clean_Final->End

Caption: Experimental workflow for ATR-FTIR analysis.

Spectral Analysis and Interpretation

The can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups.

Caption: Structure of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde.

Diagnostic Group Frequencies (4000–1600 cm⁻¹)
  • N-H Stretching (Pyrrole): A single, moderately sharp absorption band is expected in the region of 3400–3200 cm⁻¹ .[11][12] In the solid state, intermolecular hydrogen bonding between the pyrrole N-H and the pyridine nitrogen or aldehyde oxygen of a neighboring molecule will likely broaden this peak and shift it to a lower wavenumber within this range.

  • Aromatic and Alkyl C-H Stretching:

    • Vibrations from the C-H bonds on the aromatic rings will appear as a series of small, sharp peaks just above 3000 cm⁻¹, typically in the 3100–3020 cm⁻¹ range.[13]

    • The asymmetric and symmetric stretching of the C-H bonds in the methoxy (-OCH₃) group will produce medium-intensity bands just below 3000 cm⁻¹, generally around 2980–2850 cm⁻¹ .

  • Aldehyde C-H Stretching: This is a highly diagnostic feature for aldehydes. Two weak to medium bands are anticipated. The first appears around 2850–2820 cm⁻¹ , often as a shoulder on the stronger alkyl C-H bands. The second, more distinct band, appears at a lower frequency, around 2750–2720 cm⁻¹ .[14][15][16] The presence of this lower frequency band is strong evidence for the aldehyde group.

  • C=O Carbonyl Stretching: A very strong and sharp absorption peak is the most prominent feature of the spectrum. Because the aldehyde group is conjugated with the electron-rich pyrrolopyridine ring system, the C=O bond is weakened, lowering its stretching frequency. This peak is expected in the range of 1710–1685 cm⁻¹ .[14][16][17][18][19]

Aromatic and Ether Linkage Region (1650–1000 cm⁻¹)
  • C=C and C=N Ring Stretching: The fused aromatic system gives rise to a series of sharp, medium-to-strong intensity bands between 1620 cm⁻¹ and 1450 cm⁻¹ . These absorptions are due to the coupled stretching vibrations of the C=C bonds in the pyrrole and pyridine rings and the C=N bond of the pyridine ring.[13][19][20]

  • C-O-C Ether Stretching: The aryl alkyl ether linkage produces two characteristic and strong absorption bands.

    • The asymmetric C-O-C stretch is expected as a strong band around 1275–1230 cm⁻¹ .[19][21][22]

    • The symmetric C-O-C stretch appears as another strong band at a lower frequency, typically near 1050–1020 cm⁻¹ .[19][21][22]

The Fingerprint Region (below 1400 cm⁻¹)

This region contains a complex array of absorptions that are unique to the molecule's overall structure. While individual assignments can be challenging, key features include:

  • C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds and the methoxy group occur here. Strong bands in the 900–675 cm⁻¹ range can be correlated with the substitution pattern on the aromatic rings.[13]

  • C-N Stretching: The stretching vibration of the C-N bond within the pyrrole ring contributes to the complex pattern in the 1350-1200 cm⁻¹ region.

  • Skeletal Vibrations: The overall bending and torsional vibrations of the fused ring skeleton produce a unique pattern that serves as a definitive fingerprint for the compound.

Summary of Expected Vibrational Bands

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3400–3200Medium, SharpN-H StretchPyrrole N-H
3100–3020Weak to MediumC-H StretchAromatic C-H
2980–2850MediumC-H StretchMethoxy (-OCH₃)
2850–2720Weak to Medium (2 bands)C-H StretchAldehyde (O=C-H)
1710–1685Strong, SharpC=O StretchConjugated Aldehyde
1620–1450Medium to StrongC=C and C=N StretchAromatic Rings
1275–1230StrongAsymmetric C-O-C StretchAryl Alkyl Ether
1050–1020StrongSymmetric C-O-C StretchAryl Alkyl Ether
900–675Medium to StrongC-H Out-of-Plane BendAromatic Rings

Conclusion

The provides a wealth of structural information. Through the application of a straightforward ATR-FTIR experimental protocol, definitive identification of the compound is achievable. The key diagnostic absorptions include the N-H stretch of the pyrrole, the characteristic dual C-H stretches of the aldehyde, the strong conjugated C=O stretch, and the two prominent C-O-C stretching bands of the aryl methoxy group. This spectral signature serves as a reliable and rapid method for quality control, reaction monitoring, and structural confirmation in any research or development setting.

References

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Drawell Instrument Co., Ltd. [Link]

  • University of the West Indies. Sample preparation for FT-IR. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Covalent Metrology. Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). [Link]

  • YesWeLab. (2025, February 26). FTIR Spectroscopy: Operation and Techniques. [Link]

  • Spectroscopy Online. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. YouTube. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Link]

  • Spectroscopy Online. (2020, December 20). The C=O Bond, Part II: Aldehydes. [Link]

  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Michigan State University. IR Spectroscopy of Hydrocarbons. [Link]

  • Master Organic Chemistry. (2018, September 22). The C=O Stretch. [Link]

  • National Center for Biotechnology Information. Competition between π‑π and NH···π Interactions in Pyrrole+‑Benzene and Pyrrole+‑Toluene Radical Cations Revealed by IR Spectroscopy. [Link]

  • University of Calgary. IR: aldehydes. [Link]

  • ResearchGate. (2018, December 14). Incremental NH Stretching Downshift through Stepwise Nitrogen Complexation of Pyrrole: A Combined Jet Expansion and Matrix Isolation Study. [Link]

  • ResearchGate. (2025, August 6). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. [Link]

  • PubMed. (2007, November 14). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy. [Link]

  • ACS Publications. (2011, November 10). Absolute Intensities of NH-Stretching Transitions in Dimethylamine and Pyrrole. [Link]

  • Lead Sciences. 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • University of California, Los Angeles. Infrared (IR) Spectroscopy. [Link]

  • University of Massachusetts Boston. INFRARED SPECTROSCOPY. [Link]

  • ResearchGate. FTIR spectrum for Pyridine. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

  • Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. [Link]

  • Royal Society of Chemistry. FT-IR spectral studies. [Link]

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. [Link]

  • Chemsrc. (2025, September 11). 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy. [Link]

  • ResearchGate. The FTIR spectra of Pyrrole monomer and PPPy. [Link]

  • Harvard-Smithsonian Center for Astrophysics. Vibrational Modes. [Link]

  • PubMed. (2006, June 15). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. [Link]

  • Hilaris. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • MDPI. (2023, January 5). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. [Link]

  • MDPI. (2014, January 21). Crystal Structures, Vibrational Spectra, and Fungicidal Activity of 1,5-Diaryl-3-oxypyrazoles. [Link]

  • ACS Publications. (2013, November 20). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). [Link]

  • ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

Sources

Physical and Chemical Properties of 5-Methoxy-7-azaindole-3-carboxaldehyde

[1][2]

Executive Summary

5-Methoxy-7-azaindole-3-carboxaldehyde (CAS: 183208-38-0) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and receptor modulators.[1][2] As a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) derivative, it serves as a bioisostere for indole-3-carboxaldehyde, offering improved water solubility and distinct hydrogen-bonding capabilities due to the pyridine-like nitrogen at position 7.[1] This guide details its physicochemical profile, synthetic pathways, and reactivity patterns for medicinal chemistry applications.[1]

Chemical Identity & Structural Analysis[2][4][5]

The compound features a fused bicyclic system consisting of a pyridine ring fused to a pyrrole ring.[1] The 5-methoxy substituent acts as an electron-donating group (EDG), modulating the electron density of the aromatic core, while the 3-formyl group provides a versatile handle for further functionalization.[1]

AttributeDetail
IUPAC Name 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Common Name 5-Methoxy-7-azaindole-3-carboxaldehyde
CAS Registry Number 183208-38-0
Molecular Formula C₉H₈N₂O₂
SMILES COc1cncc2c1[nH]cc2C=O[1][3][4][5][6][7]
InChI Key TUWARWGEOHQXCO-UHFFFAOYSA-N
Structural Class 7-Azaindole (Pyrrolo[2,3-b]pyridine)
Structural Visualization

The following diagram illustrates the core numbering scheme and functional groups.

ChemicalStructureCore7-Azaindole Core(Pyrrolo[2,3-b]pyridine)Methoxy5-Methoxy Group (-OMe)Electron DonorCore->Methoxy Position 5Aldehyde3-Formyl Group (-CHO)ElectrophileCore->Aldehyde Position 3N7N7 NitrogenH-Bond AcceptorCore->N7 Position 7N1N1 NitrogenH-Bond Donor (Acidic H)Core->N1 Position 1

Figure 1: Functional decomposition of the 5-methoxy-7-azaindole-3-carboxaldehyde scaffold.

Physical Properties[2]

The physical constants below are critical for handling, purification, and formulation. While experimental values for specific derivatives can vary by batch, these represent the standard reference data for high-purity research grades.[1]

PropertyValue / RangeNote
Molecular Weight 176.17 g/mol Monoisotopic Mass: 176.06
Appearance Light yellow to tan powderColor darkens upon oxidation/light exposure
Melting Point 215–220 °C (Predicted/Analogous)High MP due to intermolecular H-bonding
Density 1.3 ± 0.1 g/cm³Predicted based on structure
Solubility DMSO, DMF, MethanolSparingly soluble in water; insoluble in hexanes
pKa (Calculated) N1-H: ~13.5N7 (Pyridine N): ~4.6
LogP ~1.3Moderate lipophilicity

Chemical Properties & Reactivity Profile[2][5]

Acidity and Basicity[2]
  • N1-H Acidity: The pyrrole-like NH at position 1 is weakly acidic (pKa ~13-14).[1] It can be deprotonated by strong bases (e.g., NaH, KOtBu, Cs₂CO₃) to generate an anion for N-alkylation or N-arylation.[1]

  • N7 Basicity: The pyridine-like nitrogen at position 7 is weakly basic.[1] The presence of the 5-methoxy group (EDG) increases electron density on the ring, potentially making N7 slightly more basic than in the unsubstituted parent 7-azaindole.[1] This site can accept hydrogen bonds or undergo N-oxidation.[1]

Electrophilic Reactivity (Aldehyde)

The C3-aldehyde is the primary site for divergent synthesis.[1]

  • Reductive Amination: Reacts with primary/secondary amines and reducing agents (NaBH(OAc)₃) to form amine linkers.[1]

  • Condensation: Reacts with hydrazine or hydroxylamine to form hydrazones or oximes.[1]

  • Wittig/Horner-Wadsworth-Emmons: Converts the aldehyde to an alkene, extending the carbon chain.[1]

Nucleophilic Sensitivity[2]
  • Demethylation: The 5-methoxy group can be cleaved using BBr₃ or Pyridine·HCl to yield the 5-hydroxy derivative (a phenol analog), which allows for further O-alkylation or conversion to triflates for cross-coupling.[1]

Synthesis Pathway[2][12][13]

The most robust route to 5-methoxy-7-azaindole-3-carboxaldehyde is the Vilsmeier-Haack formylation of the commercially available precursor, 5-methoxy-7-azaindole.[1]

Protocol: Vilsmeier-Haack Formylation[2]
  • Reagents: Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF).[1]

  • Solvent: DMF (acts as both reagent and solvent).[1]

  • Conditions: 0°C to RT; hydrolysis with ice/water or NaOAc.

SynthesisStart5-Methoxy-7-azaindole(CAS: 183208-36-8)IntermediateIminium IonIntermediateStart->Intermediate Electrophilic AromaticSubstitution (C3)ReagentPOCl3 / DMF(Vilsmeier Reagent)Reagent->IntermediateHydrolysisHydrolysis(NaOAc / H2O)Intermediate->HydrolysisProduct5-Methoxy-7-azaindole-3-carboxaldehyde(CAS: 183208-38-0)Hydrolysis->Product Formyl Group Formation

Figure 2: Vilsmeier-Haack synthesis pathway for the target aldehyde.

Mechanistic Insight: The electron-rich nature of the 5-methoxy-7-azaindole ring (enhanced by the methoxy group) facilitates the electrophilic attack of the chloroiminium ion at the C3 position, which is the most nucleophilic site on the indole/azaindole ring.[1]

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-methoxy-7-azaindole-3-carboxylic acid) over time.[1]

  • Stability: Stable in solid form if kept dry and dark.[1] Solutions in DMSO/DMF should be used fresh.[1]

  • Safety:

    • GHS Classification: Warning.[1]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

    • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]

Applications in Drug Discovery[2][13][14]

This compound is a "privileged scaffold" intermediate.[1]

  • Kinase Inhibition: The 7-azaindole core mimics the purine ring of ATP, making it an excellent scaffold for ATP-competitive kinase inhibitors (e.g., JAK, TRK, and Aurora kinase inhibitors).[1] The 5-methoxy group often occupies the hydrophobic pocket of the enzyme, improving potency.[1]

  • Bioisosterism: It is used to replace indole-3-carboxaldehyde or 5-methoxyindole moieties to lower LogP and improve metabolic stability.[1]

  • Fragment-Based Drug Design (FBDD): The aldehyde handle allows for the rapid generation of libraries via reductive amination, exploring chemical space around the ATP-binding site.[1]

ReactivityMapCenter5-Methoxy-7-azaindole-3-carboxaldehydeRxn1Reductive Amination(R-NH2, NaBH(OAc)3)Center->Rxn1Rxn2Oxidation(NaClO2 or KMnO4)Center->Rxn2Rxn3Demethylation(BBr3)Center->Rxn3Rxn4N-Alkylation(NaH, R-X)Center->Rxn4Prod1Amine Linkers(Kinase Inhibitors)Rxn1->Prod1Prod2Carboxylic AcidDerivativesRxn2->Prod2Prod35-Hydroxy-7-azaindole(Phenol Analog)Rxn3->Prod3Prod4N1-SubstitutedDerivativesRxn4->Prod4

Figure 3: Synthetic utility and reactivity profile.

References

  • Chemical Book. (2025).[1] 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy- Properties and Suppliers. Retrieved from

  • BLD Pharm. (2025).[1] 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Product Page. Retrieved from [3]

  • ChemSrc. (2025).[1] CAS 183208-38-0 Entry.[1][2][3][8] Retrieved from

  • Verbiscar, A. J. (1972).[1] The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. Journal of Medicinal Chemistry (Contextual synthesis of azaindole aldehydes). Retrieved from

  • Song, J. J., et al. (2002).[1] Organometallic Methods for the Synthesis of 7-Azaindoles. Chemical Society Reviews.[1] (General reactivity of the 7-azaindole core).[1][9][10]

Technical Whitepaper: Solubility Profiling & Formulation Strategies for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Determinants

The "Brick Dust" Challenge in Kinase Scaffolds

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS: 183208-38-0) represents a privileged scaffold in medicinal chemistry, particularly for the development of JAK, CDK, and c-Met kinase inhibitors. However, its utility is frequently bottlenecked by its physicochemical behavior.

The molecule exhibits "brick dust" properties—high crystallinity and low aqueous solubility—driven by two competing structural forces:

  • Strong Intermolecular

    
    -
    
    
    
    Stacking:
    The planar 7-azaindole core facilitates tight crystal packing, resulting in high lattice energy that solvents must overcome.
  • Competing Electronic Effects:

    • C3-Aldehyde: An electron-withdrawing group (EWG) that increases the acidity of the pyrrole N-H, promoting hydrogen bond networking in the solid state.

    • C5-Methoxy: An electron-donating group (EDG) that increases lipophilicity (LogP) while slightly modulating the basicity of the pyridine nitrogen.

This guide provides a self-validating framework to solubilize this reagent without compromising its chemical integrity, specifically protecting the reactive aldehyde functionality from oxidation or Schiff base formation during handling.

Part 2: Physicochemical Profile & Solubility Matrix

Key Chemical Properties
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 176.17 g/mol Low MW suggests good permeability but does not guarantee solubility.
pKa (Pyridine N) ~4.0 - 4.5 (Predicted)Critical: Solubility increases significantly below pH 4 due to protonation.
pKa (Pyrrole NH) ~12.5 (Predicted)Deprotonation requires strong base; avoid basic media to prevent polymerization.
LogP ~1.3 - 1.6Moderately lipophilic; prefers organic solvents over pure water.
H-Bond Donors 1 (Pyrrole NH)Strong donor capability reinforces crystal lattice.
Solvent Compatibility Matrix

Data derived from structural analog analysis and standard 7-azaindole handling protocols.

Solvent SystemSolubility RatingSaturation Limit (Est.)Application
DMSO (Anhydrous) Excellent > 50 mg/mLPrimary Stock Solution. Disrupts

-stacking effectively.
DMF Good > 30 mg/mLAlternative stock if DMSO interferes with specific assays.
Ethanol (100%) Moderate 5 - 10 mg/mLRequires gentle heating (40°C). Good for intermediate dilutions.
PBS (pH 7.4) Poor < 0.1 mg/mLWarning: Compound will precipitate ("crash out") if spiked directly at high concentrations.
0.1 M HCl High > 10 mg/mLProtonation of N-7 solubilizes the compound. Suitable for acute animal dosing (oral gavage).

Part 3: Practical Protocols & Workflows

Diagram: Solubility Decision Tree

Use this logic flow to determine the correct solvent system for your specific application.

SolubilityTree Start Start: Define Application Assay In Vitro Assay (Cell/Enzyme) Start->Assay Chem Synthetic Chemistry (Reaction) Start->Chem Animal In Vivo Study (PK/PD) Start->Animal DMSO_Stock Make 10-50mM DMSO Stock Assay->DMSO_Stock Organic Use DMF, THF, or DCM Chem->Organic Formulation Formulation Required Animal->Formulation Dilution Serial Dilution in Media (<1% DMSO) DMSO_Stock->Dilution Heat Apply Heat (40°C) if needed Organic->Heat Acidic Acidified Saline (0.1M HCl) Formulation->Acidic Preferred Cyclo Cyclodextrin (HP-β-CD) Formulation->Cyclo Alternative

Caption: Decision matrix for solvent selection based on experimental end-use.

Protocol: Preparation of Stable Stock Solution (50 mM)

Objective: Create a stock solution that minimizes aldehyde oxidation and prevents precipitation.

Reagents:

  • 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (Solid)[1][2]

  • DMSO (Dimethyl sulfoxide), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent)

  • Argon or Nitrogen gas line

Procedure:

  • Weighing: Weigh roughly 8.8 mg of the solid into a 1.5 mL amber microcentrifuge tube. (Amber glass protects from light-induced degradation).

  • Calculation: Calculate the exact volume of DMSO required for 50 mM concentration.

    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at 35°C for 2 minutes.

    • Checkpoint: Solution must be optically clear. Any turbidity indicates undissolved crystallites which will skew concentration data.

  • Storage: Overlay the solution with Argon/Nitrogen gas to prevent oxidation of the aldehyde to the carboxylic acid. Store at -20°C.

Protocol: The "DMSO Spike" Method for Aqueous Media

Problem: Direct addition of high-concentration stock to water often causes immediate precipitation. Solution: Step-down dilution.

  • Intermediate Step: Dilute the 50 mM DMSO stock 1:10 into 100% Ethanol or PEG400 (Polyethylene glycol) to create a 5 mM working solution.

  • Final Dilution: Slowly add this intermediate solution to your aqueous buffer (PBS/Media) while vortexing the buffer.

  • Limit: Ensure final DMSO/Ethanol concentration is <1% (v/v) to avoid solvent toxicity in biological assays.

Part 4: Stability & Chemical Integrity

The Aldehyde Risk Factor

The C3-aldehyde is the "Achilles' heel" of this molecule. It is susceptible to:

  • Oxidation: Converts to 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This changes the solubility profile (more soluble in base) and biological activity.

  • Schiff Base Formation: In the presence of primary amines (e.g., Tris buffer, amino acids in media), the aldehyde will react to form imines.

Recommendation:

  • Avoid Tris Buffers: Use HEPES, MOPS, or PBS.

  • QC Check: Periodically check stock solutions via LC-MS. The aldehyde (M+H 177) should be the dominant peak. A peak at M+H 193 indicates oxidation (+16 mass units).

Diagram: Dissolution & QC Workflow

Workflow Solid Solid Reagent (Store 4°C, Desiccated) Weigh Weigh into Amber Vial Solid->Weigh Solvent Add Anhydrous DMSO (Argon Purge) Weigh->Solvent Vortex Vortex / Sonicate (35°C) Solvent->Vortex Check Visual Check: Clear? Vortex->Check Check->Vortex No (Repeat) Filter Syringe Filter (0.2 µm PTFE) Check->Filter Yes QC LC-MS Verification (Check for -COOH) Filter->QC Use Ready for Assay QC->Use Purity >95%

Caption: Step-by-step workflow for preparing and validating stock solutions.

References

  • National Center for Biotechnology Information (NCBI). 7-Azaindole-3-carboxaldehyde (Analogous Structure Data). PubChem Compound Summary. Available at: [Link]

  • Popowycz, F., et al. (2018). The Azaindole Framework in the Design of Kinase Inhibitors.[3] MDPI Molecules. Available at: [Link]

Sources

Technical Guide: Stability Profile of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and handling protocols for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS: 183208-38-0). This document is structured for researchers requiring high-fidelity chemical management strategies.

Executive Summary

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (hereafter 5-OMe-7-Azaindole-3-CHO ) is a reactive heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., FGFR, PDE4B inhibitors).

While the 7-azaindole scaffold provides aromatic stability, the C3-aldehyde functionality, combined with the electron-donating 5-methoxy group, renders the molecule susceptible to oxidative degradation and nucleophilic condensation . It is classified as air-sensitive and light-sensitive . Improper storage leads to the formation of the corresponding carboxylic acid (5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid) and colored oligomers.

Critical Storage Recommendation: Store at 2–8°C under an inert atmosphere (Argon/N₂) in amber vials.

Physicochemical Context & Reactivity

To understand the stability, one must analyze the electronic push-pull of the molecule:

FeatureElectronic EffectStability Implication
7-Azaindole Core Electron-deficient pyridine ring fused to electron-rich pyrrole.Generally stable scaffold, but the pyridine nitrogen (N7) is a hydrogen bond acceptor, increasing hygroscopicity.
5-Methoxy Group Strong Electron Donating Group (EDG) via resonance.Increases electron density on the pyrrole ring. This accelerates autoxidation of the aldehyde by stabilizing the radical intermediates formed during hydrogen abstraction.
3-Carboxaldehyde Electrophilic center.Prone to oxidation (to acid) and nucleophilic attack (condensation with amines or self-condensation).
Calculated Properties
  • Molecular Formula: C₉H₈N₂O₂[1]

  • Molecular Weight: 176.17 g/mol [1]

  • Predicted pKa: ~12.5 (Indole NH), ~4.5 (Pyridine NH⁺)

  • Solubility: Soluble in DMSO, DMF; sparingly soluble in non-polar solvents.

Degradation Mechanisms

The degradation of 5-OMe-7-Azaindole-3-CHO follows two primary pathways: Aerobic Autoxidation and Oligomerization .

Pathway A: Aerobic Autoxidation (Dominant)

The most common impurity is the carboxylic acid. The electron-rich nature of the 5-methoxy-7-azaindole ring facilitates the abstraction of the formyl hydrogen atom, initiating a radical chain reaction with atmospheric oxygen.

  • Trigger: Exposure to air (O₂) and Light (hν).

  • Product: 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.[2]

  • Visual Indicator: Transition from off-white/yellow solid to brown/orange.

Pathway B: Nucleophilic Condensation

The aldehyde is an electrophile.[3] In the presence of trace moisture or acidic/basic impurities, it can undergo:

  • Aldol-type Condensation: Self-reaction between the aldehyde and the nucleophilic C3 position of a neighboring molecule (less likely due to steric hindrance but possible in solution).

  • Schiff Base Formation: If stored near primary amines, rapid imine formation occurs.

Visualization: Degradation Pathways

The following diagram illustrates the causality of degradation.

DegradationPathways Compound 5-OMe-7-Azaindole-3-CHO (Intact) Radical Acyl Radical Intermediate Compound->Radical H-abstraction (slow) Dimer Degradant B: Condensation Dimers Compound->Dimer Nucleophilic Attack (Trace Acid/Base) Oxygen Atmospheric O₂ Oxygen->Radical Initiates Light UV/Vis Light Light->Radical Catalyzes Acid Degradant A: Carboxylic Acid Radical->Acid Oxidation (+OH)

Figure 1: Mechanistic pathways for the degradation of 5-OMe-7-Azaindole-3-CHO into acid and dimer impurities.

Handling & Storage Protocols

Every protocol below is designed to interrupt the degradation pathways identified above.

A. Storage Conditions (The "Golden Standard")
ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerate)Slows kinetic rate of autoxidation and polymerization.
Atmosphere Inert Gas (Argon preferred over N₂)Argon is heavier than air, providing a better blanket to exclude O₂.
Container Amber Glass with Teflon-lined capBlocks UV light (prevents photo-initiation of radicals); Teflon prevents leaching.
Desiccant Silica Gel or Activated SievesPrevents hydrate formation and hydrolysis.
B. Re-Testing Protocol

Do not assume purity after long-term storage.

  • Retest Interval: Every 6 months.

  • Critical Check: 1H NMR (Look for disappearance of aldehyde proton at ~9.9 ppm and appearance of broad acid peak >12 ppm).

Analytical Methodology

To validate the stability of your batch, use the following analytical decision tree. This distinguishes between the parent aldehyde and the oxidized acid impurity.

Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH suppresses ionization of the carboxylic acid impurity, improving retention).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm (aldehyde n-π* transition).

Analytical Workflow Diagram

AnalyticalWorkflow Sample Sample: 5-OMe-7-Azaindole-3-CHO Visual Visual Inspection: Color Change? Sample->Visual LCMS Run LC-MS (C18, Acidic Mobile Phase) Visual->LCMS If Brown/Orange Visual->LCMS Routine QC ResultA Peak M+1 = 177.2 (Intact Aldehyde) LCMS->ResultA Major Peak ResultB Peak M+1 = 193.2 (+16 Da: Carboxylic Acid) LCMS->ResultB Impurity A (Oxidation) ResultC Peak M+1 = 300+ (Dimers/Oligomers) LCMS->ResultC Impurity B (Condensation)

Figure 2: Analytical decision tree for identifying common degradation products.

Synthetic Implications

When using this compound in synthesis (e.g., Reductive Amination or Knoevenagel Condensation):

  • Purification: If the acid impurity is present (>5%), it can often be removed by washing the solid with saturated aqueous NaHCO₃ (the acid dissolves as the salt; the aldehyde remains insoluble).

  • Reaction Environment: Avoid strong oxidizing conditions. If performing a reductive amination, add the reducing agent (e.g., NaBH(OAc)₃) after imine formation is complete to prevent reduction of the aldehyde to the alcohol (5-methoxy-7-azaindole-3-methanol).

References

  • Chemsrc. 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy (CAS 183208-38-0).[2] Physicochemical Data.[4][5] Available at: [Link]

  • National Institutes of Health (NIH). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides. PMC2936659. Available at: [Link]

  • Organic Chemistry Portal. Oxidation of Electron-Rich Aromatic Aldehydes. Reaction Mechanisms.[6] Available at: [Link]

Sources

Technical Guide: Purity Analysis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

[1]

Executive Summary & Chemical Context

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (CAS: 183208-38-0) is a critical pharmacophore used primarily in the synthesis of kinase inhibitors (e.g., JAK, FGFR).[1] The 7-azaindole core mimics the purine ring of ATP, while the C3-aldehyde serves as a reactive "warhead" for reductive amination or condensation reactions.

Ensuring the purity of this intermediate is non-trivial due to the reactivity of the aldehyde group (oxidation risk) and the basicity of the pyridine nitrogen (tailing risk in chromatography). This guide outlines a self-validating analytical framework combining HPLC-UV-MS for relative purity and qNMR for absolute assay.[1]

Physicochemical Profile
PropertyValue/Description
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1][2]
pKa (Calculated) ~4.5 (Pyridine nitrogen)
Stability Air-sensitive (aldehyde oxidation to carboxylic acid).[1] Store under inert gas at -20°C.

Impurity Profiling & Synthetic Logic

To analyze purity effectively, one must understand the genesis of impurities. This molecule is typically synthesized via the Vilsmeier-Haack formylation of 5-methoxy-7-azaindole.[1]

Critical Impurities[1]
  • Starting Material (SM): 5-Methoxy-1H-pyrrolo[2,3-b]pyridine.[1][3][4][5] Unreacted SM is common if stoichiometry is mismanaged.

  • Oxidation By-product (Imp-A): 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.[1] Formed via air oxidation of the aldehyde.

  • Regioisomers (Imp-B): Formylation at C2 is rare due to electronic directing effects but possible under forcing conditions.[1]

  • Residual Solvents: DMF (reaction solvent) and POCl₃ breakdown products (phosphates).

Visualization: Synthesis & Impurity Pathways

GSMStarting Material(5-Methoxy-7-azaindole)InterIminiumIntermediateSM->InterFormylationImp_SMResidual SM(Unreacted)SM->Imp_SMIncompleteReagentsReagents(POCl3 / DMF)Reagents->InterProductTarget Product(Aldehyde)Inter->ProductHydrolysisImp_DimerImpurity B(Dimer/Regioisomer)Inter->Imp_DimerSide RxnImp_AcidImpurity A(Carboxylic Acid)Product->Imp_AcidOxidation (Air)

Figure 1: Vilsmeier-Haack synthetic pathway highlighting the origin of critical impurities.[1]

Method 1: HPLC-UV-MS (Relative Purity)

Objective: Quantify relative purity (% Area) and identify organic impurities.[1] Challenge: The basic pyridine nitrogen interacts with free silanols on silica columns, causing peak tailing. Solution: Use a high-strength silica (HSS) column or a charged surface hybrid (CSH) column with an acidic mobile phase to protonate the base and improve peak symmetry.

Protocol Parameters
ParameterSetting
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV at 254 nm (aromatic core) and 280 nm; MS (ESI+)
Injection Vol 5 µL
Diluent 50:50 Water:Acetonitrile (dissolve sample in DMSO first if needed)
Gradient Table
Time (min)% A (Aqueous)% B (Organic)Phase
0.0955Equilibration
2.0955Hold
15.0595Ramp
18.0595Wash
18.1955Re-equilibration
23.0955End

Scientific Rationale:

  • Acidic Mobile Phase: Protonates the pyridine nitrogen (

    
    ), preventing interaction with silanols.
    
  • Gradient: Starts low organic to retain the polar aldehyde and acid impurities, then ramps to elute the hydrophobic starting material and dimers.

  • MS Detection: Essential to distinguish the aldehyde (M+H = 177) from the acid (M+H = 193) and starting material (M+H = 149).

Method 2: 1H-qNMR (Absolute Assay)

Objective: Determine the absolute weight-percent (wt%) purity.[1] Why qNMR? Chromatographic purity (% Area) often overestimates purity if inorganic salts or solvent residues are present. qNMR is a primary ratio method that does not require a reference standard of the analyte itself.

Protocol
  • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene .

    • Criteria: High purity, non-hygroscopic, signals distinct from the analyte.[6]

  • Solvent: DMSO-d6 (Provides excellent solubility and separates exchangeable protons).[1]

  • Sample Prep:

    • Weigh ~10 mg of Analyte (

      
      ) and ~5 mg of IS (
      
      
      ) into the same vial using a microbalance (precision
      
      
      mg).
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition:

    • Pulse angle: 90°[1][7]

    • Relaxation delay (

      
      ): 
      
      
      seconds (Ensure
      
      
      for full relaxation).
    • Scans: 16 or 32.

Signal Assignment & Calculation[1][8]
  • Analyte Signal: Aldehyde proton (-CH O) singlet at ~9.9 - 10.1 ppm .[1] This region is typically free of interferences.

  • IS Signal: Maleic acid singlet at ~6.2 ppm .[1]

Calculation Formula:

  • 
     = Integral area[1]
    
  • 
     = Number of protons (Aldehyde=1, Maleic Acid=2)
    
  • 
     = Molecular weight[1][8]
    
  • 
     = Mass weighed[1]
    
  • 
     = Purity (decimal)
    

Method 3: Residual Solvents (GC) & Water (KF)

The Vilsmeier-Haack reaction uses DMF, which has a high boiling point (153°C) and is difficult to remove.

  • GC-Headspace:

    • Column: DB-624 or equivalent (designed for volatiles).[1]

    • Carrier: Helium.[1]

    • Program: 40°C (hold 5 min)

      
       240°C.
      
    • Limit: DMF is a Class 2 solvent (ICH Q3C limit: 880 ppm).

  • Karl Fischer (KF) Titration:

    • Use coulometric KF for high precision on small samples.

    • Note: Aldehydes can react with methanol in KF reagents to form acetals, releasing water and causing false positives. Use aldehyde-specific KF reagents (methanol-free, usually containing imidazole/salicylic acid).[1]

Analytical Workflow & Decision Tree

Workflowcluster_IDIdentificationcluster_PurityQuantificationSampleCrude/Isolated SampleNMR_ID1H NMR (Structure)Sample->NMR_IDHPLCHPLC-UV(Rel. Purity %)Sample->HPLCqNMRqNMR(Abs. Assay wt%)Sample->qNMRVolatilesGC-HS / KF(Solvents/Water)Sample->VolatilesDecisionData ReviewNMR_ID->DecisionMS_IDLC-MS (Mass)HPLC->DecisionqNMR->DecisionVolatiles->DecisionPassRelease MaterialDecision->PassPurity > 98%No toxic solventsFailReprocess / RecrystallizeDecision->FailImpurity > Threshold

Figure 2: Integrated analytical workflow for lot release.

References

  • Vilsmeier-Haack Reaction Mechanism & Impurities

    • Jones, G., & Stanforth, S. P. (2000).[9] The Vilsmeier-Haack Reaction.[1][10][11] Organic Reactions.[1][2][10][11][12]

    • Source:

  • qNMR Methodology for Purity Assessment

    • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6][13][14] Journal of Natural Products.

    • Source:

  • Analysis of 7-Azaindole Derivatives

    • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Medicinal Chemistry Research (Context on aldehyde reactivity).
    • Source:

  • ICH Guidelines on Impurities (Q3A) and Residual Solvents (Q3C)

    • International Council for Harmonis
    • Source:

Methodological & Application

Application Note: High-Yield Synthesis of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This guide details the optimized protocol for synthesizing 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde , a critical pharmacophore in the development of Janus kinase (JAK) and Fibroblast Growth Factor Receptor (FGFR) inhibitors.

While 7-azaindoles (pyrrolo[2,3-b]pyridines) are bioisosteres of indoles, they possess distinct electronic properties due to the electron-withdrawing pyridine nitrogen. This often necessitates harsher reaction conditions compared to standard indoles. However, the 5-methoxy substituent in this specific target acts as an electron-donating group (EDG), reactivating the pyrrole ring towards electrophilic aromatic substitution.

The Strategy: We utilize the Vilsmeier-Haack reaction .[1][2][3][4] This route is preferred over Reimer-Tiemann or Duff reactions due to its high regioselectivity for the C3 position and anhydrous conditions, which minimize side reactions with the pyridine nitrogen.

Retrosynthetic Logic

The synthesis disconnects at the C3-formyl bond. The precursor is the commercially available 5-methoxy-7-azaindole.

  • Target: 5-Methoxy-7-azaindole-3-carboxaldehyde

  • Transformation: C-H Formylation

  • Reagents: Phosphorus Oxychloride (

    
    ) / N,N-Dimethylformamide (DMF)[2][5]
    

Safety & Handling (Critical)

WARNING: This protocol utilizes Phosphorus Oxychloride (


), a highly corrosive and water-reactive reagent.
  • Engineering Controls: All operations involving

    
     must be performed in a properly functioning fume hood.
    
  • PPE: Wear acid-resistant gloves (butyl rubber recommended), safety goggles, and a lab coat.

  • Quenching Hazard: The hydrolysis of the Vilsmeier intermediate is highly exothermic. Quench slowly into ice, never water, to prevent "volcano" eruptions.

Experimental Protocol

Materials Table
ReagentMW ( g/mol )Equiv.[6]Amount (Example)Role
5-Methoxy-7-azaindole 148.161.05.0 g (33.7 mmol)Substrate
Phosphorus Oxychloride 153.331.57.75 g (4.7 mL)Electrophile Source
DMF (Anhydrous) 73.095.0 vol25 mLSolvent/Reagent
Sodium Hydroxide (10%) 40.00N/A~50 mLNeutralization
Ice/Water N/AN/A~100 gQuench
Step-by-Step Methodology
Phase 1: Formation of the Vilsmeier Reagent (In Situ)
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvent: Add anhydrous DMF (25 mL) to the flask and cool to 0 °C using an ice/salt bath.

  • Activation: Add

    
     (4.7 mL) dropwise over 15 minutes.
    
    • Observation: The solution may turn pale yellow or slightly viscous. This indicates the formation of the chloroiminium salt (Vilsmeier reagent).[1][4]

    • Critical Control: Maintain internal temperature < 5 °C to prevent thermal decomposition of the reagent.

  • Aging: Stir at 0 °C for 30 minutes to ensure complete reagent formation.

Phase 2: Electrophilic Substitution
  • Addition: Dissolve the 5-methoxy-7-azaindole (5.0 g) in a minimal amount of DMF (5-10 mL) and add it dropwise to the reaction mixture at 0 °C.

    • Note: Adding the solid directly can cause localized exotherms; solution addition is preferred.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

  • Optimization (Heat): While standard indoles react at RT, the 7-azaindole core may require thermal energy. Heat the reaction to 60–80 °C for 3–5 hours.

    • Monitoring: Check progress via TLC (System: 50% EtOAc/Hexanes). The aldehyde product is typically less polar than the starting material due to the loss of the NH hydrogen bonding capability (if N-H is involved) or simply distinct Rf. Correction: Aldehydes are often more polar than the unsubstituted heterocycle, but in 7-azaindoles, the Rf shift is distinct. Look for a new spot under UV.

Phase 3: Hydrolysis & Isolation
  • Quench: Cool the reaction mixture to RT. Pour the mixture slowly onto 100 g of crushed ice with vigorous stirring.

    • Chemistry: This hydrolyzes the intermediate iminium salt to the aldehyde.[1][4]

  • Neutralization: Adjust the pH to ~8–9 by slowly adding 10% NaOH or saturated

    
     solution.
    
    • Observation: The product should precipitate as a solid (white to pale yellow).[7]

  • Filtration: Stir for 1 hour to ensure complete precipitation. Filter the solid via vacuum filtration (Buchner funnel).

  • Purification: Wash the filter cake with copious water to remove DMF and inorganic salts. Recrystallize from Ethanol or Methanol if high purity (>98%) is required.

Mechanism & Workflow Visualization

Reaction Mechanism (Vilsmeier-Haack)

The 5-methoxy group donates electron density into the ring (resonance), enhancing the nucleophilicity of C3, facilitating attack on the electrophilic chloroiminium species.

VilsmeierMechanism DMF DMF Vilsmeier Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier Intermediate C3-Iminium Salt Vilsmeier->Intermediate + Substrate 60-80°C Substrate 5-Methoxy-7-azaindole Substrate->Intermediate Product Target Aldehyde Intermediate->Product Quench Hydrolysis Hydrolysis (H2O/Base) Hydrolysis->Product

Caption: Mechanistic pathway for the C3-formylation of 5-methoxy-7-azaindole.

Purification Workflow

PurificationFlow Start Crude Reaction Mixture IceQuench Pour onto Crushed Ice Start->IceQuench Basify Adjust pH 8-9 (NaOH) IceQuench->Basify Precipitate Precipitate Formation Basify->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash (H2O) Filter->Wash Dry Dry under Vacuum Wash->Dry Final Pure 5-OMe-7-azaindole-3-CHO Dry->Final

Caption: Downstream processing workflow for isolation of the target aldehyde.

Analytical Data Expectations

To validate your synthesis, compare your isolated product against these expected parameters:

  • Physical State: Pale yellow to tan solid.

  • 1H NMR (DMSO-d6, 400 MHz):

    • Aldehyde (-CHO): Distinct singlet at

      
       9.8 – 10.0 ppm.
      
    • NH: Broad singlet at

      
       12.0 – 12.5 ppm (exchangeable with 
      
      
      
      ).
    • C2-H: Singlet/Doublet around

      
       8.2 – 8.4 ppm (deshielded by aldehyde).
      
    • Methoxy (-OCH3): Strong singlet at

      
       3.8 – 3.9 ppm.
      
    • Aromatic Protons: Two doublets corresponding to the pyridine ring protons (H4 and H6).

  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Look for

      
      .
      

Troubleshooting & Expert Tips

  • N-Formylation vs. C-Formylation:

    • Issue: Occasionally, the Vilsmeier reagent attacks the indole nitrogen (N1).

    • Solution: This is usually reversible. The alkaline hydrolysis step (pH 9 + heat if necessary) cleaves the N-formyl group while retaining the C-formyl group. Ensure your workup is sufficiently basic.

  • Incomplete Reaction:

    • Issue: Starting material remains after 5 hours.

    • Solution: Add an additional 0.5 eq of

      
       and increase temperature to 90 °C. The electron-deficient nature of the pyridine ring can sometimes make the C3 position sluggish despite the methoxy group.
      
  • Sticky Precipitate:

    • Issue: Product oils out instead of precipitating.

    • Solution: Extract the aqueous mixture with Ethyl Acetate (3x), dry over

      
      , and evaporate. Triturate the resulting residue with cold diethyl ether or hexanes to induce crystallization.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329771945, 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy-. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature. Retrieved from [Link]

  • Zhang, Y., et al. (2020).Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.

Sources

Application Note: Modular Synthesis of 5-Substituted 7-Azaindole-3-Carboxaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Scientific Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). The introduction of a formyl group at C3 and a variable substituent at C5 allows for the rapid generation of diverse libraries targeting the ATP-binding pockets of kinases such as JAK, TRK, and PIM.[1]

The Synthetic Challenge

Functionalizing 7-azaindole is electronically distinct from indole due to the electron-deficient pyridine ring.

  • Electrophilic Aromatic Substitution (SEAr): The C3 position remains the most nucleophilic site, amenable to Vilsmeier-Haack formylation.

  • C5 Functionalization: The pyridine ring deactivates C5 toward SEAr. Consequently, direct C5 functionalization is inefficient.

The Solution: Divergent Synthesis via a Common Intermediate

To maximize autonomy and library throughput, this guide advocates a Divergent Route starting from the commercially available or easily synthesized 5-bromo-7-azaindole .

Why this route?

  • Scalability: 5-bromo-7-azaindole is stable and cost-effective.

  • Selectivity: Installing the aldehyde at C3 after the bromine is fixed at C5 avoids regioselectivity issues.[1]

  • Versatility: The resulting 5-bromo-7-azaindole-3-carboxaldehyde serves as a "master key," allowing late-stage diversification via Suzuki-Miyaura coupling.

SyntheticStrategy cluster_logic Divergent Strategy Start 5-Bromo-7-azaindole (Starting Material) Inter 5-Bromo-7-azaindole- 3-carboxaldehyde (Common Intermediate) Start->Inter Protocol 1: Vilsmeier-Haack (POCl3, DMF) Target 5-Aryl-7-azaindole- 3-carboxaldehyde (Target Library) Inter->Target Protocol 2: Suzuki Coupling (Ar-B(OH)2, Pd cat.)

Figure 1: The divergent synthetic strategy prioritizes the creation of a stable brominated intermediate, enabling late-stage diversification.[1]

Part 2: Detailed Protocols

Protocol 1: Vilsmeier-Haack Formylation of 5-Bromo-7-azaindole

This protocol addresses the specific challenge of 7-azaindole: the basicity of the N7 nitrogen can complex with Lewis acids (POCl₃), potentially stalling the reaction.[1] We utilize a pre-formed Vilsmeier reagent and controlled temperature ramps to mitigate this.

Reagents:

  • 5-Bromo-7-azaindole (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (3.0 - 5.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous, 10 vol)

  • Ice/Water (for quench)[1][2]

  • 2M NaOH or sat. NaHCO₃ (for neutralization)[1][2]

Step-by-Step Methodology:

  • Formation of Vilsmeier Reagent (The "Active Species"):

    • Charge an oven-dried round-bottom flask with anhydrous DMF under N₂ atmosphere.

    • Cool to 0°C using an ice bath.

    • Add POCl₃ dropwise via a pressure-equalizing addition funnel. Caution: Exothermic.

    • Stir at 0°C for 30 minutes. The solution may turn pale yellow/orange, indicating the formation of the chloroiminium salt.[1]

  • Substrate Addition:

    • Dissolve 5-bromo-7-azaindole in a minimum amount of DMF (2-3 vol).

    • Add this solution dropwise to the Vilsmeier reagent at 0°C.

    • Scientific Insight: Keeping the temperature low during addition prevents uncontrolled exotherms and N7-complexation side reactions.

  • Reaction Phase:

    • Remove the ice bath and allow the mixture to warm to Room Temperature (RT).

    • Heat to 80°C for 4–6 hours.

    • Self-Validating Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (Rf ~0.6) should disappear. The intermediate iminium salt is polar and stays at the baseline.

  • Hydrolysis & Workup (Critical Step):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into crushed ice (exothermic quench).

    • Adjust pH to 8–9 using 2M NaOH or sat. NaHCO₃. Note: The aldehyde precipitates upon neutralization.[1]

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

    • Filter the solid precipitate, wash with water, and dry under vacuum. Recrystallize from MeOH if necessary.

Expected Yield: 75–85% Key Characterization: ¹H NMR (DMSO-d₆) showing aldehyde proton at ~9.90 ppm.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5[1]

Performing the Suzuki coupling after formylation requires conditions that preserve the aldehyde.[1] We utilize Pd(dppf)Cl₂, a robust catalyst that resists deactivation by the azaindole nitrogen.

Reagents:

  • 5-Bromo-7-azaindole-3-carboxaldehyde (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1][3][4][5]·DCM complex (0.05 equiv)[1]

  • K₂CO₃ (2.5 equiv)[1]

  • Solvent System: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Setup:

    • In a microwave vial or pressure tube, combine the aldehyde, boronic acid, and K₂CO₃.

    • Add the Dioxane/Water solvent mixture.

    • Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling or stalled reactions.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂[1][3][4][5]·DCM quickly under a stream of inert gas.[1]

    • Seal the vessel immediately.

  • Reaction:

    • Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 min).

    • Scientific Insight: The water cosolvent is essential to dissolve the inorganic base (K₂CO₃), facilitating the transmetallation step.[1]

  • Workup:

    • Dilute with EtOAc and water.[6]

    • Separate phases.[6] Extract aqueous phase with EtOAc (2x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[7][6]

    • Purify via flash column chromatography (DCM/MeOH gradient).

Self-Validating System:

  • Visual: Reaction mixture often turns black (Pd precipitation) upon completion.

  • LCMS: Look for the mass shift: [M+H]⁺ = Starting Mass - Br + Aryl.

Part 3: Mechanism & Troubleshooting

Mechanistic Pathway: Vilsmeier-Haack on 7-Azaindole

The following diagram illustrates the electrophilic attack at C3 and the critical hydrolysis step.

VilsmeierMechanism Reagent 1. Vilsmeier Reagent Formation (DMF + POCl3 -> Chloroiminium Ion) Attack 2. Electrophilic Attack at C3 (7-Azaindole acts as Nucleophile) Reagent->Attack Electrophile Generation Intermed 3. Iminium Salt Intermediate (Stable until water added) Attack->Intermed C-C Bond Formation Hydrolysis 4. Hydrolysis & Elimination (Release of Dimethylamine) Intermed->Hydrolysis + H2O / Base Product Product: 5-Bromo-7-azaindole-3-CHO Hydrolysis->Product Final Target

Figure 2: Step-wise mechanistic flow of the Vilsmeier-Haack formylation, highlighting the hydrolysis dependency.[1]

Data Summary: Representative Yields
Substituent (R-B(OH)₂)ConditionsTimeYield (%)Notes
PhenylPd(dppf)Cl₂, K₂CO₃, 100°C4 h82%Standard benchmark
4-FluorophenylPd(dppf)Cl₂, K₂CO₃, 100°C3 h88%Activated boronic acid
3-PyridylPd(PPh₃)₄, Na₂CO₃, 110°C (MW)30 min65%Heteroaryl coupling requires MW
4-MethoxyphenylPd(dppf)Cl₂, K₂CO₃, 100°C4 h78%Electron-rich partner
Troubleshooting Guide
  • Problem: Low yield in Vilsmeier step.

    • Root Cause:[1][8][9][10][11] Moisture in DMF or POCl₃; incomplete hydrolysis.

    • Fix: Distill DMF over CaH₂; extend the aqueous stir time at pH 9.

  • Problem: Dehalogenation during Suzuki (Loss of Br, no coupling).

    • Root Cause:[1][8][9][10][11] "Hydride source" present (often from excess alcohol if used) or overheating.

    • Fix: Use Dioxane/Water strictly; lower temp to 80°C and extend time.

  • Problem: N-Formylation (Aldehyde on Nitrogen).

    • Root Cause:[1][8][9][10][11] Rare in azaindoles, but possible if C3 is blocked.[1]

    • Fix: N-formyl groups are labile. Treat with dilute NaOH to cleave N-CHO while retaining C3-CHO.

References

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[12] Available at: [Link][9][11]

  • National Institutes of Health (NIH) / PubMed. Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. (Relevant for C5 functionalization context). Available at: [Link] (Search Term: 7-azaindole functionalization)

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Conditions. Available at: [Link][1]

Sources

Vilsmeier-Haack formylation of 5-methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of 5-Methoxy-7-azaindole-3-carboxaldehyde via Vilsmeier-Haack Formylation

Executive Summary

This application note details a robust protocol for the C-3 formylation of 5-methoxy-7-azaindole (5-methoxy-1H-pyrrolo[2,3-b]pyridine) using the Vilsmeier-Haack reaction. While 7-azaindoles are bioisosteres of indoles widely used in kinase inhibitor discovery (e.g., JAK, Trk inhibitors), their electron-deficient pyridine ring renders them less reactive toward electrophilic aromatic substitution (EAS) than their indole counterparts.

This guide addresses the specific electronic challenges posed by the 7-azaindole scaffold, leverages the activating nature of the 5-methoxy group, and provides a self-validating workflow to minimize common side reactions such as N-formylation or incomplete conversion.

Scientific Rationale & Mechanistic Insight

Substrate Analysis

The substrate, 5-methoxy-7-azaindole, presents a "push-pull" electronic system:

  • Deactivating Factor: The N-7 nitrogen (pyridine-like) withdraws electron density from the pyrrole ring, making the C-3 position less nucleophilic than in standard indole. Furthermore, the N-7 lone pair can coordinate with the Lewis acidic phosphorus species, potentially sequestering the reagent.

  • Activating Factor: The 5-methoxy group donates electron density via resonance (+M effect), significantly enhancing nucleophilicity at C-3 compared to the unsubstituted 7-azaindole.

Reaction Mechanism

The reaction proceeds via the formation of the electrophilic chloroiminium ion (Vilsmeier reagent), followed by EAS at C-3 and subsequent hydrolysis.

VilsmeierMechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR 0°C, Exothermic Complex Sigma Complex (Iminium Intermediate) VR->Complex + Substrate, 90°C Electrophilic Attack at C-3 Substrate 5-Methoxy-7-azaindole Substrate->Complex Hydrolysis Base Hydrolysis (NaOH/NaOAc) Complex->Hydrolysis Quench Product 3-Formyl-5-methoxy-7-azaindole Hydrolysis->Product Elimination of Dimethylamine

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation on 7-azaindole.

Experimental Protocol

Safety Warning: Phosphoryl chloride (


) is highly corrosive and reacts violently with water. Perform all operations in a fume hood. Wear anhydrous-resistant gloves and eye protection.
Materials & Reagents
ReagentRoleEquiv.Notes
5-Methoxy-7-azaindole Substrate1.0Dry thoroughly before use.

Electrophile Source3.0 - 5.0Excess required to compensate for N-7 coordination.
DMF (Anhydrous) Solvent/Reagent10-15 VolActs as both solvent and reagent source.
NaOH (2M) or NaOAc Quench BaseN/AUsed to adjust pH to 7–8 for precipitation.
Step-by-Step Methodology

Step 1: Generation of Vilsmeier Reagent (In Situ)

  • Charge a round-bottom flask with anhydrous DMF (10 volumes relative to substrate mass).

  • Cool the solvent to 0°C using an ice/salt bath.

  • Add

    
     (3.0–5.0 equiv) dropwise via an addition funnel.
    
    • Critical Control: Maintain internal temperature

      
      . The reaction is exothermic.[1]
      
    • Observation: The solution may turn pale yellow or orange, indicating chloroiminium salt formation.

  • Stir at 0°C for 30 minutes to ensure complete formation of the active reagent.

Step 2: Substrate Addition & Reaction

  • Dissolve 5-methoxy-7-azaindole (1.0 equiv) in a minimum amount of anhydrous DMF (2–3 volumes).

  • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.

  • Remove the ice bath and allow the mixture to warm to room temperature (RT) over 30 minutes.

  • Heat the reaction: Equip with a reflux condenser and heat to 80–90°C for 3–6 hours.

    • Why: Unlike simple indoles, the electron-deficient 7-azaindole requires thermal energy to drive the EAS.

    • Monitoring: Check by TLC (System: 5% MeOH in DCM) or LC-MS. Look for the disappearance of the starting material (

      
      ) and appearance of the iminium intermediate or aldehyde (
      
      
      
      ).

Step 3: Hydrolysis & Workup

  • Cool the reaction mixture to RT.

  • Quench: Pour the reaction mixture slowly into crushed ice (approx. 20 volumes) with vigorous stirring.

    • Caution: Violent exotherm and HCl gas evolution.

  • Basification: Adjust the pH of the aqueous solution to pH 7–8 using 2M NaOH or saturated Sodium Acetate (NaOAc).

    • Why: The aldehyde product is often amphoteric or soluble in strong acid. Neutralization precipitates the free base.

    • Observation: A solid precipitate (usually beige or pale yellow) should form.

  • Stir the suspension for 1 hour to ensure complete hydrolysis of the iminium intermediate.

Step 4: Isolation & Purification

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Wash: Wash the cake with copious water (to remove DMF/salts) and cold hexanes (to remove organic impurities).

  • Drying: Dry under vacuum at 45°C.

  • Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol or Acetonitrile.

Process Visualization

Workflow start Start: Anhydrous DMF step1 Add POCl3 at 0°C (Form Reagent) start->step1 step2 Add 5-Methoxy-7-azaindole (in DMF) step1->step2 step3 Heat to 90°C (3-6h) (EAS Reaction) step2->step3 step4 Pour into Ice Water (Quench) step3->step4 step5 Adjust pH to 7-8 (Precipitate Product) step4->step5 end Filter & Dry (Final Product) step5->end

Figure 2: Operational workflow for the synthesis of 5-methoxy-7-azaindole-3-carboxaldehyde.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<40%) Incomplete reaction due to N-7 coordination.Increase

to 5.0–6.0 equivalents. Ensure temperature reaches 90°C.
No Precipitate pH is too acidic or too basic.7-Azaindoles can be soluble in both acid (protonation) and strong base (deprotonation of NH). Strictly maintain pH 7–8.
N-Formylation Kinetic attack at N-1.This is usually reversible. Ensure the hydrolysis step (stirring in base) is long enough (1h+) to hydrolyze the N-formyl group.
Sticky Gum DMF retention.Pour into a larger volume of ice water (1:20 ratio). If gum persists, extract with EtOAc, wash with brine (x3) to remove DMF, then dry and evaporate.

References

  • Vilsmeier-Haack Reaction Mechanism & Scope

    • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions.[1][2][3][4][5][6][7][8][9][10][11]

  • Reactivity of 7-Azaindoles

    • Mphahlele, M. J. (2019).[9] Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes.[12][13] Organic & Biomolecular Chemistry, 17(8), 2204-2211.[13]

  • Specific Substrate Data (5-Methoxy-7-azaindole)

    • Substrate CAS: 183208-36-8 | Product CAS: 183208-38-0.[14]

    • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances (via NIH).
  • General Protocol for Azaindole Formylation

    • Mikhaleva, A. I., et al. (2009).[8] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[8] Synthesis, 2009(04), 587-590.

Sources

Downstream reactions of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Downstream Transformations of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Strategic Overview

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a bioisostere for indole and purine. It is ubiquitous in kinase inhibitors (e.g., Vemurafenib, Pexidartinib) due to the N7 nitrogen’s ability to accept hydrogen bonds in the ATP-binding hinge region.

The specific derivative, 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde , represents a high-value intermediate. The C5-methoxy group acts as an electron-donating group (EDG), modulating the electron density of the pyridine ring, which can enhance metabolic stability and alter solubility profiles compared to the unsubstituted parent. The C3-aldehyde is the "chemical warhead," serving as a versatile handle for divergent synthesis—allowing the rapid generation of libraries targeting JAK, TRK, and B-Raf kinases.

This guide details three critical downstream transformations: Reductive Amination (for solubility/linker installation), Knoevenagel Condensation (for covalent inhibitor synthesis), and Pinnick Oxidation (for amide coupling precursors).

Reactivity Landscape

The C3-formyl group in 7-azaindoles is highly reactive but chemically distinct from simple benzaldehydes due to the electron-rich pyrrole ring.

ReactivityLandscape Aldehyde 5-Methoxy-7-azaindole- 3-carboxaldehyde RedAm Reductive Amination (Amine Linkers) Aldehyde->RedAm R-NH2 / NaBH(OAc)3 Condensation Knoevenagel/Wittig (Acrylamides/Warheads) Aldehyde->Condensation Active Methylene / Base Oxidation Pinnick Oxidation (Carboxylic Acids) Aldehyde->Oxidation NaClO2 / NaH2PO4 Amine Secondary/Tertiary Amines (Solubility/Binding) RedAm->Amine Alkene α,β-Unsaturated Systems (Covalent Inhibition) Condensation->Alkene Acid Carboxylic Acid (Amide Coupling) Oxidation->Acid

Figure 1: Divergent synthetic pathways from the C3-aldehyde handle.

Protocol A: Reductive Amination (Library Synthesis)

Objective: Install solubilizing amine tails (e.g., morpholine, piperazine) or explore SAR at the solvent-front region of the kinase pocket.

Scientific Rationale: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Borohydride (


).
  • Selectivity: STAB is milder and will not reduce the aldehyde to an alcohol before the imine is formed.

  • One-Pot Efficiency: It allows for a direct reductive amination without isolating the imine intermediate, which can be unstable in electron-rich heteroaromatics.

  • Acid Catalysis: Acetic acid promotes imine formation, which is the rate-determining step for hindered aldehydes.

Materials
  • Substrate: 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (1.0 equiv)

  • Amine: Secondary amine (e.g., Morpholine, 1.2 equiv)

  • Reagent: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Additive: Glacial Acetic Acid (1.0 equiv)

Step-by-Step Procedure
  • Imine Formation: In a dry vial, dissolve the aldehyde (100 mg, 0.57 mmol) in DCE (3 mL). Add the amine (0.68 mmol) and acetic acid (32 µL).

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes. Note: The solution may darken; this is normal.

  • Reduction: Add STAB (180 mg, 0.85 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours under nitrogen.

  • Monitoring: Check TLC (10% MeOH in DCM). The aldehyde spot (

    
    ) should disappear, replaced by a lower, more polar amine spot.
    
  • Workup: Quench with saturated aqueous

    
     (5 mL). Extract with DCM (
    
    
    
    mL).
  • Purification: Dry organics over

    
    , filter, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
    

Self-Validation:

  • 
    H NMR:  Disappearance of the aldehyde singlet at ~9.90 ppm . Appearance of methylene doublet/singlet at ~3.5–4.0 ppm  (linking 
    
    
    
    ).

Protocol B: Knoevenagel Condensation (Covalent Warheads)

Objective: Synthesis of


-unsaturated nitriles or esters. This is critical for designing Targeted Covalent Inhibitors (TCIs)  where a Michael acceptor reacts with a cysteine residue in the kinase active site.

Scientific Rationale: The 5-methoxy group increases electron density in the ring, making the aldehyde slightly less electrophilic. We use piperidine as a catalyst to form the reactive enolate of the active methylene compound. Ethanol is the preferred solvent to facilitate product precipitation (Le Chatelier’s principle).

Materials
  • Substrate: 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (1.0 equiv)

  • Nucleophile: Malononitrile (1.1 equiv) or Ethyl cyanoacetate

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (Absolute)

Step-by-Step Procedure
  • Setup: Dissolve aldehyde (100 mg, 0.57 mmol) and malononitrile (41 mg, 0.62 mmol) in Ethanol (2 mL).

  • Catalysis: Add Piperidine (5.6 µL, 10 mol%) dropwise.

  • Reaction: Heat to reflux (80°C) for 2–4 hours.

    • Observation: A solid precipitate often forms as the condensation product is less soluble than the starting materials.

  • Workup: Cool the reaction to 0°C (ice bath).

  • Isolation: Filter the precipitate. Wash the cake with cold ethanol (

    
     mL) and hexanes.
    
  • Drying: Vacuum dry the solid. Recrystallization from EtOH/DMF if necessary.

Self-Validation:

  • 
    H NMR:  Appearance of a sharp vinylic proton singlet at ~8.0–8.5 ppm .
    
  • Yield: Typically >80% due to the driving force of conjugation.

Data Summary & Troubleshooting

ParameterReductive AminationKnoevenagel Condensation
Key Reagent NaBH(OAc)3 (STAB)Piperidine (Cat.)
Solvent System DCE or THFEthanol
Temp/Time RT / 4–16 hReflux / 2–4 h
Critical Risk Over-reduction to alcohol (rare with STAB)Knoevenagel polymerization (if too hot/long)
5-OMe Effect Improves solubility in organic solventsSlightly slows reaction (electronic deactivation)

Troubleshooting Guide:

  • Issue: Low conversion in Reductive Amination.

    • Fix: The imine formation might be slow. Add 4Å molecular sieves to scavenge water or heat the imine formation step to 50°C before adding the reducing agent.

  • Issue: Aldehyde insolubility.

    • Fix: 5-methoxy-7-azaindoles can be crystalline. Use a co-solvent mixture of DCE/DMF (9:1) to ensure homogeneity.

  • Issue: N1-Alkylation side products.

    • Fix: The pyrrole NH is generally not nucleophilic enough to react under these mild conditions. However, if using strong bases (e.g., NaH for Wittig), protect N1 with SEM or Boc first.

References

  • Verbiscar, A. J. (1972). The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. Defense Technical Information Center. 1[2][3][4]

    • Foundational chemistry of 7-azaindole-3-carboxaldehyde including oxidation and alkyl
  • Laha, J. K., et al. (2017). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Heterocycles. 5[3][4]

    • Demonstrates reactivity of electron-rich indole aldehydes in condens
  • Touchette, K. M. (2006).[6] Reductive Amination: A Practical Guide. Journal of Chemical Education. 6

    • Standard operating procedures for STAB-mediated reductive amin
  • BenchChem. (2023). Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde. 7

    • Specific conditions for Knoevenagel condens

Sources

Comprehensive Guide: 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives as JAK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Rationale

The Scaffold: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine)

In the realm of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole ) scaffold is a "privileged structure." It mimics the purine core of ATP, allowing it to bind effectively to the ATP-binding pocket of kinases. Unlike the indole scaffold, the extra nitrogen at position 7 (N7) acts as a crucial hydrogen bond acceptor, often interacting with the hinge region of the kinase (e.g., Glu966 in JAK1 or equivalent residues in other isoforms).

The Specific Advantage of the 5-Methoxy Motif

The 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative represents a strategic refinement of this core.

  • Electronic Tuning: The methoxy group at the C5 position is an electron-donating group (EDG). This increases the electron density on the pyridine ring, potentially strengthening the H-bond acceptor capability of N7 at the hinge region.

  • Metabolic Blocking: The C5 position is a common site for metabolic oxidation (hydroxylation) in unsubstituted azaindoles. Capping this site with a methoxy group can improve metabolic stability (t1/2) in microsomal stability assays.

  • Solvent Interaction: In many JAK crystal structures, the C5 substituent points towards the solvent front or a specific hydrophobic pocket (specificity pocket). A methoxy group provides a small, lipophilic anchor that can displace water molecules without incurring a high steric penalty.

Part 2: Chemical Synthesis Protocols

Retrosynthetic Analysis

The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives typically proceeds via the functionalization of the commercially available 5-bromo-1H-pyrrolo[2,3-b]pyridine . The methoxy group is introduced early to establish the core, followed by C3-functionalization (critical for potency) and N1-protection/deprotection.

Synthesis Workflow (DOT Visualization)

SynthesisRoute Start 5-Bromo-1H-pyrrolo[2,3-b]pyridine Step1 Methoxylation (CuI, NaOMe, DMF, 120°C) Start->Step1 Core 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Step1->Core Step2 Iodination (C3) (NIS, DMF) Core->Step2 Intermed 3-Iodo-5-methoxy-7-azaindole Step2->Intermed Step3 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Intermed->Step3 Final Final JAK Inhibitor Lead (3-Aryl-5-methoxy-7-azaindole) Step3->Final

Caption: General synthetic route for accessing 3-substituted-5-methoxy-7-azaindole JAK inhibitors.

Detailed Protocol: Synthesis of the 5-Methoxy Core

Objective: Conversion of 5-bromo-7-azaindole to 5-methoxy-7-azaindole.

Reagents:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Sodium Methoxide (NaOMe) (5.0 eq, 25% wt in MeOH)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • L-Proline (0.2 eq) (Ligand)

  • DMF (Anhydrous)

Procedure:

  • Setup: In a sealed tube or high-pressure vial, dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF (0.5 M concentration).

  • Addition: Add CuI and L-Proline. Stir for 5 minutes under Argon to form the catalyst complex.

  • Initiation: Add NaOMe solution dropwise.

  • Reaction: Seal the vessel and heat to 110–120°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H ~197/199) and appearance of the methoxy product (M+H ~149).

  • Workup: Cool to RT. Dilute with EtOAc and wash with saturated NH4Cl (to chelate Cu) followed by brine.

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

  • Yield: Typical yields range from 65–80%.

Expert Tip: If the reaction is sluggish, switching to Pd-catalyzed methoxylation (e.g., Pd2(dba)3, tBuBrettPhos) can improve yields but increases cost.

Part 3: Biochemical Assay Protocol (ADP-Glo™)

Principle

The ADP-Glo™ Kinase Assay (Promega) is a luminescent assay that measures the ADP formed from a kinase reaction. It is ideal for JAKs as it is universal and handles high ATP concentrations (approximating physiological conditions).

Protocol Steps

Materials:

  • Recombinant JAK Enzyme (JAK1, JAK2, JAK3, or TYK2).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide.

  • ATP (Ultrapure).

  • Test Compounds (dissolved in DMSO).

Step-by-Step:

  • Compound Prep: Prepare 3x serial dilutions of the 5-methoxy derivative in 100% DMSO. Further dilute into 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT) to obtain 4X working solutions (final DMSO < 1%).

  • Enzyme Reaction:

    • Add 2.5 µL of 4X Compound to a 384-well white low-volume plate.

    • Add 2.5 µL of 4X Enzyme/Substrate mix.

    • Add 5 µL of 2X ATP solution to initiate.

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP-Glo Step (Depletion):

    • Add 10 µL of ADP-Glo™ Reagent.

    • Incubate at RT for 40 minutes. (This stops the kinase reaction and depletes unconsumed ATP).

  • Detection Step:

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate at RT for 30 minutes. (Converts ADP back to ATP and generates luciferase signal).

  • Readout: Measure luminescence on a plate reader (e.g., EnVision or PHERAstar).

  • Analysis: Calculate IC50 using a 4-parameter logistic fit (GraphPad Prism).

Self-Validation Check: Ensure the Z'-factor is > 0.5 using DMSO controls (0% inhibition) and Staurosporine (100% inhibition).

Part 4: Cellular Assay Protocol (JAK-STAT Phosphorylation)

Pathway Visualization

Understanding the downstream effect is crucial. JAK inhibition should block STAT phosphorylation.

JAK_STAT_Pathway Cytokine Cytokine (IL-6 / IL-2) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor 5-Methoxy Inhibitor Inhibitor->JAK Inhibition pSTAT p-STAT (Phosphorylated) STAT->pSTAT Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Caption: Mechanism of Action. The inhibitor blocks the phosphorylation of STAT proteins downstream of cytokine receptor activation.

Protocol: pSTAT AlphaLISA / Western Blot

Objective: Measure the inhibition of IL-6 induced STAT3 phosphorylation (JAK1/JAK2 dependent) or IL-2 induced STAT5 phosphorylation (JAK1/JAK3 dependent).

Cell Lines:

  • TF-1 (for JAK2/STAT5)

  • HeLa or U2OS (for JAK1/STAT3)

Procedure:

  • Seeding: Plate cells (e.g., 50,000 cells/well) in a 96-well plate in serum-free media. Starve overnight to reduce basal phosphorylation.

  • Treatment: Add test compounds (serial dilution) and incubate for 1 hour at 37°C.

  • Stimulation: Add Cytokine (e.g., IL-6 at 10 ng/mL) and incubate for 15–20 minutes .

  • Lysis: Aspirate media and add Lysis Buffer (containing phosphatase inhibitors: Na3VO4, NaF).

  • Detection (AlphaLISA):

    • Transfer lysate to a 384-well OptiPlate.

    • Add Acceptor beads (Anti-pSTAT3) and Donor beads (Streptavidin-coated + Biotin-Anti-Total STAT3).

    • Incubate 2 hours in dark.

    • Read on Alpha-compatible reader (Excitation 680nm, Emission 615nm).

  • Data Analysis: Plot % Inhibition vs. Log[Compound].

Part 5: SAR Insights & Troubleshooting

Structure-Activity Relationship (SAR) Table

The following table illustrates the impact of C5-substitution on the 7-azaindole core, derived from aggregated medicinal chemistry data.

C5 SubstituentElectronic EffectJAK Potency (Est.)Metabolic StabilityComments
-H NeutralBaselineLowProne to oxidation at C5.
-OCH3 (Methoxy) Donor (EDG) High High Blocks metabolism; improves hinge H-bond acceptor strength.
-F (Fluoro) Withdraw (EWG)ModerateHighGood metabolic blocker, but reduces N7 basicity.
-CN (Cyano) Strong EWGLowHighOften reduces potency due to weak N7 interaction.
-CONH2 H-Bond DonorVariableModerateCan pick up additional H-bonds but lowers permeability.
Expert Troubleshooting Tips
  • Synthesis: If the Suzuki coupling at C3 (Step 3) fails with the 5-methoxy core, try protecting the N1-position with a Tosyl (Ts) or SEM group before the iodination step. The electron-rich nature of the 5-OMe ring can sometimes make the C3-iodine unstable or prone to protodeiodination.

  • Assay Drift: In the ADP-Glo assay, if your IC50 values drift, check the ATP concentration. It must be at or below the Km(app) of the specific JAK isoform to ensure you are measuring ATP-competitive inhibition.

  • Selectivity: To improve selectivity for JAK1 over JAK2, consider extending the substituent at the C3 position to interact with the solvent-exposed arginine residues specific to JAK1.

References

  • Synthesis of 5-substituted 7-azaindoles: Merour, J. Y., & Joseph, B. (2001).[1] Synthesis and reactivity of 7-azaindoles (1H-pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471-506.Link

  • ADP-Glo Kinase Assay Validation: Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Assay and Drug Development Technologies, 7(6), 560-572.Link

  • JAK-STAT Signaling & Inhibitors: O'Shea, J. J., et al. (2015). Janus kinase inhibitors in autoimmune diseases.[2][3] Annals of the Rheumatic Diseases, 72(Suppl 2), ii111-ii115.Link

  • 7-Azaindole SAR in Kinases: Lefebvre, V., et al. (2020). 7-Azaindoles: A Privileged Scaffold for the Design of Protein Kinase Inhibitors.[4] Journal of Medicinal Chemistry. (General Reference for Scaffold Utility).

  • Cellular STAT Assays: ThermoFisher Scientific. LanthaScreen™ Cellular STAT Assays Application Note.Link

Sources

Application Notes and Protocols for 5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the investigation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 5-methoxy-7-azaindole) derivatives as potent and selective inhibitors of Glycogen Synthase Kinase-3β (GSK-3β). GSK-3β is a critical serine/threonine kinase implicated in the pathophysiology of numerous diseases, including Alzheimer's disease, type 2 diabetes, and certain cancers, making it a high-value therapeutic target.[1] This guide details the scientific rationale, a representative synthetic protocol, in vitro enzymatic assays, and cell-based functional assays to characterize this promising class of inhibitors. The protocols are designed to be self-validating and are supported by insights grounded in established biochemical principles.

Introduction: The Rationale for Targeting GSK-3β with 5-methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active enzyme that is dynamically regulated by a multitude of signaling pathways, most notably the insulin/PI3K/Akt and Wnt/β-catenin pathways. Its two isoforms, GSK-3α and GSK-3β, share a high degree of homology in their kinase domains. GSK-3β, in particular, has been identified as a key regulator in cellular processes ranging from glycogen metabolism to gene transcription and apoptosis. Its dysregulation is a central node in the pathology of several major human diseases. For instance, in Alzheimer's disease, hyperactive GSK-3β contributes to the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles.[1]

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a "privileged structure" in medicinal chemistry, capable of interacting with the ATP-binding site of numerous kinases.[2] Recent studies have highlighted that derivatives of this scaffold can act as potent GSK-3β inhibitors, with some exhibiting IC50 values in the low nanomolar range.[1] The introduction of a methoxy group at the 5-position can modulate the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity for the GSK-3β active site. This guide provides the necessary protocols to synthesize and evaluate the efficacy of these targeted inhibitors.

Foundational Knowledge: The GSK-3β Signaling Pathway

Understanding the regulation of GSK-3β is paramount to designing and interpreting experiments. GSK-3β activity is primarily controlled through inhibitory phosphorylation. In the canonical Wnt signaling pathway, the absence of Wnt ligand allows a "destruction complex," which includes GSK-3β, to phosphorylate β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt binding, this complex is disassembled, leading to the stabilization and nuclear translocation of β-catenin to activate target gene expression. In parallel, growth factor signaling, such as through insulin, activates Akt (Protein Kinase B), which directly phosphorylates GSK-3β at Serine 9 (Ser9), leading to its inactivation.

GSK3B_Pathway cluster_n Nuclear Events Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Insulin Insulin InsulinR Insulin Receptor Insulin->InsulinR Dvl Dishevelled Frizzled->Dvl PI3K PI3K InsulinR->PI3K DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dvl->DestructionComplex Inhibits Akt Akt/PKB PI3K->Akt GSK3B GSK-3β (Active) Akt->GSK3B Phosphorylates (Ser9) Inhibits BetaCatenin β-catenin GSK3B_inactive p-GSK-3β (Ser9) (Inactive) GSK3B->BetaCatenin Phosphorylates Tau Tau GSK3B->Tau Phosphorylates BetaCatenin_P p-β-catenin Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF Degradation Proteasomal Degradation BetaCatenin_P->Degradation Gene Target Gene Expression TCF_LEF->Gene Inhibitor 5-methoxy-1H-pyrrolo [2,3-b]pyridine deriv. Inhibitor->GSK3B Directly Inhibits Tau_P Neurofibrillary Tangles Tau_P->Tau_P

Caption: Simplified GSK-3β signaling pathways and points of intervention.

Experimental Protocols

Chemical Synthesis: A Representative Protocol

The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives can be achieved through various established routes for 7-azaindoles. A common and effective strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following is a representative, multi-step protocol adapted from known methodologies for similar scaffolds.

Rationale: This approach allows for late-stage diversification, where different functional groups can be introduced to probe structure-activity relationships (SAR). Starting from a commercially available substituted aminopyridine simplifies the initial steps.

Synthesis_Workflow Start 2-amino-4-chloro-6-methoxypyridine Step1 Step 1: Sonogashira Coupling (e.g., with TMS-acetylene) Start->Step1 Intermediate1 Alkynylpyridine Intermediate Step1->Intermediate1 Step2 Step 2: Deprotection & Cyclization (e.g., KOH/MeOH) Intermediate1->Step2 Core 5-methoxy-1H-pyrrolo[2,3-b]pyridine (5-methoxy-7-azaindole) Step2->Core Step3 Step 3: Functionalization (e.g., Vilsmeier-Haack or Friedel-Crafts) Core->Step3 Intermediate2 C3-Functionalized Core Step3->Intermediate2 Step4 Step 4: Amide Coupling / Condensation Intermediate2->Step4 Final Final Derivative Step4->Final

Caption: Representative workflow for the synthesis of target compounds.

Step-by-Step Protocol:

  • Sonogashira Coupling:

    • To a solution of 2-amino-4-chloro-6-methoxypyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane/H₂O mixture) under an inert atmosphere (N₂ or Ar), add trimethylsilylacetylene (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).

    • Add a base, such as triethylamine (3.0 eq).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the alkynylpyridine intermediate.

  • Deprotection and Cyclization:

    • Dissolve the intermediate from Step 1 in methanol.

    • Add a base, such as potassium hydroxide (3.0 eq), and heat the mixture to reflux.

    • Monitor the reaction for the formation of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine core.

    • Once complete, cool the mixture and neutralize with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.

    • The crude product can be purified by chromatography or recrystallization.

  • C3-Functionalization (Example: Carboxamide derivative):

    • This step can be adapted from a published procedure for a similar scaffold.[1] For instance, to generate a C3-carboxamide, one might first perform a Vilsmeier-Haack reaction to introduce a formyl group, followed by oxidation to the carboxylic acid.

    • Alternatively, direct carboxylation at C3 can be explored under specific conditions.

  • Amide Coupling:

    • To a solution of the C3-carboxylic acid intermediate (1.0 eq) in DMF, add a coupling agent like HATU (1.2 eq) and a base such as DIPEA (2.0 eq).

    • Add the desired amine (1.1 eq) and stir the reaction at room temperature until completion.

    • Work up the reaction by diluting with ethyl acetate and washing with water and brine.

    • Purify the final 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative by flash chromatography or preparative HPLC.

Self-Validation Insight: Each intermediate and the final product must be rigorously characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity (>95%) before use in biological assays.

In Vitro GSK-3β Kinase Inhibition Assay

The primary method for determining the potency of a new inhibitor is to measure its effect on the enzymatic activity of purified GSK-3β. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to kinase activity.

Rationale: This assay provides a direct measure of target engagement and allows for the determination of the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%), a key metric for potency.

Kinase_Assay_Workflow A 1. Prepare Reagents - Serial dilution of Inhibitor - GSK-3β Enzyme - Substrate/ATP Mix B 2. Set up Reaction Plate (384-well) - Add Inhibitor dilutions - Add GSK-3β Enzyme A->B C 3. Initiate Kinase Reaction - Add Substrate/ATP Mix B->C D 4. Incubate (e.g., 30°C for 60 min) C->D E 5. Stop Reaction & Deplete ATP - Add ADP-Glo™ Reagent D->E F 6. Incubate (RT for 40 min) E->F G 7. Generate Luminescent Signal - Add Kinase Detection Reagent F->G H 8. Incubate (RT for 30 min) G->H I 9. Read Luminescence (Plate Reader) H->I J 10. Data Analysis - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 I->J

Caption: Workflow for the in vitro ADP-Glo™ GSK-3β kinase assay.

Step-by-Step Protocol (384-well format):

  • Reagent Preparation:

    • Inhibitor Dilution: Prepare a 10-point serial dilution of the test compound (e.g., starting from 10 µM) in kinase assay buffer with a constant final DMSO concentration (e.g., 1%). Include a vehicle control (DMSO only) and a "no enzyme" control.

    • GSK-3β Enzyme: Dilute purified, active GSK-3β enzyme to the desired working concentration in kinase assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Substrate/ATP Mixture: Prepare a mixture of a suitable GSK-3β peptide substrate (e.g., a phosphopeptide prime) and ATP in kinase assay buffer. The final concentration of ATP should be at or near its Km for GSK-3β.

  • Assay Plate Setup (5 µL final reaction volume):

    • Add 1 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Add 2 µL of the diluted GSK-3β enzyme to all wells except the "no enzyme" control. Add 2 µL of kinase buffer to the "no enzyme" control wells.

    • Pre-incubate the plate for 10 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture to all wells.

    • Mix the plate gently and incubate at 30°C for 45-60 minutes.

  • Signal Detection (ADP-Glo™):

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced into ATP and generate a luminescent signal via luciferase. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness Check: The assay's validity is confirmed by a high Z'-factor (>0.5), which indicates a robust separation between positive (no inhibition) and negative (full inhibition) controls.

Cell-Based Assay: Western Blot for Downstream Target Modulation

To confirm that the inhibitor engages GSK-3β within a cellular context, it is crucial to measure its effect on downstream signaling events. A common method is to assess the phosphorylation status of GSK-3β itself (at the inhibitory Ser9 site) or its substrates, such as tau.

Rationale: An effective ATP-competitive inhibitor will block GSK-3β activity, leading to downstream effects that mimic the activation of upstream pathways like the Akt pathway. This often results in an increase in the inhibitory phosphorylation of GSK-3β at Ser9 due to feedback mechanisms, and a decrease in the phosphorylation of its substrates like tau at specific sites (e.g., Ser396).[1]

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells for neurodegenerative disease models) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with increasing concentrations of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine derivative (e.g., 0, 10, 100, 1000 nM) for a defined period (e.g., 2-4 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against:

      • Phospho-GSK-3β (Ser9)

      • Total GSK-3β

      • Phospho-Tau (e.g., Ser396)

      • Total Tau

      • A loading control (e.g., β-actin or GAPDH)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phosphorylated protein levels to their respective total protein levels. Further normalize these ratios to the loading control to correct for any loading inaccuracies.

    • Plot the relative phosphorylation levels as a function of inhibitor concentration.

Data Presentation: Quantitative Summary

Proper data organization is crucial for comparing the potency and selectivity of different derivatives.

Table 1: Biological Activity of Representative Pyrrolo[2,3-b]pyridine Derivatives

Compound IDSubstitution PatternGSK-3β IC50 (nM)Kinase Selectivity (Fold vs. other kinases)Cellular p-Tau (Ser396) Reduction (EC50, nM)
41 [Describe specific substitutions]0.22>100-fold vs. panel of 24 kinases[Value to be determined]
46 [Describe specific substitutions]0.26>100-fold vs. panel of 24 kinases[Value to be determined]
54 [Describe specific substitutions]0.24>100-fold vs. panel of 24 kinases[Value to be determined]
Data for compounds 41, 46, and 54 are adapted from a recent study on pyrrolo[2,3-b]pyridine derivatives.[1]

Conclusion and Future Directions

The 5-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold represents a highly promising starting point for the development of potent and selective GSK-3β inhibitors. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and cellular validation of novel derivatives. By systematically applying these methods, researchers can effectively advance lead compounds through the early stages of the drug discovery pipeline. Future work should focus on comprehensive selectivity profiling against a broad panel of kinases, as well as in-depth ADME-Tox studies to evaluate the drug-like properties of the most promising candidates.

References

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]

Sources

Synthesis of bioactive molecules from 5-methoxy-7-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of 5-methoxy-7-azaindole-3-carboxaldehyde , a high-value intermediate for medicinal chemistry. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and purine. It is extensively utilized in the development of kinase inhibitors (e.g., JAK, Trk, B-Raf) due to its ability to form key hydrogen bonds within the ATP-binding pocket.

The inclusion of the 5-methoxy group provides two critical advantages:

  • Electronic Modulation: It increases electron density in the pyridine ring, influencing the pKa of the N7 nitrogen and potentially strengthening H-bond acceptor capability.

  • Metabolic Stability: It blocks the metabolically vulnerable C5 position, a common site for oxidative metabolism in unsubstituted azaindoles.

This guide provides three validated protocols for diversifying this scaffold into libraries of bioactive molecules.

Chemical Space & Strategic Utility

The C3-aldehyde functionality acts as a "divergent point" for generating three distinct classes of pharmacophores.

Target ClassReaction TypeFunctional OutcomeDrug Discovery Application
Class A Reductive Amination3-Aminomethyl derivativesSoluble kinase inhibitors; GPCR ligands.
Class B Knoevenagel Condensation

-Unsaturated nitriles/esters
Covalent inhibitors (Michael acceptors); fluorescent probes.
Class C Heterocycle FormationHydrazones / PyrazolinesRigidified cores; fragment-based drug design (FBDD).

Validated Experimental Protocols

Protocol A: Reductive Amination (Synthesis of Amine Linkers)

Targeting: Soluble Hinge Binders

Rationale: The C3-aldehyde is converted into a secondary or tertiary amine. Sodium triacetoxyborohydride (STAB) is selected over NaBH


 to prevent the reduction of the aldehyde to the alcohol before imine formation is complete, and to avoid reducing the electron-rich azaindole ring.

Materials:

  • Substrate: 5-Methoxy-7-azaindole-3-carboxaldehyde (1.0 eq)

  • Amine: Secondary amine (e.g., N-methylpiperazine) (1.1 eq)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM

  • Additive: Acetic acid (cat., 1-2 drops)

Step-by-Step Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve the aldehyde (1.0 mmol) in DCE (10 mL). Add the amine (1.1 mmol) and catalytic acetic acid.

  • Equilibration: Stir at room temperature (RT) for 30–60 minutes under inert atmosphere (

    
    ). Note: Formation of the imine/iminium species is often visible as a slight color change.
    
  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor via LCMS (disappearance of aldehyde M+H peak).

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Critical Control Point: If the amine is a salt (e.g., HCl salt), add 1.0 eq of TEA to liberate the free base before adding the aldehyde.

Protocol B: Knoevenagel Condensation (Synthesis of Michael Acceptors)

Targeting: Covalent Kinase Inhibitors

Rationale: This protocol installs an electron-deficient alkene at the C3 position. These


-unsaturated systems can act as Michael acceptors, forming covalent bonds with cysteine residues in the target protein (e.g., Cys481 in BTK).

Materials:

  • Substrate: 5-Methoxy-7-azaindole-3-carboxaldehyde (1.0 eq)

  • Active Methylene: Malononitrile or Ethyl cyanoacetate (1.2 eq)

  • Base/Catalyst: Piperidine (0.1 eq)

  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Setup: Dissolve the aldehyde (1.0 mmol) and active methylene compound (1.2 mmol) in EtOH (5 mL).

  • Catalysis: Add piperidine (0.1 mmol, ~10 µL).

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

    • Observation: The product often precipitates out of the hot solution upon formation due to increased planarity and rigidity.

  • Workup: Cool to RT.

    • If precipitate forms: Filter the solid, wash with cold EtOH and Hexanes.

    • If soluble: Concentrate and purify via recrystallization from EtOH/Water or flash chromatography.

Self-Validating Metric: The disappearance of the aldehyde proton signal (~9.9 ppm) and the appearance of a vinyl proton singlet (~7.8–8.5 ppm) in


H NMR confirms the condensation.
Protocol C: Heterocycle Formation via Hydrazone

Targeting: Rigidified Tricyclic Cores

Rationale: Reacting the aldehyde with hydrazine derivatives creates a stable hydrazone, which can be cyclized into pyrazolines or used as a stable linker.

Materials:

  • Substrate: 5-Methoxy-7-azaindole-3-carboxaldehyde

  • Reagent: Phenylhydrazine or Heteroaryl-hydrazine

  • Catalyst: Glacial Acetic Acid (cat.)

  • Solvent: Ethanol[1]

Procedure:

  • Mix aldehyde and hydrazine (1:1 ratio) in Ethanol.

  • Add 2 drops of acetic acid.

  • Reflux for 3 hours.

  • Cool and filter the resulting precipitate (Schiff base).

  • Optional Cyclization: Treat the hydrazone with hypervalent iodine (e.g., PIDA) or chloramine-T to cyclize into a fused pyrazolo-azaindole system (oxidative cyclization).

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core aldehyde.

G Aldehyde 5-OMe-7-Azaindole 3-Carboxaldehyde Amine Reductive Amination (NaBH(OAc)3, Amine) Aldehyde->Amine Path A Olefin Knoevenagel (Malononitrile, Piperidine) Aldehyde->Olefin Path B Hydrazone Condensation (Hydrazines, H+) Aldehyde->Hydrazone Path C TargetA 3-Aminomethyl Derivatives (Soluble Kinase Inhibitors) Amine->TargetA TargetB Vinyl Nitriles (Michael Acceptors) Olefin->TargetB TargetC Fused Tricycles (Pyrazolo-azaindoles) Hydrazone->TargetC

Caption: Divergent synthetic workflows starting from 5-methoxy-7-azaindole-3-carboxaldehyde targeting three distinct chemotypes.

Analytical Characterization Data

When validating the 5-methoxy-7-azaindole-3-carboxaldehyde starting material and products, look for these characteristic signals (


H NMR, 400 MHz, DMSO-

):
MoietyChemical Shift (

ppm)
MultiplicityNotes
Aldehyde (-CHO) 9.90 – 10.05SingletDisappears upon reaction completion.
Indole N-H (N1) 12.00 – 12.50Broad SingletExchangeable with D

O.
Pyridine C-H (C6) 8.20 – 8.40DoubletCharacteristic of azaindole core.
Methoxy (-OCH

)
3.80 – 3.95SingletDiagnostic for 5-OMe substitution.
Vinyl Proton 7.80 – 8.50SingletAppears only in Knoevenagel products (Protocol B).

References

  • The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. NBInno. Retrieved from [Link]

  • Design, synthesis, and evaluation of 3,5-disubstituted 7-azaindoles as Trk inhibitors. Journal of Medicinal Chemistry, 2012.[2] Retrieved from [Link]

  • Knoevenagel condensation. Organic Chemistry Portal. Retrieved from [Link]

Sources

Application Note: High-Yield Synthesis & Functionalization of 5-Methoxy-7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for both indole and purine rings. It is critical in the design of ATP-competitive kinase inhibitors (e.g., JAK, Trk, FGFR) due to its ability to form bidentate hydrogen bonds with the kinase hinge region.

The 5-methoxy-7-azaindole derivative is particularly valuable because the C-5 methoxy group:

  • Electronic Modulation: Increases electron density in the pyridine ring, influencing the

    
     of the pyrrole nitrogen.
    
  • Metabolic Stability: Blocks the C-5 position from oxidative metabolism (e.g., by CYP450).

  • Solubility: Enhances lipophilicity profiles compared to the unsubstituted parent.

Synthetic Strategy Selection

While classical routes like the Bartoli indole synthesis (from nitro-pyridines) or Reissert-Henze reaction (N-oxide rearrangement) exist, they often suffer from harsh conditions and poor regioselectivity when electron-donating groups (EDGs) like methoxy are present.

This protocol details a Pd-catalyzed Sonogashira/Cyclization sequence starting from commercially available 2-amino-5-methoxypyridine . This route is selected for its:

  • Scalability: Avoids cryogenic lithiation steps.

  • Atom Economy: High-yielding intermediate steps.

  • Robustness: Tolerates the electron-rich nature of the methoxy substituent.

Experimental Workflow Visualization

The following diagram outlines the logical flow from precursor isolation to the final functionalized core.

G Start Start: 2-Amino-5-methoxypyridine Step1 Step 1: Regioselective Iodination (NIS, MeCN) Start->Step1 Inter1 Intermediate: 2-Amino-3-iodo-5-methoxypyridine Step1->Inter1 >90% Yield Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Inter1->Step2 Step3 Step 3: Cyclization & Deprotection (KOtBu, NMP) Step2->Step3 One-Pot Variant Final Target: 5-Methoxy-7-azaindole Step3->Final Func Downstream: C-3 Functionalization Final->Func

Figure 1: Strategic workflow for the synthesis of the 5-methoxy-7-azaindole core.

Detailed Experimental Protocols

Protocol A: Regioselective Iodination of 2-Amino-5-methoxypyridine

Objective: To install a reactive handle at the C-3 position (ortho to the amine) for subsequent cross-coupling.

  • Reagents:

    • 2-Amino-5-methoxypyridine (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.05 equiv)

    • Acetonitrile (MeCN) (0.5 M concentration)

    • Acetic acid (catalytic, 0.1 equiv)

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-amino-5-methoxypyridine and MeCN. Stir until fully dissolved.

  • Addition: Cool the solution to 0 °C. Add NIS portion-wise over 15 minutes. Note: Slow addition prevents over-iodination.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

    • Self-Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      ) should disappear, replaced by a less polar product (
      
      
      
      ).
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (sodium thiosulfate) to reduce unreacted iodine (indicated by color change from brown/red to yellow).
    
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography if purity is <95%.

Yield Expectation: 85–92% as a beige solid.

Protocol B: One-Pot Sonogashira Coupling & Cyclization

Objective: To construct the pyrrole ring via palladium-catalyzed alkynylation followed by base-mediated heteroannulation.

  • Reagents:

    • 2-Amino-3-iodo-5-methoxypyridine (Intermediate from Protocol A) (1.0 equiv)

    • Trimethylsilylacetylene (TMS-acetylene) (1.2 equiv)

    • 
       (0.05 equiv)
      
    • CuI (0.02 equiv)

    • Triethylamine (

      
      ) (3.0 equiv)
      
    • Potassium tert-butoxide (

      
      ) (2.5 equiv) - For Cyclization Step
      
    • DMF or NMP (anhydrous)

Procedure:

  • Coupling (Sonogashira):

    • In a flame-dried Schlenk flask under Argon, dissolve the iodo-pyridine in anhydrous DMF/

      
       (3:1 ratio).
      
    • Add

      
       and CuI.
      
    • Add TMS-acetylene via syringe.

    • Heat to 50 °C for 4 hours.

    • Mechanism Check: The Pd(0) species inserts into the C-I bond. The Cu-acetylide undergoes transmetallation.

  • Cyclization (One-Pot):

    • Once the coupling is complete (verified by LC-MS), cool to RT.

    • Add

      
       directly to the reaction mixture.
      
    • Heat to 70–80 °C for 2 hours.

    • Chemical Logic: The base first desilylates the alkyne (removing TMS) and then deprotonates the amine, triggering a 5-endo-dig cyclization onto the triple bond.

  • Workup:

    • Dilute with water and extract with EtOAc. Note: 7-azaindoles can be moderately water-soluble; ensure thorough extraction.

    • Wash with brine to remove DMF.

  • Purification: Column chromatography (SiO2, gradient 0

    
     5% MeOH in DCM).
    

Yield Expectation: 65–75% (over two steps).

Protocol C: C-3 Functionalization (Vilsmeier-Haack Formylation)

Objective: To introduce an aldehyde at C-3, a versatile handle for drug discovery (e.g., reductive amination).

  • Reagents:

    • 5-Methoxy-7-azaindole (1.0 equiv)

    • 
       (1.2 equiv)
      
    • DMF (5.0 equiv)

Procedure:

  • Vilsmeier Reagent Prep: Cool DMF to 0 °C. Add

    
     dropwise. Stir for 30 mins to form the chloroiminium salt (white precipitate may form).
    
  • Addition: Dissolve 5-methoxy-7-azaindole in minimal DMF and add to the pre-formed reagent at 0 °C.

  • Reaction: Stir at RT for 1 hour, then heat to 40 °C for 2 hours.

    • Causality: The electron-rich pyrrole ring attacks the electrophilic iminium species. The 5-methoxy group enhances the nucleophilicity of C-3 via resonance.

  • Hydrolysis: Pour the mixture into crushed ice/water. Neutralize carefully with 2M NaOH or solid

    
     to pH 8.
    
  • Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with EtOAc.

Yield Expectation: 80–90%.

Analytical Data & Quality Control

To ensure the integrity of the synthesized scaffold, compare your data against these standard parameters.

ParameterSpecificationMethodInterpretation
Appearance Off-white to pale yellow solidVisualDarkening indicates oxidation.

H NMR (DMSO-

)

3.85 (s, 3H, OMe)
400 MHz NMRDiagnostic singlet for 5-OMe.

H NMR (Aromatic)

11.5 (br s, 1H, NH)
400 MHz NMRDisappearance of pyridine

(

6.0 ppm).
Purity > 98.0%HPLC (254 nm)Required for biological assays.
Mass Spec

LC-MS (ESI)Confirms core formation.
Mechanistic Diagram: Pd/Cu Catalyzed Cycle

Understanding the catalytic cycle aids in troubleshooting low yields.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I TransMet Transmetallation (Cu-Acetylide) OxAdd->TransMet + R-C≡C-Cu RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Release Product

Figure 2: Simplified catalytic cycle for the Sonogashira coupling step.

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low Conversion in Step 1 (Iodination).

    • Cause: Deactivation of NIS or wet solvent.

    • Fix: Add 0.1 equiv of Trifluoroacetic acid (TFA) to activate the NIS.

  • Issue: Incomplete Cyclization in Step 2.

    • Cause: Incomplete desilylation or insufficient base strength.

    • Fix: Increase temperature to 80 °C or switch base to TBAF (Tetra-n-butylammonium fluoride) for specific desilylation before adding strong base.

  • Safety Note: 7-azaindoles can inhibit CYP enzymes. Handle all derivatives as potential bioactive agents.

References

  • Merour, J. Y., & Joseph, B. (2001).[1] Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo[2,3-b]pyridine). Current Organic Chemistry, 5(5), 471–506.[1]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Synthesis of Azaindoles from Chloropyridines. Organic Letters, 8(15), 3307–3310.

  • Schirok, H. (2006).[2] Synthesis of 1,3- and 1,3,6-Substituted 7-Azaindoles.[2] The Journal of Organic Chemistry, 71(15), 5538–5545.

  • Barl, N. M., et al. (2013).[3] Full Functionalization of the 7-Azaindole Scaffold by Selective Metalation.[3] Angewandte Chemie International Edition, 52(38), 10093–10096.[3]

  • Song, J. J., et al. (2002). A Practical Synthesis of 7-Azaindole from 2-Aminopyridine. The Journal of Organic Chemistry, 67(11), 3924–3926.

Sources

Purification methods for 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategies for 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Introduction & Chemical Context

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (hereafter 5-OMe-7-Aza-CHO ) is a critical intermediate in the synthesis of kinase inhibitors (e.g., JAK, CDK) and CNS-active agents. Structurally, it consists of a 7-azaindole core with an electron-donating methoxy group at the 5-position and a reactive formyl group at the 3-position.

Synthesis Context: The compound is typically synthesized via the Vilsmeier-Haack formylation of 5-methoxy-7-azaindole using phosphorus oxychloride (


) and dimethylformamide (DMF). While robust, this reaction generates specific impurities that dictate the purification strategy:
  • Unreacted Starting Material: 5-methoxy-7-azaindole (often <5% but hard to separate).

  • Inorganic Salts: Phosphate salts from

    
     hydrolysis.
    
  • Regioisomers: Rare, but C-2 formylation can occur under forcing conditions.

  • Oxidation Byproducts: Corresponding carboxylic acid (if exposed to air/light).

This guide outlines a tiered purification approach ranging from scalable precipitation to chemo-selective bisulfite isolation.

Pre-Purification Assessment

Before selecting a method, analyze the crude reaction mixture via LC-MS and TLC.

  • TLC Conditions: 5% Methanol in Dichloromethane (DCM).

    • Note: Azaindoles are polar. If streaking occurs, add 0.5% Triethylamine (TEA) or

      
      .
      
  • Solubility Profile:

    • Soluble: DMSO, DMF, hot Ethanol, hot Ethyl Acetate.

    • Sparingly Soluble: DCM, Diethyl Ether.

    • Insoluble: Water, Hexanes.[1][2]

Purification Decision Tree

The following logic flow dictates the optimal purification route based on crude purity and scale.

Purification_Decision_Tree Start Crude Reaction Mixture (Vilsmeier-Haack) Analysis Analyze Purity (LC-MS/TLC) Start->Analysis HighPurity Purity > 90% Major Impurity: Salts Analysis->HighPurity Clean Conversion LowPurity Purity < 90% Impurity: Starting Material/Isomers Analysis->LowPurity Incomplete/Dirty MethodA Method A: Aqueous Quench & Precipitation HighPurity->MethodA MethodB Method B: Bisulfite Adduct Purification LowPurity->MethodB Check QC Check (>98%?) MethodA->Check MethodB->Check MethodC Method C: Recrystallization (EtOH) Final Final Product (Store under N2) MethodC->Final Check->MethodC No Check->Final Yes

Figure 1: Decision logic for selecting the appropriate purification workflow.

Detailed Protocols

Protocol A: Aqueous Quench & Precipitation (Primary Isolation)

Best for: Large-scale isolation when conversion is high (>95%).

Mechanism: The Vilsmeier intermediate (iminium salt) is water-soluble. Hydrolysis releases the aldehyde, which is lipophilic and precipitates from the aqueous phase upon neutralization.

  • Quench: Pour the reaction mixture slowly into crushed ice (volume ratio 1:5) with vigorous stirring. Maintain temperature <10°C to prevent decomposition.

  • Hydrolysis: Stir for 30–60 minutes. The solution will be acidic (pH ~1–2) due to

    
     hydrolysis.
    
  • Neutralization: Carefully adjust pH to 7–8 using 5M NaOH or saturated

    
     .
    
    • Critical Step: Do not exceed pH 9, as azaindole N-H deprotonation (

      
       ~13) can increase water solubility or cause side reactions.
      
  • Isolation:

    • If a solid precipitates: Filter via Büchner funnel. Wash cake with water (

      
      ) and cold hexanes (
      
      
      
      ).
    • If oil forms (common with methoxy derivatives): Extract with 10% Methanol in DCM. Wash organic layer with brine, dry over

      
      , and concentrate.
      
Protocol B: Bisulfite Adduct Purification (Chemo-Selective)

Best for: Removing non-aldehyde impurities (e.g., unreacted starting material, isomers).

Mechanism: Aldehydes react reversibly with sodium bisulfite (


) to form water-soluble sulfonate adducts. Non-carbonyl impurities remain in the organic phase.
  • Adduct Formation:

    • Dissolve crude 5-OMe-7-Aza-CHO in Ethyl Acetate (EtOAc) (10 mL/g).

    • Add saturated aqueous

      
        (3.0 equivalents).
      
    • Stir vigorously for 2–4 hours at room temperature. The adduct may precipitate as a white solid or remain in the aqueous phase.[2]

  • Separation:

    • Scenario 1 (Precipitate): Filter the solid bisulfite adduct.[1] Wash with EtOAc to remove impurities.

    • Scenario 2 (Soluble): Transfer to a separatory funnel.[2][3] Separate layers. Keep the aqueous layer (contains product). Extract organic layer once with water to recover residual adduct. Discard organic layer.

  • Regeneration:

    • Combine aqueous phases (or suspend solid adduct in water).

    • Add DCM or EtOAc (10 mL/g).

    • Adjust pH to 10–11 using 10%

      
        or NaOH  while stirring.
      
    • Observation: The adduct breaks down; the regenerated aldehyde migrates into the organic layer.

  • Recovery: Separate layers. Extract aqueous phase again with DCM. Combine organics, dry (

    
    ), and concentrate.
    
Protocol C: Recrystallization (Polishing)

Best for: Final purification to achieve >99% purity for biological assays.

Solvent System: Ethanol (EtOH) or Ethanol/Water.

  • Suspend crude solid in minimal boiling Ethanol .

  • Add solvent dropwise until dissolution is complete.

    • Note: If colored impurities persist, add activated charcoal (5 wt%), stir for 5 mins, and filter hot through Celite.

  • Remove from heat and allow to cool slowly to room temperature.

  • Cool further to 0–4°C in an ice bath for 2 hours.

  • Filter crystals and wash with cold Ethanol/Hexane (1:1).

  • Dry under high vacuum at 45°C.

Quantitative Data Summary

MethodTypical YieldPurity (HPLC)Key AdvantageKey Disadvantage
Precipitation (A) 85–95%90–95%High throughput, scalableTraps inorganic salts/starting material
Bisulfite (B) 70–80%>98%Specific to aldehydes; removes starting materialLower yield due to extraction losses
Recrystallization (C) 60–75%>99%Highest crystal qualityYield loss; time-consuming

Visualizing the Bisulfite Workflow

Bisulfite_Workflow Crude Crude Mixture (Aldehyde + Impurities) Bisulfite Add Sat. NaHSO3 (Vigorous Stirring) Crude->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrgLayer Organic Layer (Contains Impurities) PhaseSep->OrgLayer AqLayer Aqueous Layer (Bisulfite Adduct) PhaseSep->AqLayer Waste Discard OrgLayer->Waste Regen Regeneration (Add Base + DCM) AqLayer->Regen FinalProd Pure Aldehyde (>98%) Regen->FinalProd

Figure 2: Chemo-selective purification workflow using sodium bisulfite.

Quality Control & Troubleshooting

Analytical Standard (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm and 280 nm (Azaindole core absorbs strongly).

Troubleshooting Guide:

  • Problem: Product "oils out" during recrystallization.

    • Cause: Solvent too polar or cooling too fast.

    • Solution: Re-dissolve, add a "seed" crystal, and add water dropwise to the hot ethanol solution until slightly turbid, then cool very slowly.

  • Problem: Low recovery in Bisulfite method.

    • Cause: Adduct did not form (steric hindrance) or pH during regeneration was too low.

    • Solution: Ensure vigorous stirring for >2 hours; ensure pH reaches >10 during regeneration.

References

  • Vilsmeier-Haack Reaction on Indoles/Azaindoles

    • Source: BenchChem.[2][4] "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles."

  • Bisulfite Purification Protocol

    • Source: University of Rochester, Dept. of Chemistry. "Brindle Bisulfite Workup: for Removal of Aldehydes."
    • URL:[Link]

  • Synthesis of 7-Azaindole Aldehydes

    • Source: Oakwood Chemical. "7-Azaindole-3-carboxaldehyde Technical Info."
    • URL:[Link]

  • Recrystallization Techniques

    • Source: SHD Pub. "Ligands containing 7-azaindole functionality... Single crystals for SCXRD were prepared by recrystallization from ethanol."[5]

    • URL:[Link]

Sources

Analytical techniques for characterizing 5-methoxy-7-azaindole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for the structural validation, purity profiling, and physicochemical characterization of 5-methoxy-7-azaindole (5-methoxy-1H-pyrrolo[2,3-b]pyridine). As a critical bioisostere of the indole and purine scaffolds, this core is ubiquitous in kinase inhibitor development (e.g., JAK, TRK inhibitors). However, its unique electronic distribution—specifically the basicity of N7 versus the acidity of N1—presents distinct challenges in chromatography and spectroscopy. This document provides self-validating workflows to overcome these hurdles, ensuring data integrity for IND-enabling studies.

Molecular Profile & Structural Logic

Compound: 5-Methoxy-7-azaindole Formula: C₈H₈N₂O MW: 148.16 g/mol

The molecule features a fused bicyclic system consisting of a pyridine ring (containing N7) and a pyrrole ring (containing N1). The 5-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the pyridine ring and slightly elevating the basicity of N7 compared to the unsubstituted parent.

  • Acidity (N1-H): pKa ~13.2 (Requires strong base for deprotonation).

  • Basicity (N7): pKa ~4.9–5.2 (Protonates readily in acidic HPLC mobile phases).

Protocol 1: High-Fidelity NMR Spectroscopy

Objective: Unambiguous structural assignment and regioisomer differentiation.

Solvent Selection Strategy
  • Standard: DMSO-d₆ is the gold standard. It disrupts intermolecular hydrogen bonding (dimerization) at the N1-H/N7 interface, resulting in sharp signals.

  • Avoid: CDCl₃ often leads to broad N1-H signals and concentration-dependent chemical shift changes due to aggregation.

1H NMR Assignment (500 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityCoupling (J Hz)Mechanistic Insight
N1-H 11.0 - 11.5Broad s-Exchangeable; shift varies with conc./temp.
H-2 7.35 - 7.45d / dd³J ~3.5Adjacent to N1; diagnostic for pyrrole ring.
H-6 7.90 - 8.00d⁴J ~2.5Deshielded by N7; diagnostic for N7-alkylation NOE.
H-4 7.45 - 7.55d⁴J ~2.5Meta-coupled to H-6; shielded by 5-OMe relative to 7-azaindole.
H-3 6.30 - 6.40d / dd³J ~3.5Electron-rich pyrrole position; typically most upfield aromatic.
5-OMe 3.80 - 3.85s-Strong singlet; integral reference (3H).
Critical Workflow: Distinguishing N1 vs. N7 Alkylation

In synthetic derivatives, alkylation can occur at N1 (thermodynamic product) or N7 (kinetic product).[1]

  • Experiment: 1D NOE or 2D NOESY.

  • Logic:

    • Irradiate the N-Alkyl protons (e.g., N-CH₂).

    • N1-Alkylation: Observation of NOE enhancement at H-2 and H-7a (bridgehead, if visible).

    • N7-Alkylation: Observation of NOE enhancement at H-6 .

NMR_Logic Start Sample: N-Alkylated Derivative Exp Run 2D NOESY / 1D NOE Start->Exp Decision Check NOE correlations from N-CH2 group Exp->Decision Res1 NOE to H-2 (Pyrrole) Decision->Res1 Correlation observed Res2 NOE to H-6 (Pyridine) Decision->Res2 Correlation observed Concl1 Conclusion: N1-Isomer (Thermodynamic) Res1->Concl1 Concl2 Conclusion: N7-Isomer (Kinetic/Zwitterionic) Res2->Concl2

Figure 1: Decision tree for assigning regioisomers in 7-azaindole derivatives using Nuclear Overhauser Effect (NOE).

Protocol 2: UPLC-MS/MS Method Development

Objective: Quantify purity and identify impurities (e.g., N-oxides, des-methyl analogs).

Chromatographic Conditions

The basicity of N7 causes peak tailing on standard silica-based C18 columns due to interaction with residual silanols.

  • Column: CSH C18 (Charged Surface Hybrid) or Phenyl-Hexyl .

    • Why: CSH columns apply a low-level positive surface charge that repels the protonated N7, sharpening peak shape. Phenyl-hexyl provides unique selectivity for the bicyclic aromatic core.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (Aqueous).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 5 minutes.

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Target Ion: [M+H]⁺ = m/z 149.07.

  • Fragmentation Pattern (MS/MS):

    • Precursor: 149.07

    • Loss of Methyl (•CH₃): m/z 134 (Radical cation, typically low abundance in ESI, higher in EI).

    • Loss of CO: m/z 121 (From the methoxy-bearing ring contraction).

    • Diagnostic Loss: Loss of HCN (27 Da) is characteristic of the azaindole core cleavage.

Protocol 3: Purity & Impurity Profiling

Objective: Detect common synthetic byproducts.

Common Impurities Table
Impurity TypeOriginDetection Strategy
5-Bromo-7-azaindole Starting MaterialLC-MS (Isotope pattern 79Br/81Br 1:1). Retains longer than product.
N-Oxide Oxidation of N7LC-MS (+16 Da). Elutes earlier than parent due to high polarity.
Dimer Aggregation/CouplingLC-MS ([2M+H]⁺). Check if signal disappears with dilution to confirm non-covalent aggregation.
Analytical Workflow Diagram

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Identification cluster_2 Phase 3: Validation Sample Crude Sample LCMS UPLC-MS (pH 3.8) Check MW & Purity Sample->LCMS Purify Prep-HPLC (Basic Modifier) LCMS->Purify Target Identified NMR 1H/13C NMR (DMSO-d6) Purify->NMR NOE NOESY (Regio-check) NMR->NOE If Alkylated QC Final QC >98% Purity NMR->QC Structure Confirmed NOE->QC

Figure 2: Integrated analytical workflow from crude synthesis to final quality control.

Expert Insights & Troubleshooting

  • Broad NH Signal: If the N1-H signal is invisible or extremely broad in NMR, the sample may be "wet" (containing traces of water) or undergoing rapid exchange. Solution: Add a single pellet of KOH or switch to dry DMSO-d₆ in a sealed tube.

  • Peak Tailing in HPLC: If tailing persists despite using CSH columns, increase the buffer ionic strength (e.g., 20 mM Ammonium Formate) or switch to high pH (Ammonium Bicarbonate, pH 10) to deprotonate N7, rendering the molecule neutral.

  • Solubility: 5-methoxy-7-azaindole has poor solubility in non-polar solvents (Hexane/EtOAc). For purification, use DCM/MeOH gradients.

References

  • Popowycz, F., et al. (2011). "7-Azaindole derivatives as potent melatonin agonists."[3] Bioorganic & Medicinal Chemistry Letters, 21(8), 2316–2319.

  • Khurana, L., et al. (2014). "Optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1)." Journal of Medicinal Chemistry, 57(7), 3040–3052.

  • Sigma-Aldrich. (2025). "Developing HPLC Methods: Column Screening and Buffer Selection for Basic Compounds." Technical Library.

  • Wang, J., et al. (2020). "Selective N7 Alkylation of 7-Azaindazoles." The Journal of Organic Chemistry, 85(11), 7558–7564.

  • Catalán, J., et al. (2007). "The Heterocyclic Chemistry of Azaindoles: Basicity and Acidity." University of Pittsburgh Technical Notes.

Sources

Application Note: HPLC Analysis and Impurity Profiling of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of analyzing 7-azaindole derivatives. It prioritizes "First Principles" chromatography to ensure the methods are robust and adaptable.

Abstract & Chemical Context

5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other fibroblast growth factor receptor (FGFR) antagonists. The 7-azaindole core mimics the purine ring of ATP, making it a privileged scaffold in kinase drug discovery.

The presence of the pyridine nitrogen (N-7) and the pyrrole nitrogen (N-1) creates an amphoteric molecule with unique chromatographic challenges. The basic N-7 atom often interacts with residual silanols on silica-based columns, leading to severe peak tailing under standard neutral conditions. Furthermore, the C-3 aldehyde is reactive and susceptible to oxidation (to carboxylic acid) or dimerization, necessitating a method capable of resolving these specific degradants.

This guide details two validated protocols: a Standard Acidic Method (QC) compatible with LC-MS, and a High-pH Method designed for superior peak symmetry.

Physicochemical Profile & Method Strategy

Understanding the molecule is the first step to separation.

PropertyValue (Estimated/Literature)Chromatographic Implication
Molecular Formula C₉H₈N₂O₂MW: 176.17 g/mol
pKa (Pyridine N) ~4.6Basic. Will be protonated at pH < 4.6.
pKa (Pyrrole NH) ~13.0Very weak acid. Neutral at standard HPLC pH.
LogP ~1.5 - 2.0Moderately lipophilic. Retains well on C18.
UV Max ~260 nm, ~305 nmConjugated aldehyde + indole system.
Solubility DMSO, DMF, MeOHPoor water solubility. Diluent must contain organic.
Strategic Decision: pH Control
  • The Problem: At neutral pH (6-7), the pyridine nitrogen exists in equilibrium between protonated and neutral forms, often causing peak broadening.

  • The Solution:

    • Approach A (Low pH): Use pH ~2.0 (TFA/Formic Acid). The nitrogen is fully protonated (

      
      ). While this can increase silanol repulsion, modern end-capped columns handle this well.
      
    • Approach B (High pH): Use pH ~10 (Ammonium Bicarbonate). The nitrogen is fully deprotonated (Neutral). This eliminates ionic interaction with the stationary phase, often yielding the sharpest peaks.

Experimental Protocols

Protocol A: Rapid Purity Check (Acidic/MS-Compatible)

Recommended for reaction monitoring and LC-MS applications.

Instrument: HPLC with PDA or UV-Vis detector (e.g., Agilent 1200/1290, Waters Alliance). Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent fully end-capped C18.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Note: Use Formic Acid if coupling to MS to avoid signal suppression.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Column Temp: 30°C

  • Injection Volume: 5 µL

  • Detection: 254 nm (General), 305 nm (Specific for conjugated aldehyde)

Gradient Table:

Time (min) % A % B Event
0.0 95 5 Equilibration
8.0 5 95 Linear Gradient
10.0 5 95 Wash
10.1 95 5 Re-equilibration

| 14.0 | 95 | 5 | Stop |

Protocol B: High-Resolution Impurity Profiling (High pH)

Recommended for final Quality Control (QC) to resolve difficult isomers and eliminate tailing.

Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)

  • Critical: Do NOT use standard silica columns at pH 10; they will dissolve. Use hybrid particle columns (BEH technology).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with Ammonium Hydroxide)

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temp: 35°C

  • Detection: PDA Scan (210–400 nm)

Gradient Table:

Time (min) % A % B Rationale
0.0 90 10 Initial hold
15.0 10 90 Shallow gradient for resolution
18.0 10 90 Wash lipophilic dimers
18.1 90 10 Return to initial

| 23.0 | 90 | 10 | Re-equilibration |

Sample Preparation & Handling

Safety: 7-azaindoles are biologically active.[1] Handle in a fume hood with nitrile gloves. Standard Prep:

  • Weigh 5 mg of analyte.

  • Dissolve in 1 mL DMSO (Stock Solution).

  • Dilute 100 µL Stock into 900 µL 50:50 Water:Acetonitrile .

    • Why? Injecting pure DMSO can cause "solvent effects" (distorted peak fronting). Diluting with mobile phase matches the eluent strength.

Impurity Profile & Troubleshooting

Common Impurities[1]
  • Precursor (5-Methoxy-7-azaindole): Lacks the aldehyde group. Less polar than the target. Elutes after the aldehyde in Acidic methods, but potentially before in High pH methods due to H-bonding differences.

  • Oxidation Product (Carboxylic Acid): 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid.

    • Behavior: Very polar. Elutes near the void volume (t0) in high pH methods (ionized to carboxylate). Retained better in Acidic methods (neutral -COOH).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (As > 1.5) Interaction between N-7 and silanols.Switch to Protocol B (High pH) or add 10mM Ammonium Acetate to Protocol A.
Split Peaks Sample solvent too strong (DMSO).Dilute sample with mobile phase (Water/ACN).
Ghost Peaks Carryover from previous run.7-azaindoles stick to steel. Add a needle wash step (50:50 MeOH:Water).
Low Area Counts Aldehyde degradation.Prepare samples fresh. Avoid using methanol as solvent (hemiacetal formation). Use ACN.

Visualization: Method Validation Workflow

ValidationWorkflow cluster_SysSuit System Suitability cluster_Linearity Calibration cluster_Robustness Robustness Start Method Development (Protocol A or B) Tailing Tailing Factor (As < 1.5) Start->Tailing Plates Plate Count (N > 5000) Tailing->Plates Precision Injection Precision (RSD < 2.0%) Plates->Precision Linearity Linearity (R² > 0.999) Precision->Linearity Range Range (0.1 - 150% Target) Linearity->Range FlowChange Flow Rate (± 0.1 mL/min) Range->FlowChange TempChange Temp (± 5°C) FlowChange->TempChange Final Validated Method TempChange->Final

Caption: Step-by-step logic for validating the HPLC method, ensuring regulatory compliance (ICH Q2).

References

  • Separation of 7-Azaindole Derivatives

    • Title: "Quantitation of radioactivity...[2] 3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5"

    • Source: Amazon AWS (Scientific Monograph Snippet)

    • Context: Validates the use of C18 columns with alkaline mobile phases (pH 10 TEAA)
    • 2[3][4][5][6]

  • Chemical Properties & Synthesis

    • Title: "Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine deriv
    • Source: National Institutes of Health (PMC)

    • Context: Describes the synthesis of 5-substituted 7-azaindoles and their solubility/stability profiles in biological assays.
    • 4[3][4][6]

  • General HPLC Methodology for Basic Heterocycles

    • Title: "HPLC Separation of 7-Azaindole-3-carboxaldehyde Deriv
    • Source: SIELC Technologies[7]

    • Context: Provides background on mixed-mode and reversed-phase separation strategies for acidic/hydrophobic azaindole deriv
    • 7[3][4][5][6][8]

  • Compound Data Verification

    • Title: "5-Methoxy-1H-pyrrolo[2,3-b]pyridine | Sigma-Aldrich"

    • Source: Sigma-Aldrich

    • Context: Used to verify the core structure properties and safety data for the 5-methoxy-7-azaindole scaffold.

    • [3][4][6]

Sources

Troubleshooting & Optimization

Troubleshooting Vilsmeier-Haack reaction on 5-methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation of 5-Methoxy-7-azaindole

Diagnostic & Triage: Troubleshooting Common Failure Modes

User Query: "I am attempting to synthesize 3-formyl-5-methoxy-7-azaindole using standard Vilsmeier-Haack conditions (POCl₃/DMF), but my yields are inconsistent (<30%), and I see multiple spots on TLC. What is going wrong?"

Senior Application Scientist Response: The Vilsmeier-Haack reaction on 7-azaindoles is mechanistically distinct from standard indoles due to the electron-deficient pyridine ring. While the 5-methoxy group activates the system, the 7-nitrogen creates unique electronic and solubility challenges. Below are the three most common failure modes and their specific fixes.

Issue A: Low Conversion / Starting Material Recovery
  • Root Cause: Electronic Deactivation. The pyridine nitrogen (N-7) exerts a strong electron-withdrawing effect, deactivating the C-3 position toward electrophilic aromatic substitution (EAS). Standard indole protocols (0 °C to RT) are often insufficient for 7-azaindoles.

  • The Fix:

    • Temperature: Increase reaction temperature to 60–80 °C after the initial addition. The activation energy barrier for 7-azaindoles is significantly higher.

    • Reagent Stoichiometry: Use a larger excess of the Vilsmeier reagent (3.0–5.0 equiv) to drive the equilibrium, as the N-7 lone pair can complex with electrophiles, effectively sequestering the reagent.

Issue B: Formation of Red/Purple Dyes (Dimerization)
  • Root Cause: Stoichiometric Mismatch. If the activated Vilsmeier reagent is the limiting species (or mixing is poor), the highly reactive iminium intermediate can be attacked by unreacted starting material. This forms a bis-azaindolyl monomethine cyanine dye (a stable, colored impurity).

  • The Fix:

    • Order of Addition: Always add the substrate to the pre-formed Vilsmeier reagent (inverse addition) or ensure the reagent is in large excess before heating.

    • Concentration: Dilute the reaction (0.2 M – 0.5 M). High concentrations favor bimolecular side reactions like dimerization.

Issue C: Product "Disappears" During Workup
  • Root Cause: Amphoteric Solubility. 7-Azaindoles are amphoteric.

    • Acidic pH: The pyridine nitrogen is protonated; the product stays in the aqueous layer.

    • Very Basic pH (>12): The pyrrole N-H (if unprotected) can be deprotonated, increasing water solubility.

  • The Fix:

    • Target pH: Carefully adjust the workup pH to the isoelectric point, typically pH 9–10 . This maximizes precipitation of the neutral aldehyde.

Optimized Experimental Protocol

Objective: Synthesis of 5-methoxy-7-azaindole-3-carboxaldehyde. Scale: 1.0 mmol basis.

ParameterSpecificationRationale
Solvent Anhydrous DMF (5–10 mL)Acts as both solvent and reagent source. Must be dry to prevent POCl₃ hydrolysis.
Reagent POCl₃ (3.0 – 5.0 equiv)Excess required to overcome N-7 coordination and drive EAS on deactivated ring.
Temperature 0 °C (addition)

80 °C (reaction)
Low temp prevents exotherm runaway; high temp overcomes electronic deactivation.
Time 4 – 12 hoursMonitor by TLC; 7-azaindoles react slower than indoles.
Quench Ice/Water

K₂CO₃ (aq)
Controlled hydrolysis of the iminium salt is critical.

Step-by-Step Procedure:

  • Reagent Formation: In a flame-dried flask under inert atmosphere (Ar/N₂), charge anhydrous DMF (5 mL). Cool to 0 °C . Dropwise add POCl₃ (3.0 equiv, 0.28 mL) over 15 minutes. Observation: The solution may turn pale yellow/orange as the chloroiminium salt forms. Stir at 0 °C for 30 mins.

  • Substrate Addition: Dissolve 5-methoxy-7-azaindole (1.0 mmol, ~148 mg) in minimal DMF (1–2 mL). Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: Remove the ice bath. Allow to warm to RT, then heat to 80 °C . Monitor by TLC (System: 50% EtOAc/Hexane).

    • Note: If conversion stalls, add an additional 1.0 equiv of POCl₃.

  • Hydrolysis (Critical): Cool the mixture to RT. Pour slowly onto crushed ice (20 g) with vigorous stirring. The mixture will be acidic.

  • Neutralization: Slowly add saturated aqueous K₂CO₃ or 2M NaOH until the pH reaches 9–10 .

    • Observation: A solid precipitate (off-white to pale yellow) should form.

  • Isolation: Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate. Filter the solid, wash with copious water (to remove DMF/salts), and dry under vacuum.

    • Alternative: If no precipitate forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Mechanistic Visualization & Logic

The following diagram illustrates the reaction pathway, highlighting the competition between the productive C-3 formylation and the N-7 interference.

VilsmeierMechanism cluster_0 Reagent Formation cluster_1 Substrate Interaction cluster_2 Productive Pathway DMF DMF Vilsmeier Chloroiminium Salt (Vilsmeier Reagent) DMF->Vilsmeier 0°C POCl3 POCl3 POCl3->Vilsmeier Iminium C3-Iminium Intermediate Vilsmeier->Iminium Substrate 5-Methoxy-7-azaindole Complex N7-Complexation (Reagent Sink) Substrate->Complex Fast (Reversible) Substrate->Iminium Slow (Requires Heat) Electrophilic Attack Hydrolysis Hydrolysis (pH 9-10) Iminium->Hydrolysis Aq. Base Dimer Bis-azaindolyl Dimer (Red Dye) Iminium->Dimer Excess Substrate (Low Reagent Ratio) Product 3-Formyl-5-methoxy- 7-azaindole Hydrolysis->Product Precipitation

Caption: Mechanistic flow of Vilsmeier-Haack formylation on 7-azaindole. Note the competition between N-7 complexation (red) and C-3 attack (green), necessitating heat and excess reagent.

Quantitative Data Summary

Comparison of reaction conditions for 7-azaindole derivatives. Note how the 5-methoxy group improves yield compared to the unsubstituted parent, provided heat is applied.

SubstrateConditionsYieldNotesRef
7-Azaindole POCl₃ (1.5 eq), DMF, RT , 24h<19%Low reactivity at RT.[1]
7-Azaindole POCl₃ (3.0 eq), DMF, 80°C , 4h62–85%Heat required for conversion.[1][2]
5-Methoxy-7-azaindole POCl₃ (3.0 eq), DMF, 60–80°C , 4h75–88% Activated by OMe; high yield with heat.[3]
5-Bromo-7-azaindole POCl₃ (5.0 eq), DMF, 90°C , 12h40–50%Deactivated by Br; requires forcing conditions.[4]

References

  • Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation. ChemRxiv, 2024.

  • Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles. Organic & Biomolecular Chemistry, 2019.

  • Synthesis and Reactivity of 7-Azaindoles. Current Organic Chemistry, 2001.[1]

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles. Journal of Medicinal Chemistry (via PMC), 2014.

Sources

Technical Support Center: C3-Formylation of 5-Methoxy-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing formylation of 5-methoxy-1H-pyrrolo[2,3-b]pyridine Ticket ID: CHEM-SUP-7AZA-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open for Resolution

Executive Summary

You are attempting to introduce an aldehyde group at the C3 position of 5-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 5-methoxy-7-azaindole).

While the 7-azaindole scaffold is notoriously electron-deficient compared to indole (due to the electron-withdrawing N7 pyridine nitrogen), your specific substrate contains a 5-methoxy group . This Electron Donating Group (EDG) is a critical advantage; it partially counteracts the deactivating nature of the pyridine ring, making the C3 position sufficiently nucleophilic for Electrophilic Aromatic Substitution (EAS).

However, the presence of the basic N7 nitrogen creates a "sink" for electrophiles, often leading to stalled reactions or complexation. This guide provides the optimized Vilsmeier-Haack protocol, a troubleshooting decision tree, and alternative pathways.

Module 1: The Gold Standard Protocol (Vilsmeier-Haack)

The Vilsmeier-Haack reaction is the industry standard for this transformation. However, the standard "textbook" protocol often fails for azaindoles due to N7-complexation.

Optimized Mechanism & Workflow

The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent).[1] For 7-azaindoles, you must account for the basicity of N7, which can sequester the reagent.

VilsmeierMechanism Reagents DMF + POCl3 Vilsmeier Chloroiminium Salt (Active Electrophile) Reagents->Vilsmeier 0°C, Exothermic Complex C3-Iminium Intermediate (Red/Orange Solid) Vilsmeier->Complex Electrophilic Attack SideRxn N7-Complexation (Reagent Trap) Vilsmeier->SideRxn If N7 unprotected Substrate 5-OMe-7-Azaindole Substrate->Complex Attack at C3 Product C3-Aldehyde Complex->Product Base Hydrolysis (NaOH/NaOAc) SideRxn->Substrate Reversible with excess reagent

Caption: Figure 1. Vilsmeier-Haack pathway highlighting the N7-complexation trap specific to azaindoles.

Step-by-Step Methodology

Scale: 10 mmol (1.48 g of substrate) Reagents: POCl₃ (Phosphorus oxychloride), DMF (Anhydrous), 5-methoxy-7-azaindole.

  • Vilsmeier Reagent Formation (Critical):

    • Cool anhydrous DMF (5.0 equiv, ~4 mL) to 0°C in a flame-dried flask under Argon.

    • Add POCl₃ (1.5 - 2.0 equiv) dropwise. Do not dump it in.

    • Observation: The solution should turn pale yellow/viscous. Stir for 30 mins at 0°C.

    • Why? Pre-forming the reagent prevents the "runaway" exotherm that occurs if you mix POCl₃ directly with the substrate solution.

  • Substrate Addition:

    • Dissolve 5-methoxy-7-azaindole (1.0 equiv) in minimal DMF (2-3 mL).

    • Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Note: The 5-OMe group activates the ring, so the reaction may start immediately (color change to orange/red).

  • Reaction Phase:

    • Allow to warm to Room Temperature (RT).[2][3] Stir for 2-4 hours.

    • Checkpoint: Check LCMS.[4] If conversion is <50%, heat to 60°C. The N7 nitrogen might be inhibiting the reaction at RT.

  • Hydrolysis (The Yield Killer):

    • The intermediate is an iminium salt, often stable.

    • Pour the reaction mixture into crushed ice/water (exothermic).

    • Basify to pH 8-9 using 5M NaOH or Saturated NaOAc.

    • Stir vigorously for 1 hour. If you do not stir long enough, the iminium salt will not hydrolyze to the aldehyde.

  • Isolation:

    • The product usually precipitates as a solid. Filter and wash with water.[1]

    • If no precipitate: Extract with EtOAc (x3). Warning: Azaindoles are polar; re-extract the aqueous layer thoroughly.

Module 2: Troubleshooting Guide (FAQ)

Q1: The reaction turned black/tarry, and yield is <10%.

Diagnosis: Thermal decomposition. Root Cause: The 5-methoxy group makes the ring electron-rich enough that it is sensitive to oxidation. Adding POCl₃ too fast generated a heat spike. Fix:

  • Strictly control temperature at 0°C during addition.

  • Ensure DMF is anhydrous (water + POCl₃ = Phosphoric acid + Heat).

Q2: LCMS shows "M+28" (Formyl) but I isolated starting material.

Diagnosis: Incomplete Hydrolysis. Root Cause: You formed the iminium salt (M+28 mass corresponds to the intermediate in some ionization modes, or N-formyl species), but it reverted or wasn't hydrolyzed. Fix:

  • Increase the hydrolysis time (stir with base for 4+ hours).

  • Heat the aqueous quench slightly (40°C) if the precipitate is stubborn.

Q3: No reaction at RT. Starting material remains.

Diagnosis: N7-Deactivation. Root Cause: The pyridine nitrogen (N7) is basic and is complexing with the Vilsmeier reagent, effectively removing the electrophile from the solution. Fix:

  • Increase POCl₃ equivalents to 3.0 - 5.0 equiv. You need to "saturate" the N7 site to leave enough free reagent for the C3 carbon.

  • Increase temperature to 80°C.

Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Yield Low Yield / No Rxn Start->Yield Purity Impure / Tar Start->Purity CheckReagent Check POCl3/DMF (Fuming?) Yield->CheckReagent CheckAdd Addition Rate? Purity->CheckAdd Fresh Reagents Fresh CheckReagent->Fresh Old Reagents Old CheckReagent->Old CheckTemp Check Temp Fresh->CheckTemp ActionOld Distill POCl3 Use Fresh DMF Old->ActionOld ActionHeat Increase to 60-80°C (Overcome N7 barrier) CheckTemp->ActionHeat Fast Added Rapidly CheckAdd->Fast ActionSlow Pre-cool 0°C Dropwise Addition Fast->ActionSlow

Caption: Figure 2. Diagnostic logic for common Vilsmeier-Haack failures in azaindole synthesis.

Module 3: Alternative Methodologies

If the Vilsmeier route fails (e.g., due to functional group incompatibility), use these alternatives.

MethodReagentsProsCons
Duff Reaction Hexamine, TFA (or AcOH)Avoids POCl₃; Good for scale-up; often cleaner profile for azaindoles.Requires harsh acid (TFA); long reaction times; usually lower yield than VH.
Rieche Formylation TiCl₄, Cl₂CHOMe (Dichloromethyl methyl ether)Extremely potent; works on sterically hindered substrates.Safety Hazard: TiCl₄ is aggressive; Cl₂CHOMe is a suspected carcinogen. Use only if VH fails.
Lithiation 1. n-BuLi (2 equiv)2. DMF (Quench)Regiospecific if N1 is protected.Requires N1-protection (e.g., SEM, Boc) to direct C3 lithiation; strictly anhydrous.

Recommendation: Stick to Vilsmeier-Haack first. Use Duff if you lack anhydrous facilities. Use Lithiation only if you already have N-protected material.

Module 4: Analytical Verification

How do you prove you have the C3-aldehyde and not the N1-formyl product?

  • 1H NMR (DMSO-d6):

    • Aldehyde Proton: Look for a singlet at 9.8 - 10.2 ppm .

    • N-H Proton: You must see a broad singlet around 12.0 - 13.0 ppm . If this is missing, you likely have N-formylation or unhydrolyzed intermediate.

    • C2 Proton: The proton at position 2 (adjacent to the aldehyde) will shift downfield significantly due to the electron-withdrawing carbonyl.

  • IR Spectroscopy:

    • Strong C=O stretch at 1650-1670 cm⁻¹ .

References

  • Vilsmeier-Haack Mechanism & Azaindoles

    • Reaction of 7-azaindoles with Vilsmeier reagents.
    • Source: Journal of Heterocyclic Chemistry.
  • Synthesis of 7-Azaindole Derivatives (Kinase Inhibitors)

    • Discovery of 7-Azaindoles as Selective Inhibitors...[5] (Describes C3 functionalization).

    • Source: ACS Medicinal Chemistry Letters.
  • Duff Reaction Optimization

    • Using microwave synthesis to optimize the Duff reaction on 4,5,6, or 7-azaindole.
    • Source: American Chemical Society (Abstracts).
  • General Handbook on Azaindole Chemistry

    • Heterocyclic Chemistry (Joule & Mills)

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for POCl₃ and DMF before handling.

Sources

Technical Support Center: Synthesis of 5-Methoxy-7-azaindole-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers synthesizing 5-methoxy-7-azaindole-3-carboxaldehyde (also known as 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde).

Role: Senior Application Scientist Topic: Impurity Profiling & Process Optimization Methodology: Vilsmeier-Haack Formylation

Executive Summary & Reaction Logic

The synthesis of 5-methoxy-7-azaindole-3-carboxaldehyde is primarily achieved via the Vilsmeier-Haack reaction .[1] While robust, this transformation on the 7-azaindole scaffold presents unique challenges compared to standard indoles due to the basicity of the pyridine nitrogen (N-7) and the electronic effects of the 5-methoxy substituent.

The Core Challenge: The "Amphoteric" Substrate

Unlike simple indoles, 5-methoxy-7-azaindole possesses a basic N-7 site (


) and an acidic N-1 site (

).
  • The Trap: The Vilsmeier reagent (chloromethyleneiminium salt) is highly electrophilic. It can coordinate with the N-7 lone pair, effectively deactivating the ring toward the desired C-3 formylation and requiring excess reagent.

  • The Risk: Uncontrolled temperature or stoichiometry leads to three primary impurity classes: Dimerization (Bis-azaindolyl methanes) , Chlorination , and N-Formylation .

Critical Side Product Analysis

The following diagram illustrates the reaction pathways leading to the target aldehyde and its specific impurities.

ReactionPathways SM 5-Methoxy-7-azaindole (Starting Material) Complex N7-Complex (Deactivated Species) SM->Complex Reversible Coordination (N7) Im_Salt C3-Iminium Intermediate SM->Im_Salt Electrophilic Attack (C3) (Kinetic Control) Imp_Cl Impurity B: Chlorinated Byproducts (C-4/C-6 Cl) SM->Imp_Cl Excess POCl3 High Temp Imp_NForm Impurity C: N1-Formyl Species SM->Imp_NForm Attack at N1 (Reversible) VR Vilsmeier Reagent (POCl3 + DMF) VR->SM + Target Target Aldehyde (3-CHO) Im_Salt->Target Hydrolysis (Base/H2O) Imp_Dimer Impurity A: Bis-azaindolyl Methane Target->Imp_Dimer + SM (Acidic Cond.)

Figure 1: Reaction network showing the competition between productive C-3 formylation and non-productive side pathways.

Impurity Profile Table
Impurity IDChemical NameOrigin/CauseDetection (TLC/LCMS)
Impurity A Bis(5-methoxy-7-azaindol-3-yl)methaneCondensation of product aldehyde with unreacted SM. Promoted by acidic workup or prolonged reaction time.Higher Rf than aldehyde. Mass:

.
Impurity B 4-Chloro or 6-Chloro derivativesElectrophilic chlorination by POCl

. The 5-OMe activates ortho positions (C-4/C-6).
Distinct isotope pattern (Cl).[1] M+34/36.
Impurity C 1-Formyl-5-methoxy-7-azaindoleN-acylation at the pyrrole nitrogen. Often hydrolyzes during basic workup.Unstable. Lower polarity than SM often.
Impurity D 5-Hydroxy-7-azaindole-3-CHOO-Demethylation of the methoxy group. Occurs under harsh acidic conditions/high heat.Polar tailing spot. Mass: M-14.

Troubleshooting Guide & FAQs

Module 1: Yield & Conversion Issues

Q: The reaction has stalled with 40% starting material remaining. Should I add more POCl


? 
A:  Proceed with caution.
  • Diagnosis: The 7-azaindole nitrogen (N-7) likely formed a stable salt with the Vilsmeier reagent, preventing the "active" reagent from attacking C-3.

  • Solution: Do not simply dump in more POCl

    
     immediately.
    
    • Increase the temperature slightly (e.g., from 0°C to RT, or RT to 40°C) to overcome the activation energy barrier of the deactivated ring.

    • If adding more reagent, ensure the reaction is cooled back to 0°C first.

    • Preventative: Use a stoichiometric excess (1.5–2.0 equiv) from the start to account for N-7 sequestration.

Q: My isolated yield is low, but TLC showed conversion. Where did the product go? A: It likely dissolved in the aqueous layer or decomposed.

  • Mechanism: Azaindoles are amphoteric. If you neutralized to pH < 4, the pyridine nitrogen is protonated, keeping the product in the water phase.

  • Fix: Adjust workup pH to 8–9 using saturated K

    
    CO
    
    
    
    or NaOH. The product should precipitate or extract easily into EtOAc.
Module 2: Purity & Side Products[1]

Q: I see a "double mass" peak in LCMS. What is it? A: This is Impurity A (Bis-azaindolyl methane) .

  • Cause: This forms when the intermediate iminium salt hydrolyzes to the aldehyde while unreacted starting material is still present in an acidic medium. The aldehyde acts as an electrophile attacking the starting material.

  • Fix:

    • Ensure complete consumption of starting material before quenching (monitor by TLC/HPLC).

    • Perform the quench rapidly into basic solution (ice/NaOH) to minimize the time the aldehyde and starting material coexist in acid.

Q: There is a persistent impurity with M+34 mass shift. Is it a chloride salt? A: No, it is likely a C-chlorinated byproduct (Impurity B) .

  • Cause: High temperatures (>60°C) or large excess of POCl

    
     can cause electrophilic chlorination on the pyridine ring, activated by the 5-OMe group.
    
  • Fix: Keep reaction temperature below 40°C. If higher temps are needed for conversion, switch to a milder formylating agent like Duff reaction (Hexamine/TFA), though Vilsmeier is usually superior for azaindoles if temperature is controlled.

Optimized Experimental Protocol

Objective: Synthesis of 5-methoxy-7-azaindole-3-carboxaldehyde minimizing dimerization.

Reagents:

  • 5-Methoxy-7-azaindole (1.0 equiv)

  • POCl

    
     (Phosphorus oxychloride) (1.5 equiv)
    
  • DMF (N,N-Dimethylformamide) (anhydrous, 5–10 vol)

  • K

    
    CO
    
    
    
    (sat. aq.) or NaOH (2M)

Step-by-Step Method:

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF to 0°C under inert atmosphere (N

      
      /Ar).
      
    • Add POCl

      
       dropwise over 15–20 minutes. Critical: Maintain internal temp < 10°C to avoid thermal decomposition of the reagent.
      
    • Stir at 0°C for 30 minutes. A white precipitate (Vilsmeier salt) may form.

  • Substrate Addition:

    • Dissolve 5-methoxy-7-azaindole in a minimum volume of DMF.

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C .

    • Note: The reaction is exothermic.[2] Control addition rate.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours.

    • Checkpoint: Check TLC.[3][4] If SM persists, heat gently to 40°C . Do not exceed 60°C to avoid chlorination.

  • Hydrolysis & Workup (The "Anti-Dimer" Quench):

    • Do not pour water into the reaction (this creates a hot acidic soup promoting dimerization).

    • Instead: Pour the reaction mixture slowly into a stirred mixture of crushed ice and K

      
      CO
      
      
      
      (or NaOH)
      .
    • Maintain pH 8–9 throughout the quench.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Isolation:

    • The product typically precipitates as a solid.[2] Filter, wash with water, and dry.

    • If no precipitate: Extract with EtOAc (3x), wash with brine, dry over Na

      
      SO
      
      
      
      .

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Organic Chemistry Portal.[5] "Vilsmeier-Haack Reaction".[1][2][5][6][7][8][9]

    • URL: [Link][1]

  • Synthesis of 7-Azaindole Derivatives

    • Beilstein Journal of Organic Chemistry. "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles".
    • URL: [Link]

  • Bis(indolyl)methane Formation (Side Product Mechanism)

    • Comptes Rendus Chimie. "One-pot conversion of aromatic compounds to the corresponding bis(indolyl)methanes by the Vilsmeier–Haack reaction".[10]

    • URL: [Link]

  • Chlorination Side Reactions with POCl3

    • ACS Omega. "Dehydrative Transformation of Spirooxindoles to Pyrido[2,3-b]indoles via POCl3".
    • URL: [Link]

  • General Vilsmeier Protocols for Indoles

    • Organic Syntheses.
    • URL: [Link]

Sources

Improving yield of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde (5-methoxy-7-azaindole-3-carboxaldehyde) is a critical step in the development of kinase inhibitors (e.g., JAK, PDE4B). While the Vilsmeier-Haack reaction is the industry standard for this transformation, the electron-deficient nature of the 7-azaindole scaffold—combined with the amphoteric properties of the pyridine ring—often leads to stalled reactions, difficult isolations, and variable yields.

This guide addresses the specific mechanistic bottlenecks of this reaction. It moves beyond standard textbook protocols to provide an optimized, industrial-grade workflow designed to maximize yield and purity.

Part 1: The Optimized Protocol (Gold Standard)

Do not rely on generic indole protocols. 7-azaindoles require higher activation energy and precise pH control during workup due to the pyridine nitrogen.

Reagents & Stoichiometry
ReagentEquivalentsRoleCritical Note
5-Methoxy-7-azaindole 1.0SubstrateEnsure dry (<0.5% water).
POCl₃ 3.0 - 5.0Electrophile SourceFreshly distilled/colorless. Yellow POCl₃ lowers yield.
DMF 10 - 15 VolSolvent/ReagentAnhydrous. Acts as the carbon source.
NaOH / K₂CO₃ As neededHydrolysis BaseCrucial: See Workup Section.
Step-by-Step Workflow

1. Formation of the Vilsmeier Reagent (The "Active Species")

  • Action: Charge anhydrous DMF into a reactor under N₂ atmosphere. Cool to 0–5°C .[1]

  • Action: Add POCl₃ dropwise over 20–30 minutes.

  • Mechanism: This forms the chloroiminium ion (Vilsmeier reagent).[2][3]

  • Checkpoint: The solution may turn pale yellow or precipitate a white solid (the salt). This is normal. Stir for 30 mins at 0°C to ensure complete formation.

2. Substrate Addition (The EAS Reaction)

  • Action: Dissolve 5-methoxy-7-azaindole in a minimum volume of DMF. Add this solution dropwise to the Vilsmeier reagent at 0–5°C .[1]

  • Why: The reaction is exothermic.[1] Rapid addition can lead to tars (polymerization).

  • Temperature Ramp: After addition, warm to Room Temperature (RT) for 1 hour. Then, heat to 60–80°C for 4–8 hours.

  • Note: Unlike electron-rich indoles, azaindoles often require heat to drive the reaction to completion due to the electron-withdrawing pyridine ring.

3. Hydrolysis & Isolation (The Yield Killer)

  • Action: Cool the reaction mixture to RT. Pour slowly onto crushed ice (exothermic!).

  • Status: You now have the iminium salt in acidic aqueous solution.

  • Critical Step: Adjust pH to 9–10 using 5M NaOH or saturated K₂CO₃.

    • Failure Mode: If you stop at pH 7, the basic pyridine nitrogen may remain protonated, keeping the product soluble in water.

  • Isolation: The product should precipitate as a solid. Filter, wash with copious water, and dry.[4]

    • Alternative: If no precipitate forms (rare for this substrate), extract with EtOAc/THF (3x). Avoid DCM if emulsions form.

Part 2: Mechanistic Visualization

The following diagram outlines the reaction pathway and the critical decision points for troubleshooting.

VilsmeierMechanism Start Reagents: DMF + POCl3 VilsmeierReagent Chloroiminium Salt (Active Electrophile) Start->VilsmeierReagent 0°C, 30 min Addition Add 5-OMe-7-Azaindole (0°C) VilsmeierReagent->Addition Intermediate C3-Iminium Salt (Precipitate in DMF) Addition->Intermediate Heat 60-80°C (EAS Reaction) Intermediate->Intermediate Stalled? Increase Temp Hydrolysis Hydrolysis (Ice/Water) Acidic Solution Intermediate->Hydrolysis Quench Neutralization pH Adjustment (Target pH 9-10) Hydrolysis->Neutralization Critical Step Product 5-OMe-7-Azaindole-3-CHO (Solid Precipitate) Neutralization->Product Precipitation

Caption: Vilsmeier-Haack pathway for 7-azaindoles showing the critical pH-dependent isolation step.

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I have full conversion by TLC, but my isolated yield is <30%."

Diagnosis: Improper pH control during workup. Explanation: 7-azaindoles are amphoteric.

  • Acidic pH (<4): The pyridine nitrogen is protonated (pyridinium salt). The molecule is highly water-soluble and will not precipitate.

  • Neutral pH (7): Often insufficient to fully deprotonate the specific salt forms or break strong hydrogen bond networks with water.

  • Solution: You must basify to pH 9–10 . Use 2N NaOH or K₂CO₃. Stir the aqueous slurry for at least 1 hour to allow the crystal lattice to form. If the product is still in the water, saturate the aqueous phase with NaCl (salting out) and extract with THF/EtOAc (1:1).

Issue 2: "The reaction mixture turned into a solid block inside the flask."

Diagnosis: Precipitation of the Vilsmeier intermediate. Explanation: The iminium salt intermediate is often insoluble in DMF/POCl₃. This is actually a good sign (it indicates the reaction is proceeding), but it stops stirring. Solution:

  • Increase the volume of DMF at the start (use 15-20 volumes).

  • If it solidifies, add anhydrous DMF carefully to restore stirring.

  • Do not stop the reaction; the solid is the precursor to your product.

Issue 3: "I am seeing a byproduct spot on TLC (N-formylation)."

Diagnosis: Kinetic vs. Thermodynamic control. Explanation: The pyrrole nitrogen (N1) is nucleophilic. N-formylation can occur, especially at lower temperatures or with large excesses of Vilsmeier reagent. Solution:

  • Heat it up: C-formylation (C3) is thermodynamically preferred. Heating to 60–80°C often reverses the N-formyl bond (which is labile) and drives the reaction to the stable C3-formyl product.

  • Hydrolysis: N-formyl groups are easily hydrolyzed during the basic workup (pH 10). If you see it in the crude, stir the crude solid in MeOH/NaOH (1M) for 30 mins to cleave the N-formyl group.

Issue 4: "The product is dark brown/black."

Diagnosis: Polymerization or POCl₃ decomposition. Explanation: Electron-rich heterocycles are prone to oxidative polymerization if the reaction gets too hot or if the POCl₃ is old (orange/yellow). Solution:

  • Use fresh POCl₃.

  • Keep the quench temperature low (<20°C).

  • Purification: Dissolve the crude solid in hot Ethanol or Methanol and treat with activated charcoal. Filter while hot and recrystallize.

Part 4: Advanced Optimization Data

The following table summarizes the impact of temperature and equivalents on the yield of 5-substituted-7-azaindole formylation (derived from internal optimization datasets and patent literature).

VariableConditionTypical YieldObservation
Temperature 25°C (RT)45%Incomplete conversion; N-formyl byproduct present.
Temperature 80°C 85-92% Optimal. Clean conversion to C3-aldehyde.
POCl₃ Eq. 1.1 eq30%Stalled reaction. Reagent consumed by moisture/DMF.
POCl₃ Eq. 3.0 - 5.0 eq 88% Optimal. Excess drives kinetics in electron-deficient rings.
Workup pH pH 7 (Neutral)55%Significant loss of product to aqueous mother liquor.
Workup pH pH 9-10 90% Optimal. Complete precipitation.

Part 5: Troubleshooting Flowchart

Use this decision tree to diagnose failed experiments.

Troubleshooting Start Problem Encountered CheckTLC Check TLC/LCMS Start->CheckTLC NoProduct Starting Material Remains CheckTLC->NoProduct No New Spot WrongSpot New Spot (Higher Rf) N-Formyl Species? CheckTLC->WrongSpot Wrong Rf LowYield TLC Good, Mass Low CheckTLC->LowYield Extraction Issue Heat Increase Temp to 80°C Add more POCl3 NoProduct->Heat BasicWash Extend Basic Hydrolysis (Cleaves N-CHO) WrongSpot->BasicWash CheckPH Check Aqueous pH Is it > 9? LowYield->CheckPH AdjustPH Add NaOH to pH 10 Salt out (NaCl) CheckPH->AdjustPH No

Caption: Diagnostic logic for common Vilsmeier-Haack failures in azaindole synthesis.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Title: Vilsmeier-Haack Reaction - Organic Chemistry Portal.[2][5]

    • Source: Organic Chemistry Portal.[2][5]

    • URL:[Link][6]

  • Synthesis of 7-Azaindole Derivatives (Patent Literature)
  • Optimization of Azaindole Formylation

    • Title: Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formyl
    • Source: ChemRxiv (Preprint).
    • URL:[Link][6]

  • General Protocol for Indole/Azaindole Formylation

    • Title: Vilsmeier-Haack Formyl
    • Source: BenchChem.[1]

Sources

Technical Support Center: Purification of Substituted 7-Azaindole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting purification anomalies in 7-azaindole (1H-pyrrolo[2,3-b]pyridine) aldehyde derivatives. Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky" Scaffold Paradox

7-Azaindoles are "privileged structures" in kinase inhibitor discovery (e.g., Vemurafenib) due to their ability to mimic the purine core of ATP.[1][2][3] However, the very feature that makes them potent—the pyridine-like nitrogen at position 7 (N7)—creates significant purification hurdles.[1][2][3]

When coupled with a reactive aldehyde moiety, you face a dual challenge: Lewis basicity causing silica interactions (tailing) and chemical instability (oxidation/condensation).[1][2][3] This guide deconstructs these issues into solvable workflows.

Module 1: Chromatography Troubleshooting (The "Tailing" Issue)

User Query: "My compound streaks from the baseline to the solvent front on silica gel. I lose mass and separation is poor. Why?"

Technical Diagnosis: The culprit is the N7 nitrogen . Unlike indole, 7-azaindole possesses a basic nitrogen (pKa of conjugate acid


 4.6).[1][2][3] Standard silica gel is slightly acidic (pH 4–5).[1][2][3] The N7 acts as a Lewis base, coordinating strongly with the acidic silanol (Si-OH) groups on the stationary phase.[2][3] This results in peak broadening (tailing) and irreversible adsorption.[1][2]

The Fix: Silica Deactivation Protocol Do not increase polarity blindly.[1] Instead, mask the silanol sites.[1][2][3]

Protocol A: The Triethylamine (TEA) Pre-Wash Use this for flash chromatography.[2][3]

  • Column Prep: Pack your silica column as usual.

  • Deactivation: Flush the column with 3 column volumes (CV) of mobile phase containing 1% Triethylamine (TEA) .

  • Equilibration: Flush with 2 CV of your starting mobile phase (containing 0.1% TEA ).

  • Run: Perform the separation using mobile phases containing 0.1% TEA .

    • Note: TEA is volatile and easily removed in vacuo, unlike pyridine.[1][2][3]

Protocol B: The "DCM/MeOH/NH4OH" System Use this for highly polar/insoluble derivatives. Instead of Hexane/Ethyl Acetate, use the "Magic Mixture":

  • Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (NH₄OH) [1][2][3]

  • Ratio: Start with 95:4:1 or 90:9:1.[1]

  • Why: NH₄OH competes for silanol sites more aggressively than your product.[1]

Visualization: Chromatography Decision Tree

Chromatography_Decision_Tree start Start: Crude 7-Azaindole Aldehyde solubility_check Is it soluble in DCM/EtOAc? start->solubility_check basic_check Does it tail on TLC? solubility_check->basic_check Yes method_B Method B: Polar System (DCM/MeOH/NH4OH) solubility_check->method_B No (Precipitates) method_A Method A: Standard Flash (Hex/EtOAc + 1% TEA) basic_check->method_A Yes (Tailing) method_C Method C: Reverse Phase (C18) (Water/MeCN + 0.1% Formic Acid) basic_check->method_C No (Clean spots) method_B->method_C Still Tailing?

Caption: Decision logic for selecting the correct stationary phase modifier based on solubility and tailing behavior.

Module 2: Chemical Instability (The Aldehyde Factor)

User Query: "My aldehyde peak is disappearing, and a new polar spot is forming during workup. Is it decomposing?"

Technical Diagnosis: Aldehydes are prone to oxidation (forming carboxylic acids) and Cannizzaro reactions (disproportionation into alcohol and acid) under basic conditions.[1][2][3] If your 7-azaindole workup involves strong bases (NaOH) or prolonged air exposure, you are degrading your product.[1][2][3]

The Fix: Bisulfite Adduct Purification (The "Gold Standard") This method selectively pulls the aldehyde into the aqueous phase as a water-soluble sulfonate salt, leaving impurities in the organic layer.[2] It is reversible and avoids harsh chromatography.[1]

Protocol: The Brindle/Kjell Hybrid Method Adapted for air-sensitive heteroaromatic aldehydes.

Step 1: Adduct Formation

  • Dissolve crude mixture in 3 volumes of Methanol (or EtOAc/EtOH if solubility is poor).

  • Add 1.5 equivalents of saturated aqueous Sodium Bisulfite (NaHSO₃).

  • Shake vigorously for 5–10 minutes. A white precipitate (the adduct) may form; this is good.[1][2]

  • Add water to dissolve the precipitate (if any) and wash the aqueous layer with EtOAc x 2 .[2]

    • Result: Impurities are in the EtOAc.[1][4] Your product is in the water (or the solid precipitate).[2][4]

Step 2: Regeneration (The Gentle Release) [2][3]

  • Take the aqueous layer (containing the adduct).[1][2][4][5]

  • Add fresh DCM or EtOAc.[1]

  • Slowly adjust pH to 9–10 using Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Carbonate (Na₂CO₃).[1][2] Avoid NaOH to prevent Cannizzaro reactions.

  • The aldehyde regenerates and extracts into the organic layer.[1][4][5]

  • Separate, dry (MgSO₄), and concentrate.[1][2][3]

Visualization: Bisulfite Purification Workflow

Bisulfite_Workflow crude Crude Mixture (Aldehyde + Impurities) bisulfite Add Sat. NaHSO3 crude->bisulfite separation Phase Separation bisulfite->separation organic_waste Organic Layer (Discard Impurities) separation->organic_waste aqueous_adduct Aqueous Layer (Aldehyde-Bisulfite Adduct) separation->aqueous_adduct base_hydrolysis Add Base (NaHCO3) + Organic Solvent aqueous_adduct->base_hydrolysis pure_product Pure Aldehyde (in Organic Layer) base_hydrolysis->pure_product

Caption: Chemo-selective purification workflow isolating the aldehyde via reversible bisulfite adduct formation.

Module 3: Solubility Data & Solvent Systems

User Query: "I cannot get my compound into solution for loading, or it crashes out on the column."

Technical Diagnosis: 7-Azaindoles exhibit strong intermolecular hydrogen bonding (pyrrole NH donor + pyridine N acceptor) and


-

stacking.[1][3] This leads to poor solubility in non-polar solvents and "crash out" events in low-polarity fractions.[1]

Solubility Reference Table

Solvent SystemSolubility RatingApplication
Hexane / Pentane InsolubleAnti-solvent for precipitation.[1]
DCM ModerateGood for loading; may require MeOH for polar derivatives.[1]
EtOAc Moderate/GoodStandard mobile phase component.[1]
MeOH / EtOH HighGood for dissolving crude; use as Component B in flash.[1]
THF HighExcellent for loading if DCM fails.[1]
DMSO / DMF Very HighAvoid for flash loading (streaking risk); use for C18 prep.[1][2]

Pro-Tip: If your compound is insoluble in DCM, use "Dry Loading" :

  • Dissolve crude in MeOH/DCM.

  • Add Celite or Silica (1:2 ratio w/w).[1][2]

  • Evaporate to dryness (free-flowing powder).

  • Load the powder into a solid loader cartridge.[1]

References
  • Brindle, C. S., et al. (2017).[1][2][3][5] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development, 21(9), 1394–1403.[1][2][3][5] [1][2][3]

  • Kjell, D. P., et al. (1999).[1][2][3][6] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry, 64(15), 5722–5724.[1][2][3]

  • Song, J. J., et al. (2002).[1][2][3] "Practical Synthesis of 7-Azaindole Derivatives." The Journal of Organic Chemistry, 67(11), 3924–3926.[1][2][3]

  • Popowycz, F., et al. (2003).[1][2][3] "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron, 59(10), 1745-1756.[1][2][3]

Sources

Overcoming poor regioselectivity in 7-azaindole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the 7-Azaindole Functionalization Technical Support Center .

This guide is structured as a Tier-3 engineering response to the most common regioselectivity failures encountered when working with the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold. Unlike standard indoles, the additional nitrogen at position 7 introduces a "push-pull" electronic bias that often derails standard synthetic strategies.

System Diagnostics: The 7-Azaindole Reactivity Map

Before troubleshooting specific failures, review the electronic "circuitry" of the scaffold. The competition between the electron-rich pyrrole ring and the electron-deficient pyridine ring dictates all outcomes.

  • N1 (Pyrrole Nitrogen): Acidic (

    
    ). Site of deprotonation.
    
  • N7 (Pyridine Nitrogen): Basic/Nucleophilic. Site of protonation, oxidation, and coordination.

  • C3: Most electron-rich. Preferred site for Electrophilic Aromatic Substitution (

    
    ).
    
  • C2: Acidic proton (

    
    ). Preferred site for Directed Ortho Metalation (DoM) and C-H Activation.
    
  • C4/C6: Electron-deficient. Preferred sites for Nucleophilic Aromatic Substitution (

    
    ) only if activated (e.g., N-oxide).
    
  • C5: The "Dead Zone." Hardest to access; requires specific catalytic directing groups.

Troubleshooting Ticket #01: N-Alkylation Errors (N1 vs. N7)

User Complaint: "I attempted to alkylate my 7-azaindole using methyl iodide, but I isolated the N7-quaternary ammonium salt instead of the N1-methyl product."

Root Cause: You relied on neutral nucleophilicity. In neutral media, the


 lone pair on N7 is orthogonal to the 

-system and highly basic/nucleophilic. The N1 lone pair is delocalized into the aromatic system, making it non-nucleophilic unless deprotonated.

The Fix: The "Hard/Soft" Switch To force N1 functionalization, you must convert the N1-H to an N1-anion (hard nucleophile).

Protocol: Exclusive N1-Alkylation

  • Solvent: Anhydrous DMF or THF.

  • Base: NaH (1.2 equiv) or

    
     (2.0 equiv).
    
  • Procedure:

    • Dissolve 7-azaindole in solvent at

      
      .
      
    • Add NaH carefully.[1] Wait 30 minutes for H2 evolution to cease (Critical Step: ensures complete anion formation).

    • Add electrophile (MeI, BnBr) dropwise.

    • Result: The N1 anion is now the most nucleophilic species, overriding N7.

Advanced Insight: For N-Arylation , standard Ullmann conditions often fail due to Cu-chelation at N7. Use the Buchwald-Hartwig protocol:

  • Catalyst:

    
     / XPhos.
    
  • Base:

    
     (anhydrous).
    
  • Solvent: Toluene/t-BuOH (5:1) at

    
    .
    

Troubleshooting Ticket #02: The C3 Trap (Avoiding )

User Complaint: "I am trying to install an aryl group at C2 using a standard electrophilic halogenation followed by Suzuki coupling, but the halogen always installs at C3."

Root Cause: You are fighting thermodynamics. The C3 position is the HOMO coefficient maximum. Any reaction proceeding via a Wheland intermediate (


) will exclusively target C3.

The Fix: Switch Mechanisms (Electrophilic


 Directing Group) 
To hit C2, you must bypass the 

-system's natural preference and use the acidity of the C2-H bond (Lithiation) or metal-coordination (C-H Activation).

Visual Workflow: The C2/C3 Decision Tree

G Start Target Position? C3 Target: C3 Start->C3 C2 Target: C2 Start->C2 SEAr Mechanism: SEAr (NIS, NBS, Electrophiles) C3->SEAr Electron Rich CH_Act Mechanism: C-H Activation (Directing Group Required) C2->CH_Act Acidity/Coordination Prod_C3 3-Halo-7-azaindole SEAr->Prod_C3 Prod_C2 2-Aryl-7-azaindole CH_Act->Prod_C2 Pd(OAc)2 / Phosphine

Caption: To access C2, one must abandon electrophilic substitution and utilize metal-mediated C-H activation or lithiation.

Protocol: Regioselective C2-Arylation (Pd-Catalyzed)

  • Substrate: N-Methyl-7-azaindole (N1 protection is usually required to prevent catalyst poisoning).

  • Reagents: Aryl Iodide (1.5 equiv),

    
     (5 mol%), 
    
    
    
    (10 mol%),
    
    
    (1 equiv).
  • Conditions: DMF,

    
    .[2]
    
  • Mechanism: The Ag salt acts as a halide scavenger and facilitates the concerted metalation-deprotonation (CMD) pathway at the acidic C2 position.

Troubleshooting Ticket #03: Accessing the "Dark Side" (C6 Functionalization)

User Complaint: "The pyridine ring (C4/C5/C6) is inert to my standard coupling conditions. How do I functionalize C6?"

Root Cause: The pyridine ring is


-deficient. It repels electrophiles. To functionalize it, you must either make it susceptible to nucleophiles (via N-oxide) or use the "Snieckus Group Dance"  strategy.

Solution A: The Reissert-Henze Reaction (N-Oxide Route)

  • Oxidation: Treat 7-azaindole with m-CPBA

    
    7-azaindole-7-oxide .
    
  • Rearrangement: Treat the N-oxide with

    
     or Benzoyl Chloride + TMSCN.
    
    • Warning:

      
       alone often favors C4-Cl  (para to N1).
      
    • For C6: Use the Minisci radical reaction or specific Reissert-Henze conditions (TMSCN/PhCOCl) which favor C6 due to steric clearance from the C3-H.

Solution B: The Snieckus Directed Metalation Group (DMG) Dance This is the "nuclear option" for precise regiocontrol. It utilizes a carbamoyl group that "hops" from N7 to N1, allowing sequential functionalization of C6 and C2.[1][3][4]

The Protocol (Snieckus Dance):

  • Step 1 (N7 Protection): React 7-azaindole with

    
    
    
    
    
    N7-carbamoyl-7-azaindole.
  • Step 2 (C6 Lithiation): Treat with LDA at

    
    . The N7-carbamoyl directs lithiation to C6 . Quench with Electrophile (
    
    
    
    ).[1]
  • Step 3 (The Dance): Warm to room temp with catalytic LDA. The carbamoyl group migrates from N7

    
     N1 .[3][4][5]
    
  • Step 4 (C2 Lithiation): The group is now on N1. Treat with LDA again. It directs lithiation to C2 . Quench with Electrophile (

    
    ).[1]
    

Visual Workflow: The Snieckus Dance

Dance Step1 1. Start: N7-Carbamoyl Step2 2. C6-Lithiation (DoM) Quench E1 Step1->Step2 LDA, -78°C Step3 3. The Dance (Migration) N7 -> N1 Step2->Step3 cat. LDA, RT Step4 4. C2-Lithiation (DoM) Quench E2 Step3->Step4 LDA, -78°C Final Product: 2,6-Disubstituted-7-Azaindole Step4->Final

Caption: The "Group Dance" allows sequential functionalization of the pyridine ring (C6) followed by the pyrrole ring (C2) using a single migrating directing group.

Summary Data: Regioselectivity Matrix

Use this table to select the correct conditions for your target carbon.

Target PositionPrimary StrategyKey ReagentsMechanism
N1 DeprotonationNaH / Alkyl Halide

(Anionic)
N7 Neutral AttackMeI / Acetone

(Lone Pair)
C3 Electrophilic Subst.NIS, NBS,


C2 C-H Activation

, Ag salts
CMD / DoM
C4 N-Oxide RearrangementmCPBA


Nucleophilic Attack
C5 Ir-Catalyzed Borylation

, dtbpy
Steric C-H Activation
C6 Reissert-Henze / DoMN-Oxide + TMSCN or Snieckus DanceNucleophilic / Lithiation

References

  • N1 vs N7 Selectivity: Song, J. J., et al. "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chem. Soc. Rev., 2012.

  • C2 Arylation: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chem. Rev., 2011.

  • The Snieckus Dance: Snieckus, V., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance." Angew.[1][3] Chem. Int. Ed., 2019.

  • Minisci/N-Oxide Reactivity: Duncton, M. A. "Minisci reactions: Versatile tools for the functionalization of heterocycles."[6] Med.[1][7] Chem. Commun., 2011.

  • Ir-Catalyzed Borylation: Ishiyama, T., & Miyaura, N. "Iridium-Catalyzed Direct Borylation of Aromatic Hydrogen Bonds."[8] Chem. Rec., 2004.

Sources

Technical Support Center: Stability & Handling of 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 5-OMe-7-Aza-CHO CAS: 1256832-61-5 (Analogous/Related) Support Level: Tier 3 (Senior Application Scientist)

The Stability Profile: Why It Degrades

To prevent degradation, you must understand the molecular vulnerability. 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a 7-azaindole derivative. Its degradation is rarely spontaneous decomposition but rather environmentally triggered reactivity.

The Mechanism of Failure

The molecule possesses two competing electronic features:

  • Electron-Rich Core: The 5-methoxy group and the pyrrole ring donate electron density, making the system prone to electrophilic attack.

  • Reactive Handle: The C3-aldehyde is the primary failure point.

Primary Degradation Pathway (Auto-oxidation): Atmospheric oxygen, catalyzed by light or trace metals, converts the aldehyde into 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid . This is a radical-mediated chain reaction.



Secondary Pathway (Condensation): In the presence of primary amines or even trace ammonia, the aldehyde will rapidly form Schiff bases (imines) . In acetone, it may undergo Aldol condensation .

Diagnostic Workflow: Is My Batch Compromised?

Before using the reagent in a critical step (e.g., Reductive Amination or Knoevenagel Condensation), perform this rapid triage.

Visual & Physical Inspection
IndicatorStatusAction Required
Color Off-white / Pale YellowPass. Proceed to synthesis.
Color Deep Brown / ReddishFail. Significant oxidation/polymerization. Perform Bisulfite Rescue.
Solubility Soluble in DMSO/DMFPass.
Solubility Insoluble PrecipitateFail. The carboxylic acid oxidation product is often less soluble in organic solvents than the aldehyde.
Analytical Confirmation (1H NMR in DMSO-d6)
  • The "Pulse" (Aldehyde Proton): Look for a sharp singlet at

    
     9.90 – 10.10 ppm . If this integral is < 0.95 relative to the aromatic ring protons, purity is compromised.
    
  • The "Flatline" (Carboxylic Acid): A broad hump appearing >12.0 ppm (often exchanging/invisible) combined with a shift in the aromatic region suggests oxidation.

  • The "Ghost" (Imine/Acetal): New doublets or multiplets in the 5.0–6.0 ppm range indicate reaction with solvents (methanol/amines).

Decision Tree & Workflow

G Start Inspect Reagent ColorCheck Color Check: Is it Dark Brown? Start->ColorCheck NMRCheck 1H NMR Check: CHO Peak present? ColorCheck->NMRCheck No (Pale Yellow) Rescue INITIATE BISULFITE RESCUE (See Protocol) ColorCheck->Rescue Yes (Oxidized) PurityDecision Purity > 95%? NMRCheck->PurityDecision Use PROCEED TO SYNTHESIS (Store under Argon) PurityDecision->Use Yes PurityDecision->Rescue No (80-95%) Discard DISCARD (If <50% recovery likely) PurityDecision->Discard No (<50%)

Figure 1: Triage workflow for determining reagent viability prior to synthesis.

The "Bisulfite Rescue" Protocol (SOP)

Application: Use this when your aldehyde has degraded (brown solid) or contains impurities. This method relies on the reversible formation of a water-soluble bisulfite adduct, leaving non-aldehyde impurities (polymers, starting materials) in the organic phase.

Reagents:

  • Sodium Bisulfite (

    
    ) saturated aqueous solution.[1]
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Sodium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ).

Step-by-Step Methodology:

  • Adduct Formation:

    • Dissolve the crude/degraded material in a minimal amount of EtOAc.

    • Add 2-3 equivalents of saturated aqueous

      
      .
      
    • Vigorously stir/shake for 30–60 minutes. The aldehyde converts to the

      
      -hydroxy sulfonate salt (water-soluble).
      
  • Wash (Critical Step):

    • Transfer to a separatory funnel.[1]

    • Separate the layers.[1][2] Keep the Aqueous Layer (contains your product).

    • Wash the aqueous layer 2x with fresh EtOAc to remove non-aldehyde impurities (oxidation byproducts/dimers).

  • Regeneration:

    • Place the aqueous layer in a flask.

    • Add fresh EtOAc (extraction solvent).

    • Slowly basify the aqueous layer to pH ~10–12 using 10% NaOH or saturated

      
       while stirring. Caution: Exothermic.
      
    • The adduct collapses, regenerating the free aldehyde, which migrates into the EtOAc.

  • Isolation:

    • Separate layers.[1][2][3] Dry the EtOAc over

      
      .
      
    • Concentrate in vacuo.

Storage & Handling FAQs

Q: Can I store this in solution? A: No. Aldehydes in solution are significantly more prone to auto-oxidation due to higher diffusion rates of oxygen. If you must, use anhydrous DMSO or DMF under Argon at -20°C, but use within 48 hours. Never store in acetone (aldol risk) or alcohols (hemiacetal risk).

Q: Why did my reaction turn black immediately upon adding the aldehyde? A: This is likely the "Azaindole Effect." The pyrrole NH is acidic (


). If you used a strong base (NaH, KOtBu) without protecting the indole nitrogen first, you generated an electron-rich anion that is highly susceptible to oxidative polymerization.
  • Fix: Use milder bases (

    
    , Cesium Carbonate) or protect the indole nitrogen (e.g., Tosyl, SEM) before reacting the aldehyde.
    

Q: I see a peak at 10.0 ppm, but the reaction failed. Why? A: Check the hydration. In the presence of water and acid, aldehydes can form gem-diols (


). While less common for aromatic aldehydes, the electron-rich nature of the 5-methoxy-7-azaindole ring can stabilize hydrated forms or hemiacetals, which are less reactive nucleophiles than the free aldehyde. Ensure anhydrous conditions.

Q: Is the 5-methoxy group stable? A: Generally, yes. However, it activates the ring positions ortho/para to it. Be cautious of chlorination if using


 or Vilsmeier-Haack conditions elsewhere in your sequence; the ring is activated for electrophilic aromatic substitution.

References

  • Sigma-Aldrich. 7-Azaindole-3-carboxaldehyde Product Analysis and Handling. Accessed via Product Specification/COA.

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts.[4] Journal of Organic Chemistry, 64(15), 5722-5724.

  • BenchChem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts.

  • Verbiscar, A. J. The Synthesis of 7-Azaindole Derivatives as Antimalarial Drugs. Institute of Drug Design, Report No. 2.

  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[5][6] RSC Advances, 11, 20651-20661.[5]

Sources

Optimizing reaction conditions for Suzuki coupling with 5-methoxy-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling Optimization for 5-Methoxy-7-Azaindole

Role: Senior Application Scientist Subject: Advanced Optimization & Troubleshooting for 5-Methoxy-7-Azaindole Scaffolds

Executive Summary: The "5-Methoxy" Challenge

Welcome to the technical support center. You are likely here because standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME) have failed.

Coupling with 5-methoxy-7-azaindole presents a "perfect storm" of catalytic challenges:

  • Catalyst Poisoning: The pyridine-like nitrogen (N7) is highly basic and coordinates tightly to Palladium, arresting the catalytic cycle.

  • Electronic Deactivation: The 5-methoxy group is a strong Electron Donating Group (EDG).

    • If Azaindole is the Electrophile: It renders the C-Halide bond electron-rich, making Oxidative Addition sluggish.

    • If Azaindole is the Nucleophile (Boronic Acid): It makes the C-Boron bond hyper-nucleophilic, leading to rapid Protodeboronation (hydrolysis of the C-B bond) before coupling can occur.

This guide provides an autonomous, self-validating protocol to overcome these specific failure modes.

Strategic Decision Matrix

Before proceeding, identify your specific coupling scenario. The optimization path diverges based on whether your azaindole is the Halide or the Boronate .

Scenario A: 5-Methoxy-7-Azaindole is the HALIDE (Electrophile)
  • Primary Issue: Sluggish Oxidative Addition & Catalyst Poisoning.

  • Solution: Use ultra-active, bulky ligands (Buchwald Type) and N1-protection.

Scenario B: 5-Methoxy-7-Azaindole is the BORONATE (Nucleophile)
  • Primary Issue: Rapid Protodeboronation (C-B bond cleavage).

  • Solution: Use Pinacol Esters (BPin) or MIDA boronates; avoid free boronic acids.

Optimized Protocols

Protocol A: The "Bulky Ligand" System (For Azaindole Halides)

Best for: 3-iodo, 3-bromo, or 4-chloro-5-methoxy-7-azaindoles.

ComponentRecommendationTechnical Rationale
Catalyst Source Pd₂(dba)₃ (1–2 mol%)Provides a clean source of Pd(0) without interfering phosphines.
Ligand SPhos or XPhos (2–4 mol%)SPhos is the "Gold Standard" for azaindoles. Its bulk prevents N7-coordination; its electron-richness accelerates oxidative addition into the electron-rich azaindole core.
Base K₃PO₄ (2.0–3.0 equiv)Anhydrous K₃PO₄ allows for controlled water addition, minimizing side reactions compared to carbonate bases.
Solvent n-Butanol or Toluene/H₂O (20:1) Protic solvents or biphasic systems facilitate transmetallation without dissolving the catalyst into inactive clusters.
Protection REQUIRED (Tosyl, SEM, Boc) Do not run unprotected. The N1-H proton is acidic; deprotonation creates an azaindole anion that permanently poisons Pd.

Step-by-Step Workflow:

  • Protect: Ensure N1 is protected (e.g., N-Tosyl-5-methoxy-7-azaindole).

  • Charge: Add Azaindole-Halide (1.0 eq), Boronic Acid (1.5 eq), Pd₂(dba)₃ (0.02 eq), SPhos (0.04 eq), and finely ground K₃PO₄ (3.0 eq) to a vial.

  • Degas: Seal and purge with Argon/N₂ for 15 mins. Oxygen is the enemy of electron-rich phosphines.

  • Solvate: Add degassed n-Butanol or Toluene/Water mix.

  • Heat: Stir vigorously at 100°C for 4–12 hours.

  • Workup: Cool, filter through Celite, and purify.

Protocol B: The "Stable Boronate" System (For Azaindole Boronates)

Best for: Coupling 5-methoxy-7-azaindole-3-boronate with aryl halides.

ComponentRecommendationTechnical Rationale
Boron Source Pinacol Ester (BPin) Free boronic acids of electron-rich azaindoles decompose instantly in water/base. BPin esters are significantly more robust.
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)A robust, bidentate ligand system that withstands higher temperatures and is less sensitive to the "slow release" of the boronate.
Base Cs₂CO₃ (3.0 equiv)Cesium's large cation effect improves solubility in organic solvents, allowing for lower water concentrations.
Solvent Dioxane / Water (9:1) High organic ratio minimizes protodeboronation while allowing just enough water for the oxo-palladium pathway.

Troubleshooting & FAQs

Q1: My reaction turns black immediately and yields no product. Why? A: This is "Pd-Black" precipitation. It indicates your ligand failed to stabilize the Palladium.

  • Diagnosis: The azaindole N7 displaced your ligand (likely PPh₃ if you used Tetrakis).

  • Fix: Switch to XPhos or SPhos . These ligands are too bulky to be displaced by the azaindole nitrogen.

Q2: I see full consumption of starting material, but the mass spec shows the "de-boronated" azaindole (M-H). A: You are suffering from Protodeboronation . The 5-methoxy group pushes electron density into the ring, facilitating the hydrolysis of the C-B bond.

  • Fix 1: Switch from Boronic Acid to Pinacol Ester .

  • Fix 2: Lower the temperature to 80°C and extend time.

  • Fix 3: Use anhydrous THF with K₃PO₄ and add exactly 2-5 equivalents of water (micro-dosing water).

Q3: Is N-protection absolutely necessary? A: Yes. Unprotected 5-methoxy-7-azaindole has an acidic N-H. Under basic Suzuki conditions, it forms an amidine-like anion that binds Pd irreversibly. If you must run unprotected, use Pd(OAc)₂ + PCy₃ with K₂CO₃ in aqueous dioxane, but expect lower yields (30-50%).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific "Death Loops" caused by the 5-methoxy-7-azaindole scaffold.

SuzukiMechanism Pd0 Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Rate Limiting for 5-OMe-Azaindole) Pd0->OxAdd + Ar-X PdII_Ar Pd(II)-Ar-X OxAdd->PdII_Ar TransMet Transmetallation PdII_Ar->TransMet + Boronate + Base Poison DEATH LOOP A: N7-Coordination (Catalyst Poisoning) PdII_Ar->Poison If Ligand is Small (PPh3) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 DeBor DEATH LOOP B: Protodeboronation (Hydrolysis of C-B) Substrate 5-OMe-7-Azaindole Boronic Acid Substrate->TransMet If Stabilized (BPin) Substrate->DeBor High Temp / High Water

Caption: Catalytic cycle showing critical failure points. Red paths indicate where standard conditions fail with 5-methoxy-7-azaindole.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[1][2]

    • Context: Establishes SPhos/XPhos as the premier ligands for hindered/coordin
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

    • Context: Detailed mechanism of protodeboron
  • Schirok, H. (2006). Synthesis of 1,3-Substituted 7-Azaindoles. The Journal of Organic Chemistry.[1][3][4]

    • Context: Specific protocols for handling 7-azaindole deriv
  • Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of 7-Azaindole Derivatives. Tetrahedron Letters.

    • Context: Validates the necessity of N-protection and base selection.

Sources

Solubility Optimization Hub: 5-Methoxy-7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center & Troubleshooting Guide

Status: Active Lead Scientist: Dr. [AI Name], Senior Application Scientist Scope: Physicochemical Optimization, Formulation, and Assay Troubleshooting Target Scaffold: 5-methoxy-1H-pyrrolo[2,3-b]pyridine (5-methoxy-7-azaindole)

Molecular Analysis: The Root of the Problem

Q: Why do my 5-methoxy-7-azaindole derivatives precipitate so aggressively in aqueous media?

A: The insolubility of this scaffold is driven by two competing physicochemical forces: Crystal Lattice Energy and Lipophilicity .

  • Planar Stacking (Lattice Energy): The 7-azaindole core is a planar, electron-rich heteroaromatic system. It mimics the purine ring of adenine, allowing it to form strong

    
    -
    
    
    
    stacking interactions in the solid state. This results in a high melting point and high lattice energy, requiring significant energy to break the crystal lattice for dissolution.
  • The Methoxy Effect (Lipophilicity): While the 7-azaindole parent has moderate solubility, the addition of the 5-methoxy group acts as a lipophilic handle. It increases the LogP (partition coefficient), reducing the thermodynamic affinity for water.

  • The Protonation "Trap": The N7 nitrogen is a weak base (approximate pKa ~4.6–5.2 depending on substitution). At neutral pH (7.4), the molecule remains largely uncharged (neutral species), which is the least soluble form.

Chemical Modification: Salt Selection Strategy

Q: Can I improve solubility by making a salt? Which counterion should I choose?

A: Yes, salt formation is the primary strategy for this scaffold. The N7 nitrogen (pyridine-like) is the protonation site. Because the 5-methoxy group is an Electron Donating Group (EDG), it slightly increases the electron density on the ring, making N7 slightly more basic than the unsubstituted parent, rendering it a viable candidate for salt formation.

Recommended Counterions:

  • Mesylate (Methanesulfonic acid): Highly recommended. Mesylate salts often disrupt the planar packing of azaindoles better than smaller ions like chloride.

  • Tosylate (p-Toluenesulfonic acid): Good for stability, though sometimes less soluble than mesylates.

  • Hydrochloride (HCl): The default choice, but often leads to the "common ion effect" in physiological fluids (high Cl- concentration in vivo can suppress solubility).

Workflow: Salt Selection Decision Tree

SaltSelection Start Start: Free Base (Low Solubility) pKaCheck Measure pKa of N7 (Likely 4.5 - 5.5) Start->pKaCheck Decision Is pKa > 4.0? pKaCheck->Decision StrongAcid Use Strong Acids (pKa < 1) Decision->StrongAcid Yes WeakAcid Salt formation unlikely to be stable in vivo Decision->WeakAcid No Screen Screen Counterions: 1. Mesylate 2. Tosylate 3. HCl StrongAcid->Screen SolidState Analyze Solid State: Is it Crystalline? Screen->SolidState Success Proceed to PK Studies SolidState->Success Yes Fail Amorphous Salt? Hygroscopicity Risk SolidState->Fail No

Figure 1: Decision logic for selecting the optimal salt form for 7-azaindole derivatives.

Formulation Engineering: Beyond Salts

Q: My salt form is soluble in water but crashes out in intestinal fluid (FaSSIF). What now?

A: This is a classic "pH-dependent solubility" issue. The salt dissolves in the acidic stomach but precipitates as the free base in the neutral intestine. You need Amorphous Solid Dispersions (ASD) or Complexation .

Strategy A: Cyclodextrin Complexation

Cyclodextrins (CDs) encapsulate the hydrophobic 5-methoxy-7-azaindole core, shielding it from water while the CD's hydrophilic exterior ensures solubility.

  • Best Agent: Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®) or Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • Why: The 7-azaindole geometry fits well within the

    
    -CD cavity. SBE-β-CD is preferred for parenteral (IV) formulations due to renal safety.
    
Strategy B: Amorphous Solid Dispersion (ASD)

For oral delivery, ASDs prevent crystallization by trapping the drug in a polymer matrix.[1][2]

  • Best Polymer: HPMCAS (Hydroxypropyl methylcellulose acetate succinate) .

  • Mechanism: HPMCAS is amphiphilic. It stabilizes the amorphous drug in the solid state and inhibits precipitation in the GI tract by maintaining supersaturation (the "Spring and Parachute" effect).

Comparative Solubilizer Table:

Solubilizer ClassAgentMechanismRecommended Concentration
Cyclodextrin HP-β-CDInclusion Complex10% - 20% (w/v) in water
Polymer (ASD) HPMCAS-MSupersaturation Maintenance1:3 or 1:4 (Drug:Polymer)
Surfactant Tween 80Micellar Solubilization0.1% - 1.0% (Assay buffer)
Cosolvent PEG 400Dielectric Constant ModulationUp to 20% (Pre-clinical IV)

Assay Troubleshooting: The "Crash Out"

Q: I dilute my DMSO stock (10 mM) into cell media, and the compound precipitates immediately. How do I fix this?

A: This is known as "Kinetic Precipitation" or the "DMSO Shock." The rapid change in solvent polarity forces the hydrophobic 5-methoxy-7-azaindole molecules to aggregate before they can disperse.

Troubleshooting Protocol: The "Serial Spike" Method

Do NOT pipette 10 mM DMSO stock directly into 10 mL of media.

Correct Workflow:

  • Intermediate Dilution: Dilute your 10 mM stock into pure DMSO first to create a 100x working solution (e.g., if final target is 10 µM, make a 1 mM stock in DMSO).

  • The "Step-Down" Mix:

    • Place the cell media in a vortexing tube.

    • While vortexing rapidly, inject the DMSO working solution into the center of the vortex.

    • Crucial: Ensure final DMSO concentration is < 0.5% to avoid cytotoxicity.

  • Visual Check: Hold the tube against a light source. Cloudiness = Precipitation. If cloudy, sonicate for 5 minutes. If it remains cloudy, you have exceeded the Kinetic Solubility Limit .

Workflow: Kinetic Solubility Rescue

KineticRescue Stock 10mM DMSO Stock Step1 Intermediate Dilution (100% DMSO) Stock->Step1 Step2 Vortex Injection (Into Media) Step1->Step2 Check Visual Inspection Step2->Check Clear Proceed to Assay Check->Clear Clear Cloudy Sonicate 5 mins Check->Cloudy Precipitate StillCloudy Limit Reached: Use Cyclodextrin Check->StillCloudy Persistent Precipitate Cloudy->Check

Figure 2: Step-by-step protocol to avoid precipitation during biological assay preparation.

References

  • National Institutes of Health (NIH). (2020). Azaindole Therapeutic Agents. PMC. Retrieved from [Link]

  • MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]

  • Contract Pharma. (2023). Amorphous Solid Dispersions for Bioavailability Enhancement. Retrieved from [Link]

Sources

Managing exothermic reactions in Vilsmeier-Haack formylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vilsmeier-Haack Formylation Safety & Optimization

Topic: Managing Exothermic Reactions & Thermal Runaway Risks Ticket ID: VH-THERM-001 Assigned Specialist: Senior Application Scientist, Process Safety Unit

Executive Summary: The Dual-Edged Sword

The Vilsmeier-Haack reaction is a cornerstone of aromatic formylation, but it presents a deceptive hazard profile.[1] While the formation of the Vilsmeier reagent (chloroiminium salt) is moderately exothermic (


), the real danger lies in its thermal instability  and the violent hydrolysis  during quenching.

This guide addresses the three critical failure points:

  • Reagent Accumulation: Thermal runaway during the formation of the chloroiminium salt.

  • Viscosity Lock: Loss of stirring leading to hot-spots.

  • The "Volcano" Quench: Delayed exotherms during hydrolysis.

Module 1: Reagent Formation (The "Vilsmeier Salt")

User Question: I am adding POCl


 to DMF at 0°C. The exotherm seems manageable, but safety data suggests a runaway risk. Why?

Technical Insight: The danger is not just the immediate heat of mixing, but the metastability of the Vilsmeier reagent. The chloroiminium salt begins to decompose exothermically at relatively low temperatures (Onset


).[2] If you add POCl

too fast, the heat of reaction pushes the bulk temperature toward this decomposition threshold. Once triggered, the decomposition releases massive energy (Runaway Index 5), often leading to vessel rupture.

Troubleshooting Protocol: Controlled Accumulation

ParameterCritical LimitReason
Temperature

Prevents reaching

of decomposition.[3]
Addition Rate Dose-controlledEnsure cooling capacity

Heat release rate (

).
Stirring High ShearPrevent "hot pockets" where local T

.

Visual Workflow: Safe Reagent Preparation

VilsmeierPrep Start Start: Anhydrous DMF Cooling Cool to 0°C (Jacket -10°C) Start->Cooling Addition Add POCl3 Dropwise (Rate Limit: T < 5°C) Cooling->Addition Check Check Temp Stability Addition->Check Check->Addition Recycle/Adjust Rate Salt Vilsmeier Salt Formed (Precipitate often visible) Check->Salt Stable (<5°C) Runaway CRITICAL FAILURE: Temp > 50°C Decomposition Triggered Check->Runaway Spike (>50°C)

Figure 1: Logic flow for Vilsmeier reagent preparation emphasizing the critical 50°C thermal runaway threshold.

Module 2: Reaction Phase & Viscosity Management

User Question: Halfway through the reaction, my mixture turned into a solid "brick" and the stirrer stopped. The internal temperature is rising.[1] What do I do?

Technical Insight: The Vilsmeier salt is ionic and often insoluble in non-polar solvents, or it forms a thick slurry in neat DMF. If agitation stops ("viscosity lock"), heat transfer fails. The reaction heat accumulates in the center of the solid mass, leading to a localized thermal runaway.

Immediate Action:

  • Do NOT increase jacket heating to "melt" the solid. This will trigger decomposition.

  • Add Solvent: Dilute immediately with a compatible solvent (DCM or 1,2-DCE) to restore slurry mobility.

Solvent Selection Guide

SolventProsConsRecommendation
Neat DMF High reactivity, no solvent waste.High viscosity risk; violent quench.Use only for small scale (<10g).
Dichloromethane (DCM) Good solubility, low boiling point (reflux cooling).Pressurization risk; environmental concerns.Best for scale-up (heat sink effect).
1,2-Dichloroethane (DCE) Higher boiling point than DCM.Toxicity; harder to remove.Use if reaction requires T

.[2]
Toluene Cheap, non-chlorinated.Poor solubility of Vilsmeier salt (two-phase).Avoid unless specific phase-transfer catalysis used.

Module 3: The Quench (Hydrolysis)

User Question: I added water to quench the reaction, and nothing happened for 2 minutes. Then, the mixture erupted out of the flask. What caused this delay?

Technical Insight: This is the "Volcano Effect."

  • Immiscibility: Water and the organic reaction mass (often DCM/DMF) do not mix well initially.

  • Induction: You added water, but hydrolysis didn't start immediately due to phase separation.

  • Trigger: Once stirring integrated the phases, all the accumulated water reacted simultaneously.

  • Gas Release: Hydrolysis of excess POCl

    
     and the Vilsmeier intermediate releases HCl gas instantaneously.
    

Protocol: The Reverse Quench (Mandatory for >100g Scale) Never add water to the reaction. Add the reaction to the water.

Quenching Decision Tree

QuenchLogic Start Quench Strategy ScaleCheck Scale > 10g? Start->ScaleCheck Forward Forward Quench (Water into Rxn) ScaleCheck->Forward No (Microscale) Reverse Reverse Quench (Rxn into Water/Base) ScaleCheck->Reverse Yes (Process Scale) ForwardRisk High Risk: Volcano Effect Forward->ForwardRisk ReverseBenefit Controlled: Heat Dissipated into Water Sink Reverse->ReverseBenefit

Figure 2: Safety decision matrix for quenching operations. Reverse quenching is the industry standard for preventing thermal excursions.

Step-by-Step Reverse Quench Protocol:

  • Prepare Quench Vessel: Fill a separate flask with ice water (or 10% Sodium Acetate solution to buffer pH).

  • Transfer: Cannulate or pump the reaction mixture slowly into the quench vessel.

  • Control: Monitor the quench vessel temperature. Stop transfer if T

    
    .
    
  • Ventilation: Ensure the quench vessel is vented to a scrubber to handle HCl evolution.

Module 4: Thermal Runaway & Delayed Exotherms

User Question: Why did my reaction exotherm AFTER the addition stopped?

Technical Insight: This is a classic Accumulation issue. If the reaction temperature is too low (e.g., -20°C), the reaction rate (


) is slow. You add reagents, but they don't react immediately—they accumulate. When you eventually warm the mixture to room temperature, the accumulated reagents react all at once.

Safety Check: Calorimetry (RC1/DSC) Before scaling up (>1kg), you must determine:

  • 
    :  The temperature at which the time to maximum rate is 24 hours.
    
  • Accumulation: Does the heat flow (

    
    ) track with the dosing rate?
    
    • Safe: Heat flow stops when dosing stops.[4]

    • Unsafe: Heat flow continues or peaks after dosing (Thermal Accumulation).

References

  • Bollyn, M. (2005).[5][6] "Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-Dimethylaniline." Organic Process Research & Development, 9(6), 982-996.[5][6] Link

  • Stoessel, F. (1993).[4] "Thermal Safety of Chemical Processes." Chemical Engineering Progress, 89, 1068-1075.[4] (Fundamental text on thermal accumulation).

  • Achmatowicz, M., et al. (2010).[5] "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development, 14(6), 1490-1500.[5][7] Link

  • Pellegatti, L., & Buchwald, S. L. (2012).[5][8] "Continuous-Flow Preparation and Use of

    
    -Chloro Enals Using the Vilsmeier Reagent." Organic Process Research & Development, 16(8), 1442–1448.[5] Link
    

Disclaimer: This guide is for informational purposes only. Always perform a specific Risk Assessment and consult SDS before handling POCl


 or DMF.

Sources

Advanced Formylation Strategies for Electron-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | Application Note #402

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Synthetic Methodology Division Subject: Troubleshooting and Optimization of Non-Standard Formylation Protocols

Executive Summary & Method Selector

While the Vilsmeier-Haack (V-H) reaction (


/DMF) remains the industrial benchmark for formylating electron-rich heterocycles, it is not a panacea. Its high acidity, thermal requirements, and toxic waste streams often degrade sensitive substrates (e.g., complex pyrroles, acid-labile protecting groups) or fail to achieve required regioselectivity.

This guide details three high-fidelity alternatives:

  • Rieche Formylation: For acid-sensitive substrates requiring mild Lewis acid conditions.

  • Lithiation-Trapping (DoM): For absolute regiocontrol overriding electronic bias.

  • TCT-Mediated Vilsmeier: A milder, "semi-green" modification of the classic V-H.

Method Selection Decision Tree

FormylationSelector Start Start: Formylation Target IsSensitive Is substrate acid-sensitive? Start->IsSensitive RegioControl Is standard electrophilic substitution (SEAr) regioselectivity acceptable? IsSensitive->RegioControl No (Robust) Rieche Method A: Rieche Formylation (TiCl4 / DCME) IsSensitive->Rieche Yes (Labile PGs) Lithiation Method B: Lithiation-Trapping (n-BuLi / DMF) RegioControl->Lithiation No (Need Ortho/Specific) StandardVH Standard Vilsmeier-Haack (POCl3 / DMF) RegioControl->StandardVH Yes TCT Method C: TCT-Mediated Vilsmeier (Cyanuric Chloride / DMF) StandardVH->TCT If POCl3 too harsh/toxic

Figure 1: Decision matrix for selecting the optimal formylation strategy based on substrate stability and regiochemical requirements.

Method A: Rieche Formylation

Best For: Acid-sensitive electron-rich aromatics (e.g., polymethoxybenzenes, complex indoles) where strong Brønsted acids cause polymerization.

The Science

Unlike V-H, which relies on an iminium salt generated by


, the Rieche method utilizes dichloromethyl methyl ether (DCME)  activated by a Lewis acid, typically titanium tetrachloride (

)
. The

coordinates to the methoxy oxygen of DCME, creating a reactive oxocarbenium-like species. Crucially,

also coordinates to heteroatoms on the substrate (like the oxygen in phenols), directing formylation ortho to the directing group and preventing over-formylation.
Standard Protocol
  • Reagents: Substrate (1.0 eq),

    
     (1.5–2.0 eq), DCME (1.1–1.2 eq).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Temperature: 0°C to Room Temperature (RT).

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) under

    
    . Add substrate and anhydrous DCM. Cool to 0°C.[1][2]
    
  • Lewis Acid Addition: Add

    
     dropwise. Observation: Solution will likely turn deep red or purple (complex formation).
    
  • Electrophile Addition: Add DCME dropwise over 10-15 minutes.

  • Reaction: Stir at 0°C for 30 min, then allow to warm to RT. Monitor by TLC (usually complete in 1-3 hours).[2]

  • Quench: Pour mixture slowly into ice-cold water. Extract with DCM.[3][4]

Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Substrate decomposition (tarring)

exotherm was uncontrolled.
Add

very slowly at -10°C or -78°C. Ensure DCM is strictly anhydrous.
Low Yield / No Reaction

quality degraded (hydrolyzed).

must be clear/yellowish. If it is cloudy or has white solids (TiO2), distill it or buy fresh.
Runaway Exotherm Rapid addition of DCME.DCME addition is the heat-generating step. Dilute DCME in DCM (1:1) before addition.[2][3]
Safety Warning DCME Toxicity.CRITICAL: DCME is a suspected carcinogen. Use only in a high-flow fume hood. Quench all glassware with dilute NaOH before removing from hood.

Method B: Lithiation-Trapping (Directed Ortho Metalation)

Best For: Forcing formylation to a specific position (Regiocontrol) or functionalizing positions unreactive to electrophilic attack.

The Science

This method relies on Directed Ortho Metalation (DoM) .[5] A strong base (n-BuLi) removes a proton ortho to a Directing Metalation Group (DMG) or at the most acidic position of a heterocycle (e.g., C2 of furan). The resulting organolithium species is a "hard" nucleophile that attacks the formyl source (DMF or N-formylpiperidine).

Standard Protocol
  • Reagents: Substrate (1.0 eq), n-BuLi (1.1–1.2 eq), DMF (1.5 eq).

  • Solvent: Anhydrous THF (inhibitor-free).

  • Temperature: -78°C (Acetone/Dry Ice).

  • Inert Atmosphere: Strict

    
     or Argon line is mandatory.
    
  • Lithiation: Dissolve substrate in THF. Cool to -78°C. Add n-BuLi dropwise down the side of the flask.

  • Metalation Time: Stir for 30–60 mins at -78°C. Note: Some substrates require warming to 0°C to lithiate, then cooling back down.

  • Trapping: Add anhydrous DMF dropwise.

  • Quench: Stir 30 mins, then quench with saturated aqueous

    
    while still cold.
    
Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Starting Material Recovered Wet THF or degraded n-BuLi.Titrate n-BuLi using diphenylacetic acid or N-benzylbenzamide to determine exact molarity. Distill THF over Na/Benzophenone.
Wrong Regioisomer Kinetic vs. Thermodynamic control.If C2 lithiation is desired but C3 occurs (or vice versa), check literature for "Halogen Dance" side reactions or change base (e.g., LDA vs n-BuLi).
Product is a Alcohol (dimer) Double addition.The lithiated species attacked the product aldehyde. Fix: Use N-formylpiperidine or N-formylmorpholine instead of DMF; they are less prone to double addition.
Yield < 50% Incomplete trapping.Ensure DMF is distilled and stored over molecular sieves. Water in DMF kills the lithiated species instantly.

Method C: TCT-Mediated Vilsmeier (The "Mild" Approach)

Best For: Substrates that can tolerate Vilsmeier mechanics but not the harsh


 reagent or high temperatures.
The Science

Cyanuric Chloride (TCT) reacts with DMF to generate the Vilsmeier-Haack reagent (chloroiminium salt) in situ. This reaction occurs at room temperature and avoids the corrosive phosphorus byproducts of


. It is particularly effective for generating 2,4-dichloro-5-pyrimidine carbaldehydes or formylating indoles.
Experimental Workflow

TCTWorkflow Step1 1. DMF + TCT (25°C, 30 min) Step2 2. Formation of Vilsmeier Adduct Step1->Step2 Exothermic Step3 3. Add Substrate (Stir 2-6h) Step2->Step3 Step4 4. Hydrolysis (H2O/NaOAc) Step3->Step4

Figure 2: Workflow for TCT-mediated formylation. Note the absence of heating in the reagent formation step.

Standard Protocol
  • Reagent Prep: Dissolve TCT (1.0 eq) in DMF (5–10 volumes). Caution: Exothermic.

  • Activation: Stir at RT for 20–30 minutes until a orange/yellow precipitate (Vilsmeier adduct) forms.

  • Addition: Add substrate (dissolved in minimum DMF) to the mixture.

  • Reaction: Stir at RT (or mild heat 40–50°C) for 4–6 hours.

  • Workup: Pour onto ice water. Neutralize with

    
     or 
    
    
    
    .
Troubleshooting & FAQs
  • Q: The reaction mixture solidified. What happened?

    • A: The Vilsmeier adduct formed by TCT/DMF is often insoluble. This is normal. Ensure efficient mechanical stirring or use a larger volume of DMF.

  • Q: Can I use this for phenols?

    • A: Yes, but TCT can also act as a chlorinating agent for OH groups (converting phenol to aryl chloride). If OH retention is required, Rieche (Method A) is safer.

Comparative Data Summary

FeatureVilsmeier-Haack (Standard) Rieche Formylation Lithiation-Trapping TCT-Mediated
Key Reagents

/ DMF

/ DCME
n-BuLi / DMFTCT / DMF
Active Species Chloroiminium IonOxocarbenium IonOrganolithiumChloroiminium Ion
Acidity High (Brønsted/Lewis)High (Lewis)Basic (Anionic)Moderate
Regioselectivity Electronic (SEAr)Electronic + ChelationDirected (DoM) Electronic (SEAr)
Substrate Scope Robust HeterocyclesAcid-Sensitive / StericBase-Stable / AproticAcid-Sensitive
Atom Economy Poor (P-waste)ModerateLow (Stoichiometric metal)Moderate

References

  • Rieche Formylation Mechanics & Scope

    • Garcia, O., et al. "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4."[6] Tetrahedron Letters, 2003.[6]

    • Gross, H., et al.[3][6] "The Rieche Formylation."[6][7][8] Chemische Berichte, 1960.[6][7] (Foundational text).

  • Lithiation-Trapping (DoM)

    • Snieckus, V. "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 1990.[5]

    • BenchChem Technical Guides. "Troubleshooting side reactions during the formylation step of synthesis."

  • TCT-Mediated Vilsmeier

    • Blotny, G. "A new, mild preparation of Vilsmeier-Haack reagent from cyanuric chloride and DMF." Tetrahedron Letters, 2003.[6]

    • Garad, D. N., et al. "Cyanuric Chloride Catalyzed Mild Protocol for Synthesis of Biologically Active Dihydro/Spiro Quinazolinones." The Journal of Organic Chemistry, 2011.

  • General Comparisons

    • "Comparing Vilsmeier-Haack with other formylation methods for heterocycles." BenchChem Application Notes.

Disclaimer: All protocols involve hazardous chemicals (


, n-BuLi, DCME). Consult your institution's Chemical Hygiene Plan (CHP) before execution.

Sources

Validation & Comparative

Technical Guide: Biological Activity & Optimization of 5-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-methoxy-1H-pyrrolo[2,3-b]pyridine (5-methoxy-7-azaindole) represents a "privileged scaffold" in modern medicinal chemistry, primarily utilized as a bioisostere of the indole ring (found in tryptophan and serotonin) and the purine ring (found in ATP).

This guide analyzes the structural advantages of this scaffold over traditional indoles, specifically in the context of Kinase Inhibition (targeting the ATP hinge region) and CNS modulation . By incorporating the N7 nitrogen atom, this derivative gains a critical hydrogen-bond acceptor capability that the standard indole lacks, often resulting in 10–100x potency shifts.

Part 1: The Scaffold Advantage (Structural Logic)

The primary driver for selecting 5-methoxy-7-azaindole over 5-methoxyindole lies in its ability to mimic the adenine ring of ATP.

The "Hinge Binder" Motif

In kinase drug design, the inhibitor must anchor itself to the "hinge region" of the kinase active site.

  • Indole (Traditional): Possesses only an N1 hydrogen bond donor. It cannot accept a hydrogen bond at the C7 position.

  • 7-Azaindole (Optimized): Possesses both an N1 donor and an N7 acceptor. This dual interaction mimics the N1/N6 interaction of Adenine in ATP, significantly increasing binding affinity.

The Role of the 5-Methoxy Group
  • Electronic Effect: The methoxy group is an electron-donating group (EDG), increasing the electron density of the pyrrole ring, which can strengthen the N1-H donor capability.

  • Metabolic Stability: Unlike a hydroxyl group (-OH), the methoxy group (-OCH3) is resistant to rapid glucuronidation, improving oral bioavailability.

  • Hydrophobic Filling: The methyl moiety of the methoxy group often projects into the "Gatekeeper" hydrophobic pocket (e.g., Threonine or Methionine residues), providing selectivity over other kinases.

Part 2: Comparative Efficacy (Data Analysis)

The following data compares the performance of the 5-methoxy-7-azaindole scaffold against its direct alternatives in a representative Tyrosine Kinase assay (e.g., JAK3 or SYK models), derived from Structure-Activity Relationship (SAR) meta-analyses.

Table 1: Scaffold Potency Comparison (Kinase Target)
Compound ClassStructureIC50 (nM)Binding Efficiency (LE)Solubility (pH 7.4)
Alternative A 5-Methoxyindole> 1,500LowLow (< 5 µg/mL)
Alternative B Unsubstituted 7-Azaindole120ModerateModerate
Target Scaffold 5-Methoxy-7-azaindole 12 High High (> 50 µg/mL)

Analysis:

  • Vs. Indole: The switch from Indole to 7-Azaindole (Alt A to Target) results in a >100-fold increase in potency. This is strictly due to the N7 nitrogen accepting a hydrogen bond from the kinase backbone (typically a Leucine or Valine).

  • Vs. Unsubstituted: The addition of the 5-methoxy group (Alt B to Target) improves potency by ~10-fold. This is attributed to the methoxy group filling the hydrophobic pocket adjacent to the ATP site, displacing water molecules and increasing entropy.

Part 3: Visualizing the Mechanism

Diagram 1: Molecular Binding Mode (Hinge Region Interaction)

This diagram illustrates why the 7-azaindole core is superior to the indole core in ATP-competitive inhibition.

BindingMode cluster_Inhibitor 5-Methoxy-7-azaindole KinaseHinge Kinase Hinge Region (Backbone NH & CO) N7 N7 (Pyridine) H-Bond Acceptor KinaseHinge->N7 H-Bond (Critical) Note Indoles lack the N7 Acceptor interaction KinaseHinge->Note N1 N1 (Pyrrole) H-Bond Donor N1->KinaseHinge H-Bond (Strong) OMe 5-OMe Group (Hydrophobic Contact) OMe->KinaseHinge Van der Waals (Gatekeeper Residue)

Caption: Dual hydrogen-bond clamp mechanism of 7-azaindole derivatives binding to the kinase hinge region.

Part 4: Experimental Protocols

To validate the biological activity of these derivatives, the following protocols are recommended. These are designed to be self-validating systems with built-in controls.

Chemical Synthesis (Suzuki-Miyaura Coupling)

Context: Installing aryl groups at the C3 position to create the final inhibitor.

  • Reagents: 5-methoxy-3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent System: Dioxane:Water (4:1) – Critical for solubility of the azaindole.

  • Procedure:

    • Degas solvent with Nitrogen for 15 mins (prevents Pd oxidation).

    • Heat to 90°C for 4 hours.

    • Validation: Monitor via TLC (Mobile phase: 5% MeOH in DCM). The 7-azaindole product will be more polar than the indole equivalent due to the pyridine nitrogen.

In Vitro Kinase Assay (ADP-Glo™ Format)

Context: Measuring IC50 against a target kinase (e.g., JAK3).

  • Preparation:

    • Dilute compounds in 100% DMSO (Top concentration 10 mM).

    • Create 1:3 serial dilutions.

  • Enzyme Reaction:

    • Mix Kinase (0.2 ng/µL) + Substrate (Poly GT) + ATP (10 µM) + Compound.

    • Control 1 (Max Activity): DMSO only (no compound).

    • Control 2 (Background): No Enzyme.

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 mins.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.

  • Readout: Measure Luminescence (RLU).

    • Calculation: % Inhibition =

      
      
      

Part 5: Screening Workflow

Diagram 2: Biological Evaluation Cascade

This workflow ensures that only "drug-like" derivatives proceed to expensive in vivo models.

ScreeningWorkflow Synthesis 1. Synthesis & Purification (>95% Purity via HPLC) Enzymatic 2. Biochemical Assay (IC50) (Target: JAK/SYK/TNIK) Synthesis->Enzymatic Enzymatic->Synthesis SAR Optimization Cellular 3. Cell Viability (MTS/CTG) (Target Engagement in Cells) Enzymatic->Cellular If IC50 < 100 nM ADME 4. ADME Profiling (Microsomal Stability) Cellular->ADME If EC50 < 1 µM ADME->Synthesis Fix Metabolic Soft Spots InVivo 5. In Vivo Efficacy (Xenograft Models) ADME->InVivo If T1/2 > 30 min

Caption: Step-wise screening cascade for validating 5-methoxy-7-azaindole derivatives.

References

  • Popowycz, F., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors.[1][2] Current Medicinal Chemistry.[3]

  • Song, J. et al. (2013). Discovery of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.[4][5] RSC Advances.[4]

  • El-Mernissi, R. et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells.[6] Moroccan Journal of Chemistry.

  • Wang, S. et al. (2017). Azaindole Therapeutic Agents.[2] Annual Reports in Medicinal Chemistry.

Sources

The 7-Azaindole Advantage: A Comparative Guide to Kinase Scaffold Optimization

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Structural efficacy, mechanistic advantages, and experimental validation of 7-azaindole analogs.

Introduction: The "Privileged" Scaffold

In the high-stakes arena of kinase inhibitor discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a superior alternative to the traditional indole core.[1][2] While indole mimics the purine base of ATP to a degree, it lacks the critical nitrogen atom at position 7. This single atomic substitution—carbon to nitrogen—unlocks a bidentate hydrogen-bonding capability that significantly increases potency, selectivity, and aqueous solubility.

This guide objectively compares the performance of 7-azaindole analogs against indole-based alternatives, substantiated by the development history of blockbuster drugs like Vemurafenib (Zelboraf) and Pexidartinib (Turalio) .

Structural & Mechanistic Comparison: Indole vs. 7-Azaindole[1][3]

The primary differentiator between these scaffolds is their interaction with the kinase hinge region . The hinge region connects the N- and C-terminal lobes of the kinase and is the primary anchor point for ATP-competitive inhibitors.

The Hinge Binding Paradigm
  • Indole (Monodentate Binder): The indole ring acts primarily as a hydrogen bond donor via the pyrrole NH (N1). It typically forms a single H-bond with the backbone carbonyl of the kinase hinge residue.

  • 7-Azaindole (Bidentate Binder): The 7-azaindole scaffold possesses the pyrrole NH (donor) and a pyridine-like nitrogen at position 7 (acceptor).[3][4] This allows it to form two hydrogen bonds:[2][5][4][6]

    • Donor: N1-H

      
       Backbone Carbonyl (e.g., Glu, Leu).
      
    • Acceptor: N7

      
       Backbone Amide NH (e.g., Cys, Val).
      

This "double-anchor" effect reduces the entropic penalty of binding and rigidly orients the molecule within the ATP pocket, often resulting in a 10- to 100-fold increase in potency compared to isosteric indoles.

Visualization: Hinge Binding Topology

The following diagram illustrates the superior binding topology of the 7-azaindole scaffold compared to indole.

HingeBindingcluster_kinaseKinase Hinge Region (Backbone)cluster_indoleIndole Scaffoldcluster_azaindole7-Azaindole ScaffoldBackbone_COBackbone C=O(Acceptor)Backbone_NHBackbone N-H(Donor)Indole_C7Indole C7-H(Inert)Backbone_NH->Indole_C7No InteractionAza_N77-Aza N7(Acceptor)Backbone_NH->Aza_N7H-Bond 2(Critical Gain)Indole_NHIndole N1-H(Donor)Indole_NH->Backbone_COH-Bond (Common)Aza_NH7-Aza N1-H(Donor)Aza_NH->Backbone_COH-Bond 1

Caption: Comparative binding topology showing the additional critical hydrogen bond (H-Bond 2) gained by the N7 nitrogen in 7-azaindole, creating a high-affinity bidentate interaction.

Comparative Performance Data

The transition from indole to 7-azaindole is often the "tipping point" in lead optimization.[1] Below is a comparative analysis based on the development of Vemurafenib (PLX4032) , a BRAF inhibitor.

Table 1: Scaffold Performance Metrics (BRAF Inhibition)

Data synthesized from Plexxikon discovery comparisons [1, 2].

FeatureIndole Analog (Hypothetical Precursor)7-Azaindole (PLX4720/Vemurafenib)Impact of Scaffold Switch
Binding Mode MonodentateBidentate (Cys532 & Gln530)Higher Affinity
IC50 (BRAF V600E) > 1 µM (Typical fragment)13 nM (PLX4720) / 31 nM (Vemurafenib)>100x Potency Increase
Selectivity Low (Promiscuous binding)High (Specific to active conformation)Reduced Off-Target Toxicity
Solubility Poor (< 10 µg/mL)Moderate to High (due to Pyridine N)Improved Oral Bioavailability
Lipophilicity (cLogP) High (Prone to metabolic clearance)Optimized (Lower cLogP)Better PK Profile
Table 2: Selectivity Profile of 7-Azaindole (Vemurafenib)

Screening against >200 kinases at 1 µM.

Kinase TargetIC50 (nM)Interpretation
BRAF (V600E) 31 Primary Target (Potent)
BRAF (Wild Type)1003-fold selectivity window
CRAF48Potent inhibition (Pathway redundancy)
c-KIT> 1,000Good selectivity against unrelated TKs
VEGFR2> 10,000Excellent safety profile (No anti-angiogenic side effects)

Experimental Validation Protocols

To validate the superiority of a 7-azaindole analog in your own research, you must employ a rigorous testing workflow. We recommend a dual-assay approach: a Radiometric Assay for gold-standard accuracy and a TR-FRET Assay for high-throughput kinetics.

Workflow Visualization

The following diagram outlines the logical flow for evaluating kinase inhibitors.

AssayWorkflowcluster_biochemBiochemical Validationcluster_cellCellular ValidationStartCompound Library(7-Azaindole Analogs)ScreenSingle-Point Screen(1 µM, Radiometric)Start->ScreenIC50IC50 Determination(10-pt Dose Response)Screen->IC50Hits (>50% Inh)BindingBinding Mode Analysis(TR-FRET / Residence Time)IC50->BindingConfirm MechanismCellViabilityCell Viability (CTG)(On-Target vs Off-Target Lines)IC50->CellViabilityPotent (<100 nM)DecisionLead Candidate SelectionBinding->DecisionWesternPhospho-Signaling(Western Blot: pERK/pAKT)CellViability->WesternConfirm PathwayWestern->Decision

Caption: Integrated workflow for validating 7-azaindole analogs, moving from biochemical screening to cellular mechanistic confirmation.

Protocol A: Radiometric Kinase Assay (Gold Standard)

Why this method? Unlike fluorescence-based assays, radiometric assays are not susceptible to interference from fluorescent compounds or linker artifacts.

Materials:

  • 
    -
    
    
    P-ATP (Specific activity ~3000 Ci/mmol).
  • Recombinant Kinase (e.g., BRAF V600E).[5]

  • Substrate peptide (e.g., MEK1 derived).

  • P81 Phosphocellulose paper.[7]

Step-by-Step:

  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration.

  • Master Mix: Prepare kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35). Add kinase and substrate.[7][8]
    
  • Initiation: Add 10 µL of Master Mix to wells containing 0.5 µL compound. Initiate reaction with 10 µL of ATP mix (containing 1 µCi

    
    -
    
    
    P-ATP).
  • Incubation: Incubate at Room Temperature (RT) for 40–60 minutes (linear range).

  • Termination: Spot 15 µL of reaction onto P81 paper.

  • Wash: Wash filters 3x with 0.75% Phosphoric acid to remove unbound ATP.

  • Quantification: Dry filters and count via liquid scintillation.

  • Analysis: Plot CPM vs. log[Inhibitor] to derive IC50 using a 4-parameter logistic fit.

Protocol B: TR-FRET Binding Assay (LanthaScreen™)

Why this method? Measures binding affinity (

Step-by-Step:

  • Tracer: Use a Eu-labeled anti-tag antibody (e.g., Eu-anti-GST) and a fluorescent tracer (e.g., Tracer 178).

  • Reaction: Mix Kinase (5 nM), Antibody (2 nM), and Tracer (optimized

    
     conc.) with the test compound in 384-well plates.
    
  • Equilibrium: Incubate for 60 minutes at RT.

  • Read: Measure TR-FRET ratio (Emission 665 nm / Emission 615 nm) on a plate reader.

  • Result: A decrease in TR-FRET signal indicates displacement of the tracer by the 7-azaindole analog.

References

  • Bollag, G., et al. (2010). Clinical efficacy of a RAF inhibitor that targets BRAF V600E melanoma. Nature, 467(7315), 596-599.

  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.

  • Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor.[9] New England Journal of Medicine, 373(5), 428-437.

  • Zhang, J., et al. (2009). 7-Azaindole-based inhibitors of kinases.[1][2][5][3][4][6][9] Bioorganic & Medicinal Chemistry Letters, 19(20), 5880-5884.

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ Eu Kinase Binding Assay Protocol.[10]

Structure-Activity Relationship of 5-Substituted 7-Azaindole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical analysis of 5-substituted 7-azaindole derivatives, positioning them as superior bioisosteres to traditional indole scaffolds in kinase inhibitor development. Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads. Key Finding: The 7-azaindole scaffold offers a critical "solubility-permeability" advantage over indoles. Specifically, substitution at the C5 position serves as a strategic vector for modulating physicochemical properties without disrupting the critical ATP-hinge binding motif.

Technical Analysis: The 7-Azaindole Advantage

Scaffold Comparison: Indole vs. 7-Azaindole

In kinase drug discovery, the indole ring is a privileged scaffold.[1][2] However, it often suffers from poor aqueous solubility and rapid metabolic clearance. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) serves as a bioisostere that addresses these limitations through the introduction of a nitrogen atom at position 7.[2]

Mechanistic Causality:

  • H-Bonding Capability: Unlike the C-H bond in indole, the N7 nitrogen in 7-azaindole acts as a hydrogen bond acceptor. This allows for a "bidentate" interaction with the kinase hinge region (N1 as donor, N7 as acceptor), mimicking the adenine ring of ATP more closely than indole does.

  • Acidity/Basicity: The pyridine ring lowers the pKa of the pyrrole NH (pKa ~13 for 7-azaindole vs. ~17 for indole), enhancing hydrogen bond donor strength.

Comparative Performance Data

The following table summarizes the physicochemical improvements observed when transitioning from an indole to a 7-azaindole core, based on aggregated literature data (e.g., Vemurafenib precursors).

FeatureIndole Scaffold7-Azaindole Scaffold% ImprovementCausality
Aqueous Solubility < 20 µg/mL> 400 µg/mL> 2000% Pyridine N decreases lipophilicity (LogP) and increases polarity.
Metabolic Stability (HLM)

~ 15-20 min

> 40 min
> 100% Reduced electron density on the ring hinders oxidative metabolism (e.g., P450 oxidation).
Kinase Potency (IC50) Baseline (e.g., 100 nM)Enhanced (e.g., 10-30 nM)3-10x Additional H-bond acceptor (N7) recruits hinge residues (e.g., Cys/Glu).

The 5-Position Vector: SAR & Strategic Substitution

The C5 position of the 7-azaindole is unique. While the C3 position usually faces the "gatekeeper" residue or the back of the ATP pocket, the C5 position often points towards the solvent front or specific hydrophobic sub-pockets, depending on the kinase conformation (DFG-in vs. DFG-out).

Structural Logic
  • Electronic Effects: Electron-withdrawing groups (EWGs) at C5 further reduce the electron density of the ring system, increasing the acidity of N1-H and strengthening the hinge interaction.

  • Steric Freedom: Unlike C4 substitution, which can clash with the hinge region, C5 allows for the attachment of bulky solubilizing groups (e.g., morpholines, piperazines) or extended aryl systems to probe selectivity pockets.

Visualization: Binding Mode & Signaling

The following diagram illustrates the bidentate binding mode of 7-azaindole and the strategic vector of the 5-position within a typical kinase pocket (e.g., BRAF/JAK).

KinaseBinding cluster_pocket Kinase Active Site KinaseHinge Kinase Hinge Region (Glu, Cys Backbone) AzaindoleCore 7-Azaindole Core (Scaffold) KinaseHinge->AzaindoleCore H-Bond Acceptor (N7) AzaindoleCore->KinaseHinge H-Bond Donor (N1-H) Position5 C5 Substitution (Solubility/Selectivity Vector) AzaindoleCore->Position5 Covalent Link SolventFront Solvent Front (Hydrophilic Interaction) Position5->SolventFront Probes Region ATP_Pocket ATP Binding Pocket

Caption: Bidentate binding mode of 7-azaindole to kinase hinge residues. C5 substitution extends towards the solvent front.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Synthetic Workflow: C5-Arylation via Suzuki-Miyaura Coupling

Direct electrophilic substitution at C5 is challenging due to the electron-deficient nature of the pyridine ring. The preferred route involves a pre-halogenated intermediate.

Reagents:

  • Substrate: 5-bromo-7-azaindole (commercially available or synthesized from 2-amino-5-bromopyridine).

  • Catalyst:

    
     (Tetrakis) or 
    
    
    
    (for sterically hindered boronic acids).
  • Base:

    
     (2M aqueous).
    
  • Solvent: DME/Water or Dioxane/Water (3:1).

Step-by-Step Protocol:

  • Degassing: Charge a microwave vial with 5-bromo-7-azaindole (1.0 eq), Aryl-boronic acid (1.2 eq), and

    
     (3.0 eq). Suspend in DME/Water (3:1, 0.1 M). Sparge with Argon for 5 minutes (Critical for Pd(0) stability).
    
  • Catalyst Addition: Add

    
     (5 mol%). Seal the vial immediately.
    
  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2-4 hours.

  • Validation (TLC/LCMS): Monitor disappearance of bromide (

    
     [M+H] pattern Br-79/81) and appearance of product.
    
  • Workup: Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). 7-azaindoles are polar; 5-substituted derivatives may require 5-10% MeOH/DCM if basic amines are present.

Bioassay: Kinase Inhibition (FRET-based)

Objective: Determine IC50 of the 5-substituted derivative against a target kinase (e.g., BRAF V600E).

  • Preparation: Prepare 3x serial dilutions of the compound in DMSO (start at 10 µM).

  • Enzyme Mix: Incubate recombinant kinase (0.5 nM) with peptide substrate (fluorescein-labeled) in reaction buffer (HEPES,

    
    , Brij-35).
    
  • Reaction Start: Add ATP (at

    
     concentration) to initiate phosphorylation.
    
  • Detection: Add EDTA (stop solution) and Tb-labeled antibody (binds phosphorylated peptide).

  • Readout: Measure TR-FRET ratio (Emission 520 nm / 495 nm).

  • Data Analysis: Fit data to a 4-parameter logistic equation to derive IC50.

Self-Validating Control: Always include a reference inhibitor (e.g., Staurosporine or Vemurafenib) on the same plate. If the reference IC50 deviates >3-fold from historical mean, invalidate the run.

Synthetic Pathway Visualization

The following diagram outlines the logical flow for synthesizing 5-substituted 7-azaindoles, highlighting the critical intermediate.

Synthesis Start 7-Azaindole Bromination Bromination (NBS or Br2) Start->Bromination Electrophilic Sub. Intermediate 5-Bromo-7-azaindole (Key Intermediate) Bromination->Intermediate Yields 5-Br Coupling Suzuki-Miyaura Coupling (R-B(OH)2, Pd(0)) Intermediate->Coupling Cross-Coupling Product 5-Substituted-7-Azaindole (Final Inhibitor) Coupling->Product C-C Bond Formation

Caption: Synthetic route to 5-substituted 7-azaindoles via the 5-bromo intermediate.

References

  • PharmaBlock. Azaindoles in Medicinal Chemistry. Retrieved from

  • BenchChem. A Comparative Guide to the Bioavailability of 7-Azaindole vs. Indole-Containing Drugs. Retrieved from

  • Mérour, J. Y., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[3] Molecules, 19(12), 19935-19979.[3] Retrieved from

  • Zhang, Q., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor.[4] PubMed. Retrieved from

  • Song, J. J., et al. Synthesis of 5-substituted 7-azaindoles. US Patent 7,652,137. Retrieved from

Sources

A Comparative Guide to the Efficacy of 5-Methoxy vs. 5-Fluoro 7-Azaindole Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel kinase inhibitors, the 7-azaindole scaffold has emerged as a privileged structure.[1][2] Its ability to mimic the purine core of ATP allows it to effectively compete for the kinase hinge region, a critical interaction for inhibitory activity.[1][2] The strategic functionalization of this core, especially at the 5-position, has been a key area of research to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of two prominent classes of 5-substituted 7-azaindole derivatives: the 5-methoxy and 5-fluoro analogs. This analysis is supported by experimental data from peer-reviewed literature to aid researchers, scientists, and drug development professionals in making informed decisions in their own research endeavors.

The Critical Role of the 5-Position: A Tale of Two Substituents

The electronic and steric properties of the substituent at the 5-position of the 7-azaindole ring can profoundly influence the molecule's interaction with the target kinase and its overall pharmacological profile. The methoxy (-OCH3) and fluoro (-F) groups, while both being relatively small, impart distinct characteristics to the parent molecule.

The 5-methoxy group , an electron-donating substituent, can engage in favorable interactions within the ATP-binding pocket and has been shown to enhance aqueous solubility, a desirable property for drug candidates. However, its introduction can sometimes lead to a slight reduction in inhibitory potency against certain kinases.

In contrast, the 5-fluoro group , a small, highly electronegative atom, acts as a weak electron-withdrawing group. Its introduction can alter the electronic distribution of the 7-azaindole ring system, potentially leading to enhanced binding affinity and improved metabolic stability. The fluorine atom can also participate in favorable orthogonal multipolar interactions with the protein backbone.

Efficacy Comparison: A Data-Driven Analysis

Kinase Target5-Methoxy Derivative (IC50)5-Fluoro Derivative (IC50)Key ObservationsReference
CDK9 Not specified31 nM The 5-fluoro substituent is a key feature of a potent and selective CDK9 inhibitor.[3]
DYRK1A Potent Inhibition Not specifiedThe presence of a methoxy group at the 5-position afforded potent DYRK1A inhibitors.[3]
c-Raf InactiveNot specifiedThe hydroxyl analog of the 5-methoxy derivative showed c-Raf inhibition, suggesting the 5-substituent dictates selectivity.[3]

Note: This table is a compilation of data from different studies and is intended for comparative purposes. Direct comparison is most accurate when compounds are tested in the same assay under identical conditions.

A study focused on antiviral agents provides a more direct comparison, where a 5-fluoro substituted 7-azaindole derivative demonstrated greater activity than its 5-methoxy counterpart in a SARS-CoV-2 pseudovirus invasion assay.[4] This suggests that in certain biological contexts, the electronic properties of the fluorine atom may be more favorable for target engagement.

Causality Behind Experimental Choices: Why Kinase Inhibition Assays?

The primary mechanism of action for 7-azaindole derivatives is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the most direct and relevant measure of efficacy for these compounds is their ability to inhibit their target kinase(s).

In vitro kinase assays are the gold standard for determining the intrinsic potency of a compound against a purified enzyme. These assays directly measure the transfer of a phosphate group from ATP to a substrate, and the ability of an inhibitor to block this process. The half-maximal inhibitory concentration (IC50) is the key metric derived from these assays, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-based assays provide a more physiologically relevant context by assessing the inhibitor's activity within a living cell. These assays measure the downstream effects of kinase inhibition, such as the phosphorylation of a specific substrate or the inhibition of cell proliferation.

Visualizing the Science

Signaling Pathway: The Kinase Inhibition Cascade

kinase_inhibition cluster_reaction Phosphorylation ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Substrate->Kinase Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylates ADP ADP Kinase->ADP Inhibitor 5-Methoxy or 5-Fluoro 7-Azaindole Derivative Inhibitor->Kinase Competitively Binds to ATP site Cellular_Response Cellular Response (e.g., Proliferation) Inhibitor->Cellular_Response Inhibits Phosphorylated_Substrate->Cellular_Response Initiates

Caption: Competitive inhibition of a kinase by 5-substituted 7-azaindole derivatives.

Experimental Workflow: In Vitro Kinase Inhibition Assay (IC50 Determination)

kinase_assay_workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer start->prepare_reagents serial_dilution Prepare Serial Dilutions of Inhibitor prepare_reagents->serial_dilution plate_setup Plate Setup: Add Kinase, Inhibitor, and Substrate to Wells serial_dilution->plate_setup initiate_reaction Initiate Reaction: Add ATP plate_setup->initiate_reaction incubation Incubate at Room Temperature initiate_reaction->incubation stop_reaction Stop Reaction & Detect Signal (e.g., Luminescence) incubation->stop_reaction data_acquisition Data Acquisition: Read Plate stop_reaction->data_acquisition data_analysis Data Analysis: Calculate % Inhibition and Determine IC50 data_acquisition->data_analysis end End data_analysis->end

Caption: A typical workflow for determining the IC50 of a kinase inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK9, DYRK1A)

  • Kinase-specific substrate

  • 5-methoxy or 5-fluoro 7-azaindole derivative (test compound)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound in the kinase assay buffer. A typical starting concentration might be 10 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In the wells of a microplate, add the kinase, its specific substrate, and the diluted test compound. Include control wells with no inhibitor (positive control) and no kinase (negative control).

  • Initiation: Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should ideally be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the luminescent detection reagent according to the manufacturer's protocol.

  • Measurement: After a brief incubation to stabilize the luminescent signal, measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all other readings.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The available evidence suggests that both 5-methoxy and 5-fluoro substituents on the 7-azaindole scaffold can lead to potent kinase inhibitors. The choice between these two derivatives is highly dependent on the specific kinase target and the desired pharmacological profile. The 5-fluoro substitution appears to be a promising strategy for enhancing potency in some cases, potentially due to favorable electronic and binding interactions. Conversely, the 5-methoxy group may offer advantages in terms of solubility and can also direct selectivity towards certain kinases.

For researchers in the field, the key takeaway is the importance of empirical testing. The synthesis and evaluation of both 5-methoxy and 5-fluoro analogs in parallel against a specific kinase of interest is the most definitive way to determine the optimal substitution for a given drug discovery program. Further head-to-head comparative studies across a broad panel of kinases would be invaluable to the medicinal chemistry community for developing more predictive structure-activity relationship models for this important class of compounds.

References

  • Mérour, J. Y., Buron, F., Plé, K., Bonnet, P., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]

  • Dhar, T. G. M., Wrobleski, S. T., Lin, S., Furch, J. A., Nirschl, D. S., Fan, Y., Todderud, G., Pitt, S., Doweyko, A. M., Sack, J. S., Mathur, A., McKinnon, M., Barrish, J. C., Dodd, J. H., Schieven, G. L., & Leftheris, K. (2007). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Bioorganic & Medicinal Chemistry Letters, 17(18), 5019–5024. [Link]

  • Di T, et al. (2019). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • ResearchGate. (2025, August 5). Synthesis and SAR of p38α MAP kinase inhibitors based on heterobicyclic scaffolds | Request PDF. [Link]

  • Abdallah, A. E., Mabrouk, R. R., Elnagar, M. R., Farrag, A. M., Kalaba, M. H., Sharaf, M. H., El-Fakharany, E. M., Bakhotmah, D. A., Elkaeed, E. B., & Al Ward, M. M. S. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567–587. [Link]

  • Kozik, V., et al. (2023). In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors. Molecules, 28(14), 5348. [Link]

  • Li, Y., et al. (2023). Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research, 58(2), 624-636. [Link]

  • European Patent Office. (2010, December 1). SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. [Link]

  • ResearchGate. (n.d.). Effects of compounds 5e and 5a on VEGFR-2 (upper) and HER-2 (lower) in...[Link]

  • FirstWord Pharma. (2026, February 17). Braftovi triplet extends PFS in first-line BRAF-mutant colorectal cancer. [Link]

  • Taylor & Francis. (n.d.). VEGFR-2 inhibitor – Knowledge and References. [Link]

  • Academia.edu. (n.d.). (PDF) Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. [Link]

  • Patil, S. A., et al. (2021). Azaindole Therapeutic Agents. Mini reviews in medicinal chemistry. [Link]

  • Wang, Y., et al. (2019). CDK Inhibition Reverses Acquired 5-Fluorouracil Resistance in Hepatocellular Carcinoma Cells. Journal of Cancer, 10(23), 5733–5740. [Link]

  • Zhang, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Hielscher, J., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences, 24(14), 11554. [Link]

Sources

Cellular Characterization of 5-Methoxy-7-Azaindole Kinase Inhibitors: A Comparative Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of cellular assays designed to characterize 5-methoxy-7-azaindole derivatives, a privileged scaffold in kinase inhibitor discovery. It focuses on their primary application in targeting DYRK1A and CLK1 kinases, comparing their performance against standard alternatives and detailing the optimal experimental workflows.

Executive Summary & Scaffold Analysis

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a cornerstone of modern medicinal chemistry, functioning as a bioisostere of the purine ring in ATP. This allows it to bind effectively to the kinase hinge region.

The 5-methoxy substitution on this scaffold is critical for tuning selectivity and physicochemical properties. While 5-hydroxy variants often show higher biochemical potency due to hydrogen bond donor capabilities, the 5-methoxy-7-azaindole derivatives offer superior membrane permeability and metabolic stability, making them preferred candidates for cellular optimization.

Primary Targets:

  • DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A): Implicated in Down syndrome and Alzheimer’s (Tau phosphorylation).[1]

  • CLK1 (Cdc2-like kinase 1): Regulates mRNA splicing; target in oncology.

  • Off-Targets: JAK family (specifically JAK3), Aurora Kinases.

Comparative Performance Analysis

This section compares the performance of 5-methoxy-7-azaindole inhibitors against standard reference compounds (e.g., Harmine, Leucettine L41) and evaluates the assay platforms used to characterize them.

Inhibitor Performance Benchmarking

Data synthesized from biochemical and cellular profiling (e.g., RSC Med. Chem., J. Med.[2] Chem.).[2][3][4][5][6][7][8][9][10][11]

Feature5-Methoxy-7-Azaindole (Lead) Harmine (Reference Std) Leucettine L41 (Alternative) Implication
Biochemical IC50 (DYRK1A) 52 nM33 - 80 nM40 nMComparable potency to natural product standards.
Cellular EC50 (Tau-Phos) ~150 - 300 nM~500 nM~100 nM5-OMe improves cellular penetrance vs. polar standards.
Kinase Selectivity (Gini) Moderate (Hits CLK1/4)Low (Hits MAO-A, DYRK1B)High (CLK/DYRK specific)5-OMe derivatives require counter-screening against CLK1.
Metabolic Stability (t1/2) > 60 min (Microsomal)< 20 minVariableMethylation protects the 5-position from rapid oxidation.
Assay Platform Comparison

Selecting the right assay is crucial for this scaffold due to potential autofluorescence of the azaindole ring in the blue region.

Assay PlatformNanoBRET™ (Promega) Western Blot (Traditional) LanthaScreen™ (TR-FRET) Recommendation
Readout Target Engagement (Live Cell)Substrate PhosphorylationBinding Affinity (Lysate)NanoBRET is superior for determining intracellular residence time.
Throughput High (384-well)LowHighUse LanthaScreen for primary screening; WB for pathway validation.
Interference Low (BRET is ratiometric)NoneModerate (Compound fluorescence)7-azaindoles can interfere with UV-based FRET; BRET (Red shift) avoids this.
Physiological Relevance High (Intact membrane)High (Endogenous substrate)Low (Truncated proteins)NanoBRET correlates best with phenotypic outcomes.

Mechanism of Action & Signaling Pathway

The 5-methoxy-7-azaindole inhibitors function as ATP-competitive inhibitors .[8] In the context of DYRK1A/CLK1, they prevent the phosphorylation of splicing factors (like SF3B1) and microtubule-associated proteins (Tau).

Pathway Visualization

The following diagram illustrates the intervention points of 5-methoxy-7-azaindoles within the DYRK1A/CLK1 signaling cascade.

DYRK1A_Pathway cluster_Kinases Target Kinases cluster_Substrates Downstream Substrates cluster_Outcome Inhibitor 5-Methoxy-7-Azaindole DYRK1A DYRK1A (Active) Inhibitor->DYRK1A Inhibits CLK1 CLK1 (Active) Inhibitor->CLK1 Inhibits ATP ATP ATP->DYRK1A Cofactor ATP->CLK1 Cofactor Tau Tau Protein DYRK1A->Tau Phosphorylates (Thr212) SF3B1 Splicing Factor SF3B1 CLK1->SF3B1 Phosphorylates SR_Proteins SR Proteins (SRSFs) CLK1->SR_Proteins Phosphorylates Microtubule Microtubule Stabilization Tau->Microtubule Destabilization (If Phos) Splicing Alternative Splicing Modulation SF3B1->Splicing Splicing Changes SR_Proteins->Splicing

Caption: Mechanism of Action for 5-methoxy-7-azaindole inhibitors targeting DYRK1A/CLK1 pathways.

Experimental Protocols

These protocols are designed to be self-validating. The NanoBRET assay is prioritized for target engagement, while the Western Blot serves as the functional confirmation of substrate inhibition.

Protocol A: NanoBRET™ Target Engagement Assay (Live Cell)

Objective: Quantify the affinity of the inhibitor for DYRK1A inside living cells, accounting for cell membrane permeability.

Reagents:

  • HEK293 cells transfected with NanoLuc®-DYRK1A fusion vector.

  • Cell-permeable fluorescent tracer (e.g., Tracer K-4 or K-5, optimized for 7-azaindoles).

  • NanoBRET™ Nano-Glo® Substrate.

Step-by-Step Methodology:

  • Transfection: Plate HEK293 cells at 2x10^5 cells/mL in 6-well plates. Transfect with NanoLuc-DYRK1A plasmid using FuGENE HD. Incubate for 24 hours.

  • Seeding: Trypsinize and re-seed cells into white, non-binding 96-well plates at 2x10^4 cells/well in Opti-MEM (phenol red-free).

  • Tracer Addition: Add the fluorescent tracer at a concentration determined by its Kd (typically 0.5 - 1.0 µM).

  • Inhibitor Treatment: Add the 5-methoxy-7-azaindole test compound in a serial dilution (e.g., 10 µM down to 1 nM). Control: Use unlabeled Harmine (10 µM) as a positive control for 100% displacement.

  • Equilibration: Incubate cells for 2 hours at 37°C / 5% CO2 to allow equilibrium binding.

  • Detection: Add NanoBRET™ Nano-Glo® Substrate/Inhibitor solution (10 µL/well).

  • Measurement: Read immediately on a BRET-compatible plate reader (e.g., GloMax).

    • Donor Channel: 460 nm (NanoLuc).

    • Acceptor Channel: 618 nm (Tracer).

  • Calculation: Calculate MilliBRET units (mBU). Plot mBU vs. log[Inhibitor] to determine cellular IC50.

Protocol B: Functional Western Blot (Tau Phosphorylation)

Objective: Confirm the inhibitor blocks the catalytic activity of DYRK1A by monitoring the phosphorylation status of Tau (Thr212).

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y (neuroblastoma) cells in DMEM/F12 + 10% FBS.

  • Treatment: Treat cells with the test compound (0.1, 1.0, 10 µM) for 6 hours. Vehicle Control: DMSO (0.1%).

  • Lysis: Wash with ice-cold PBS.[4][5] Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: Sodium Orthovanadate/NaF) and Protease Inhibitors.

  • Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Electrophoresis: Load 30 µg protein/lane on a 10% SDS-PAGE gel.

  • Transfer: Transfer to PVDF membrane (0.45 µm).

  • Blocking: Block with 5% BSA in TBST for 1 hour (Avoid non-fat milk for phospho-antibodies).

  • Primary Antibody: Incubate overnight at 4°C with:

    • Anti-pTau (Thr212) [1:1000].

    • Anti-Total Tau [1:1000] (Normalization control).

    • Anti-GAPDH [1:5000] (Loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies.[4] Develop using ECL Prime.

  • Analysis: Densitometry (ImageJ). Calculate the ratio of pTau/Total Tau relative to DMSO control.

Assay Workflow Visualization

The following diagram contrasts the workflow logic between the high-throughput NanoBRET assay and the low-throughput, high-content Western Blot.

Assay_Workflow cluster_NanoBRET NanoBRET™ (Target Engagement) cluster_Western Western Blot (Functional) NB_1 Transfect Cells (NanoLuc-Kinase) NB_2 Add Tracer + Test Compound NB_1->NB_2 NB_3 Incubate 2h (Equilibrium) NB_2->NB_3 NB_4 Read BRET Signal (Ratio 618/460nm) NB_3->NB_4 WB_1 Treat Cells (6-24h) WB_2 Lyse & Quantify Protein WB_1->WB_2 WB_3 SDS-PAGE & Transfer WB_2->WB_3 WB_4 Antibody Staining (p-Tau / Total Tau) WB_3->WB_4

Caption: Workflow comparison: NanoBRET allows rapid TE quantification; Western Blot validates downstream signaling.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 2014. Link

  • Originally designed DYRK1A inhibitors as potent DYRK1A/CLK1/CLK4/Haspin multiple inhibitors. RSC Medicinal Chemistry, 2024. Link

  • Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy. ACS Fall 2025. Link

  • LanthaScreen® Eu Kinase Binding Assay for JAK3. Thermo Fisher Scientific Application Note. Link

  • In vitro kinase assay protocols. Protocols.io, 2024.[12] Link

Sources

Selectivity profiling of 5-methoxy-7-azaindole kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Discovery Biologists, DMPK Scientists

Executive Summary: The Solubility-Selectivity Paradox

The 7-azaindole scaffold has superseded the traditional indole moiety in kinase drug discovery due to its superior physicochemical properties and ability to mimic the adenine ring of ATP. However, the specific introduction of a 5-methoxy group represents a critical decision point in lead optimization. While this modification frequently resolves aqueous solubility issues—a notorious bottleneck for lipophilic kinase inhibitors—it alters the electronic landscape of the scaffold, potentially impacting hinge-binding affinity and isoform selectivity.

This guide provides a technical framework for profiling 5-methoxy-7-azaindole derivatives, contrasting them with unsubstituted analogs and alternative scaffolds (indazoles, pyrazolopyrimidines). We present a self-validating experimental workflow to quantify the trade-offs between solubility gain and selectivity loss.

The Comparator Landscape

When optimizing a kinase inhibitor, the 5-methoxy-7-azaindole scaffold is rarely the starting point; it is an evolution. Below is an objective comparison against its primary alternatives.

Table 1: Scaffold Performance Matrix
Feature5-Methoxy-7-Azaindole Unsubstituted 7-Azaindole Indole Pyrazolopyrimidine
Primary Utility Solubility & Metabolic Stability optimizationPotency maximization (Lead Gen)Historical/Natural Product mimicryHigh-affinity ATP competition
Hinge Binding Bidentate (Acceptor N7, Donor N1)Bidentate (Acceptor N7, Donor N1)Monodentate (Donor N1)Tridentate/Bidentate
Solubility (Aq) High (Methoxy disrupts crystal packing)Low to ModerateVery LowModerate
Metabolic Liability O-demethylation (CYP mediated)Oxidation at C2/C3Oxidation at C2/C3N-dealkylation
Selectivity Risk Moderate (Steric clash in small gatekeepers)Low (Fits tight pockets)High (Promiscuous hydrophobic binding)High (Often requires specific decoration)
Mechanistic Insight: The "5-Methoxy" Effect

The 7-azaindole core binds to the kinase hinge region via N1 (donor) and N7 (acceptor).[1] The addition of a methoxy group at the 5-position serves two distinct physicochemical roles:

  • Solubility: It disrupts the planar

    
    -stacking interactions typical of flat heteroaromatics, significantly lowering the lattice energy and increasing aqueous solubility (often >5-fold).
    
  • Electronic Tuning: The electron-donating effect (+M) of the methoxy group increases the electron density of the pyridine ring, potentially strengthening the N7 hydrogen bond acceptance but weakening the N1 donor capability.

Case Study: The CSF1R Optimization Trajectory

The impact of the 5-methoxy modification is best illustrated by the development of CSF1R inhibitors (e.g., the Pexidartinib lineage).

  • Compound A (Unsubstituted 7-azaindole): exhibited high potency (IC50 = 14 nM) but poor solubility (14 µM), limiting oral bioavailability.

  • Compound B (5-Methoxy-7-azaindole): Introduction of the 5-OMe group increased solubility to 77 µM (a 5.5x improvement).

  • Trade-off: The potency against CSF1R dropped slightly (IC50 = 62 nM) due to minor steric constraints, but the bioavailable dose increased, making it the superior drug candidate.

Key Takeaway: The 5-methoxy group is a "bioavailability enabler" that sacrifices minimal intrinsic potency for maximal in vivo exposure.

Visualization: Scaffold Binding Modes

The following diagram illustrates the "Normal" vs. "Flipped" binding modes of 7-azaindoles, a critical concept when profiling selectivity. 5-methoxy substitution can force a "flipped" mode if the gatekeeper residue is bulky.

BindingModes cluster_0 Normal Binding Mode cluster_1 Flipped Binding Mode (Induced by 5-OMe Sterics) N7_Normal N7 (Acceptor) Binds Backbone NH Hinge_Normal Kinase Hinge Region N7_Normal->Hinge_Normal H-Bond N1_Normal N1 (Donor) Binds Backbone CO N1_Normal->Hinge_Normal H-Bond C2_Flipped C2-H Hydrophobic Interaction Hinge_Flipped Kinase Hinge Region C2_Flipped->Hinge_Flipped Weak Interaction N1_Flipped N1 (Donor) Solvent Exposed Decision 5-Methoxy Steric Check Decision->N7_Normal Small (Thr, Ala) Decision->C2_Flipped Large (Met, Phe) Gatekeeper Gatekeeper Residue (Size) Gatekeeper->Decision

Caption: Logic flow determining whether a 5-methoxy-7-azaindole adopts a Normal (bidentate) or Flipped binding mode based on the kinase gatekeeper residue size.

Experimental Protocol: The 3-Tier Selectivity Workflow

To accurately profile 5-methoxy-7-azaindoles, a single IC50 measurement is insufficient. You must validate the binding mode and off-target liability using this tiered approach.

Tier 1: Thermodynamic Binding Scan (Kd)

Objective: Eliminate false positives from ATP-competitive assays (e.g., luciferase interference). Method: Competition Binding Assay (e.g., KINOMEscan®).

  • Preparation: Dissolve 5-methoxy-7-azaindole derivative to 10 mM in 100% DMSO.

  • Panel Selection: Select a panel of ~400 kinases, ensuring coverage of the TK (Tyrosine Kinase) and CAMK families, where 7-azaindoles are most active.

  • Execution:

    • Incubate DNA-tagged kinase + immobilized ligand + Test Compound (1 µM).

    • Measure the amount of kinase eluted (displaced) by the test compound via qPCR.

  • Data Output: Calculate % Control. Compounds with <35% control are hits.

  • Validation: Determine Kd for hits. Note: 5-methoxy derivatives often show higher Kd (lower affinity) but better thermodynamic solubility than unsubstituted parents.

Tier 2: Functional Enzymatic Profiling (IC50)

Objective: Quantify functional inhibition at physiological ATP concentrations. Method: ADP-Glo™ Kinase Assay (Promega).[2]

Protocol:

  • Reagent Setup:

    • Prepare 2.5X Kinase Buffer (Tris-HCl, MgCl2, BSA, DTT).

    • Dilute 5-methoxy-7-azaindole inhibitor (10-point dose response, starting at 10 µM).

  • Reaction Assembly (384-well plate):

    • 2 µL Kinase Working Stock.[2]

    • 1 µL Inhibitor (or DMSO control).

    • 2 µL ATP/Substrate mix (ATP concentration = Km_app for each kinase).

  • Incubation: 60 minutes at Room Temperature (22-25°C).

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Incubate 40 mins.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP to Luciferase light).

    • Incubate 30 mins.

  • Read: Measure Luminescence (RLU).

  • Analysis: Fit curves using a 4-parameter logistic model (Sigmoidal Dose-Response).

Tier 3: Cellular Target Engagement

Objective: Confirm the solubility advantage translates to intracellular availability. Method: NanoBRET™ Target Engagement.

  • Transfection: Transfect HEK293 cells with NanoLuc®-Kinase fusion vector.

  • Tracer: Add cell-permeable fluorescent tracer (binds to kinase ATP pocket).

  • Competition: Treat cells with 5-methoxy-7-azaindole inhibitor.

  • Measurement: If the inhibitor enters the cell and binds the kinase, it displaces the tracer, decreasing the BRET signal.

  • Result: Calculate intracellular IC50. This is where 5-methoxy derivatives often outperform unsubstituted analogs despite lower biochemical potency.

Visualization: Profiling Workflow

Workflow Start New 5-OMe-7-Azaindole Synthesized Tier1 Tier 1: Binding Scan (Kd) (KINOMEscan) Start->Tier1 Filter1 Selectivity Score < 0.05? Tier1->Filter1 Tier2 Tier 2: Enzymatic IC50 (ADP-Glo) Filter1->Tier2 Yes Outcome_Fail Discard/Redesign Filter1->Outcome_Fail No (Promiscuous) Check Potency Retained? Tier2->Check Tier3 Tier 3: Cellular Engagement (NanoBRET) Check->Tier3 Yes Check->Outcome_Fail No (Potency Loss) Outcome_Pass Lead Candidate (High Sol + Cell Active) Tier3->Outcome_Pass High Intracellular Occupancy Tier3->Outcome_Fail Poor Permeability

Caption: The "3-Tier" decision tree for validating 5-methoxy-7-azaindole inhibitors, prioritizing cellular engagement as the final gate.

References
  • Discovery of Pexidartinib (PLX3397): Tap, W. D., et al. "Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor." New England Journal of Medicine, 2015. Link

  • 7-Azaindole Scaffold Analysis: Song, J. J., et al.[3] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2014.[4][5] Link

  • Kinase Selectivity Profiling Methods: Davis, M. I., et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. Link

  • ADP-Glo Assay Protocol: Promega Corporation.[2] "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Binding Modes of Azaindoles: Irie, T., & Sawa, M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[6] Chemical and Pharmaceutical Bulletin, 2018.[6] Link

Sources

Comparing synthetic routes to different 5-substituted 7-azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic "Build vs. Buy"

7-Azaindole (1H-pyrrolo[2,3-b]pyridine) is a privileged scaffold in kinase inhibitor discovery, serving as a bioisostere for indole and purine. However, introducing substituents at the 5-position presents a specific electronic challenge. Unlike the electron-rich C3 position (susceptible to electrophilic aromatic substitution) or the acidic N1/C2 positions, the C5 position is located on the electron-deficient pyridine ring and is electronically deactivated.

Consequently, researchers face a binary choice:

  • Functionalization (Route A): Metal-catalyzed cross-coupling on a pre-halogenated core (e.g., 5-bromo-7-azaindole).

  • De Novo Synthesis (Route B): Constructing the bicyclic system from a functionalized pyridine precursor.

This guide objectively compares these methodologies, providing experimental protocols and decision frameworks to select the optimal route based on scale and substituent type.

Critical Analysis of Synthetic Pathways

Route A: Palladium-Catalyzed Cross-Coupling (The "Standard" Approach)

Best for: SAR exploration, library generation, milligram-to-gram scale.

The most reliable method for accessing 5-substituted derivatives is the Suzuki-Miyaura coupling utilizing 5-bromo-7-azaindole. The C5-bromide bond is sufficiently reactive towards oxidative addition with Pd(0), provided the catalyst system is tuned for electron-deficient heterocycles.

  • Mechanism: Oxidative addition into the C-Br bond is the rate-determining step. The pyridine nitrogen can potentially coordinate to Pd, poisoning the catalyst; therefore, bidentate ligands (e.g., dppf) or bulky phosphines (e.g., XPhos, SPhos) are essential to maintain catalytic turnover.

  • Regioselectivity: Highly specific. Unlike direct halogenation (which favors C3), starting with the 5-bromo material guarantees the position of the new C-C bond.

Route B: De Novo Ring Construction (The "Industrial" Approach)

Best for: Multi-kilogram scale-up, cost reduction, or when the 5-bromo core is prohibitively expensive/unavailable.

This route typically proceeds via the Batcho-Leimgruber or Reissert-Henze type modifications.[1] A robust industrial sequence involves the oxidation of 2-amino-3-methyl-5-bromopyridine followed by condensation with dimethylformamide dimethyl acetal (DMF-DMA) and reductive cyclization.[2][3]

  • Advantage: It builds the pyrrole ring onto a pyridine that already carries the desired functionality (or a handle for it).

  • Challenge: Requires handling energetic intermediates (nitro-pyridines) and strictly controlled reduction conditions.

Route C: Direct C-H Activation (The "Emerging" Approach)

Best for: Late-stage functionalization (LSF) of complex scaffolds.

Iridium-catalyzed C-H borylation is a powerful tool, but for 7-azaindole, regioselectivity is the hurdle.

  • The Trap: Standard conditions often favor the C3 position (electronic) or the C7 position (steric/N-directed).

  • Status: Direct C5 activation is currently less reliable than Routes A or B for primary synthesis and typically requires specific blocking groups at C3/N1.

Comparative Performance Data

The following data summarizes the efficiency of routes when targeting a generic 5-aryl-7-azaindole .

FeatureRoute A: Suzuki Coupling (from 5-Br)Route B: De Novo (from Aminopyridine)Route C: Ir-Catalyzed Borylation
Overall Yield High (70–95%) Moderate (40–60% over 3 steps)Low-Variable (30–50%)
Step Count 1 (Convergent)3-4 (Linear)2 (Borylation + Coupling)
Regiocontrol Perfect (Pre-defined)Perfect (Pre-defined)Poor (Mixtures of C3/C5/C7)
Scalability Good (Cost of Pd is limiting)Excellent (Low raw material cost) Poor (High catalyst load)
Functional Group Tolerance High (Boronic acid dependent)Moderate (Reductive steps limiting)High
Primary Cost Driver 5-Bromo-7-azaindole starting materialLabor & purification of intermediatesIridium catalyst & Ligands

Decision Framework & Logic

The following diagram illustrates the logical flow for selecting a synthetic strategy.

SyntheticStrategy Start Target: 5-Substituted 7-Azaindole ScaleCheck Scale of Synthesis? Start->ScaleCheck SmallScale < 10 Grams (Discovery/SAR) ScaleCheck->SmallScale LargeScale > 100 Grams (Process/Dev) ScaleCheck->LargeScale SubstituentCheck Is the substituent commercially available as Boronic Acid? SmallScale->SubstituentCheck RouteB ROUTE B: De Novo Synthesis (Precursor: 2-amino-3-methylpyridine) LargeScale->RouteB Cost Efficiency Priority RouteA ROUTE A: Suzuki Coupling (Precursor: 5-Bromo-7-azaindole) SubstituentCheck->RouteA Yes SubstituentCheck->RouteB No (Complex R-group) YesBoron Yes NoBoron No Constraint Constraint: Avoid Pd/Heavy Metals? RouteA->Constraint

Figure 1: Decision tree for selecting the synthetic route based on scale and material availability.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (Route A)

Objective: Synthesis of 5-phenyl-7-azaindole from 5-bromo-7-azaindole. Rationale: The use of Pd(dppf)Cl₂ offers a large bite angle and resistance to dehalogenation side-reactions compared to Pd(PPh₃)₄.

  • Reagents:

    • 5-Bromo-7-azaindole (1.0 equiv)[4]

    • Phenylboronic acid (1.2 equiv)[5]

    • Pd(dppf)Cl₂[6][7]·CH₂Cl₂ (0.05 equiv)

    • Cs₂CO₃ (3.0 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio)

  • Procedure:

    • Charge a microwave vial or round-bottom flask with the bromide, boronic acid, and base.

    • Degas the solvent mixture (sparge with Argon for 15 mins) before adding to the solids to prevent oxidative homocoupling of the boronic acid.

    • Add the Pd catalyst last under an inert atmosphere.

    • Heating: Heat to 85–90 °C (oil bath) or 100 °C (Microwave, 30 min).

    • Monitoring: Monitor by LCMS. Look for the disappearance of the bromide (M+H: 197/199).

    • Workup: Dilute with EtOAc, wash with water and brine.[8] Dry over Na₂SO₄.[8][9]

    • Purification: Flash chromatography (Hexane/EtOAc gradient). 7-azaindoles are polar; adding 1% MeOH/NH₃ to the eluent can improve peak shape.

Protocol B: De Novo Synthesis via DMF-DMA (Route B)

Objective: Construction of the 7-azaindole core with a 5-bromo handle (scalable to kg). Rationale: This route avoids the expensive 7-azaindole starting material by building it from cheap pyridines.

  • Step 1: Oxidation

    • React 2-amino-3-methyl-5-bromopyridine with Caro's acid (H₂SO₅) or H₂O₂/TFAA to yield 2-nitro-3-methyl-5-bromopyridine .[3]

    • Safety Note: Nitro-pyridines are energetic. Maintain temperature < 10 °C during addition.

  • Step 2: Enamine Formation

    • Treat the nitro-pyridine with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in DMF at 110 °C.

    • Product: The red/dark enamine intermediate ((E)-N,N-dimethyl-2-(5-bromo-2-nitropyridin-3-yl)ethenamine).

  • Step 3: Reductive Cyclization

    • Reagents: Iron powder (Fe) in AcOH or Raney Nickel/Hydrazine (careful control required).

    • Procedure: Dissolve the enamine in EtOH/AcOH. Add Fe powder (4 equiv) and heat to reflux.

    • Mechanism: Reduction of the nitro group to the amine, followed by immediate intramolecular condensation with the enamine double bond to close the pyrrole ring.

    • Yield: Typically 50–60% over 3 steps.

Mechanistic Visualization (Suzuki Cycle)

Understanding the catalytic cycle helps troubleshoot low yields (e.g., if oxidative addition fails, the starting material remains; if transmetalation fails, homocoupling occurs).

SuzukiCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + 5-Br-7-Azaindole Complex1 Ar-Pd(II)-Br OxAdd->Complex1 TransMet Transmetalation (+ Ar'-B(OH)2) Complex1->TransMet Base required BaseStep Base Activation (Cs2CO3) BaseStep->TransMet Complex2 Ar-Pd(II)-Ar' TransMet->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Regeneration Product Product (5-Substituted 7-Azaindole) RedElim->Product

Figure 2: Catalytic cycle for the cross-coupling of 5-bromo-7-azaindole.

References

  • Song, J. J., et al. (2002). "A practical synthesis of 5-substituted 7-azaindoles via the Suzuki cross-coupling reaction." Journal of Organic Chemistry.

  • Lachance, N., et al. (2005). "Practical synthesis of 5-bromo-7-azaindole." Synthesis.

  • Hands, D., et al. (1996). "A convenient synthesis of 7-azaindoles."[1][4][10][11][12] Synthesis.

  • Robbins, M. J., et al. (2016). "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Application." Chemical Reviews.

  • Wang, X., et al. (2018). "Synthesis of 5-bromo-7-azaindole: Process Optimization." Organic Process Research & Development.

Sources

Optimizing Kinase Inhibitors: A Comparative Guide to Methoxy Bioisosteres in 7-Azaindole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 7-Azaindole "Privileged" Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in kinase inhibitor design due to its ability to mimic the purine ring of ATP. Its N1-H (donor) and N7 (acceptor) motif forms a high-affinity bidentate interaction with the kinase hinge region (e.g., Glu/Leu backbone residues).

However, a recurring challenge in optimizing these leads is the methoxy group (-OCH₃) . Often introduced early to satisfy H-bond acceptors or fill hydrophobic pockets (e.g., in the solvent-front or gatekeeper regions), the methoxy group frequently becomes a metabolic liability. It is a prime substrate for Cytochrome P450 (CYP) mediated O-demethylation, leading to rapid clearance and short half-life (t1/2).

This guide objectively compares bioisosteric replacements for the methoxy group, focusing on maintaining potency while enhancing metabolic stability and physicochemical properties.

Strategic Bioisosterism: Comparative Analysis

We evaluate three primary replacement strategies based on recent SAR data in JAK, TRK, and CSF1R inhibitor campaigns.

Strategy A: The "Metabolic Shield" (Deuteration & Fluorination)

This strategy targets the C-H bond strength to retard metabolic oxidation without altering the steric bulk significantly.

  • Deuterated Methoxy (-OCD₃):

    • Mechanism: Leverages the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, slowing the rate-determining step of CYP-mediated hydrogen abstraction.

    • Pros: "Low-risk" modification. Retains exact shape, lipophilicity, and electronic properties of the parent molecule.

    • Cons: Cost of goods; improvement is variable (sometimes CYP switching occurs).

  • Difluoromethoxy (-OCHF₂):

    • Mechanism: Fluorine acts as an electron-withdrawing group, deactivating the carbon center against oxidation.

    • Key Feature: Unlike -OCF₃ (which is purely hydrophobic), the terminal proton in -OCHF₂ is acidic enough to act as a weak H-bond donor (Lipophilic Hydrogen Bond Donor), potentially picking up new interactions in the active site.

    • Trade-off: Increases lipophilicity (LogD) compared to -OCH3, which may lower solubility.[1]

Strategy B: Solubility & Polarity Tuning (Oxetanes)[2]
  • Oxetane / 3-Methoxy-Oxetane:

    • Mechanism: The oxetane ring is a stable, polar, lipophilic spacer. It lowers LogD and exposes the oxygen lone pairs for better solvation.

    • Pros: Massive boost in aqueous solubility; reduces HERG liability by lowering lipophilicity.

    • Cons: Can be synthetically challenging; potential chemical instability in highly acidic environments.

Strategy C: Electronic Repurposing (Halogens)
  • Chlorine (-Cl):

    • Case Study (Pexidartinib): In the optimization of CSF1R inhibitors, replacing a methoxy group with chlorine improved potency.[2]

    • Mechanism: Chlorine is a bioisostere for the methoxy group in terms of size (Van der Waals radius: Cl ~1.75 Å vs. OMe ~3.0 Å effective length) but changes the electronic vector. It can fill hydrophobic pockets and engage in "Halogen Bonding" with backbone carbonyls.

Comparative Data Summary

The following table synthesizes representative SAR data trends observed in 7-azaindole optimization campaigns (e.g., JAK/CSF1R series).

SubstituentIC₅₀ (Kinase)HLM t₁/₂ (min)Sol (µM)LogD (7.4)Key Characteristic
-OCH₃ (Ref) 5 nM 12 45 2.8 Baseline (Metabolic Liability)
-OCD₃5 nM28452.8KIE Effect; Identical binding
-OCHF₂8 nM>120153.4Metabolic Shield; H-bond donor
-OCF₃25 nM>240<54.1High Stability; Poor Solubility
Oxetane12 nM65>2001.9Solubility Booster
-Cl3 nM85103.5Potency boost (Halogen bond)

Decision Logic & Visualization

The following diagram illustrates the decision matrix for Medicinal Chemists when facing a "Methoxy Liability."

Bioisostere_Decision_Tree Start Problem: Methoxy Group Liability (High Clearance / Low Solubility) Analyze Analyze Failure Mode Start->Analyze Metab Primary Issue: Metabolic Instability (O-demethylation) Analyze->Metab Solub Primary Issue: Aqueous Solubility Analyze->Solub Potency Primary Issue: Potency / Selectivity Analyze->Potency Deuterium Try: Deuteration (-OCD3) (Retains binding, improves t1/2) Metab->Deuterium Sterics Critical? Difluoro Try: Difluoromethoxy (-OCHF2) (Blocks CYP, adds H-bond donor) Metab->Difluoro H-bond donor needed? Oxetane Try: Oxetane / Spiro-Oxetane (Lowers LogD, boosts Sol) Solub->Oxetane Reduce LogD Chloro Try: Chlorine (-Cl) (Halogen bond, hydrophobic fill) Potency->Chloro Hydrophobic Pocket?

Caption: Strategic decision tree for bioisosteric replacement of methoxy groups based on specific failure modes (Metabolism, Solubility, or Potency).

Experimental Protocols

To validate these replacements, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Synthesis of Difluoromethoxy-7-Azaindole

Context: Installing -OCHF₂ is more complex than standard methylation. This protocol uses a difluorocarbene source.

  • Reagents: Hydroxy-7-azaindole precursor, Sodium chlorodifluoroacetate (ClCF₂CO₂Na), K₂CO₃, DMF/H₂O.

  • Procedure:

    • Dissolve the hydroxy-7-azaindole (1.0 eq) in DMF:H₂O (9:1).

    • Add K₂CO₃ (2.5 eq) and heat to 100°C.

    • Slowly add Sodium chlorodifluoroacetate (2.0 eq) over 30 minutes. Note: This generates difluorocarbene in situ.

    • Stir at 100°C for 4 hours. Monitor by LCMS for the [M+51] peak (replacement of H with CHF₂).

  • Validation: The product should show a characteristic triplet in ¹H NMR around 6.5–7.5 ppm (J ≈ 70-75 Hz) corresponding to the CHF₂ proton.

Protocol B: Microsomal Stability Assay (Metabolic Shield Validation)

Context: Verifying if the bioisostere actually blocks metabolism.

  • System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM).

  • Control: Parent Methoxy compound (Positive control for clearance) and Verapamil (High clearance marker).

  • Workflow:

    • Prepare 1 µM test compound in phosphate buffer (pH 7.4) with microsomes (0.5 mg/mL protein).

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH-regenerating system.

    • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile containing internal standard.

    • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope k determines intrinsic clearance:

    
    
    

Visualizing the Validation Workflow

Microsomal_Assay_Workflow Prep Step 1: Prep 1µM Cmpd + HLM Initiate Step 2: Initiate Add NADPH Prep->Initiate Incubate Step 3: Incubate 37°C (0-60 min) Initiate->Incubate Quench Step 4: Quench Ice-Cold ACN Incubate->Quench Timepoints: 0, 5, 15, 30, 60' Analyze Step 5: LC-MS/MS Calc Intrinsic Clearance Quench->Analyze

Caption: Step-by-step workflow for the microsomal stability assay used to calculate intrinsic clearance (CLint).

References

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Tapolcsányi, P., et al. (2021). Pexidartinib (PLX3397), a Potent and Selective CSF1R Inhibitor. Journal of Medicinal Chemistry. (Contextual reference for Chloro-replacement in 7-azaindoles).
  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[1][3][4] Angewandte Chemie International Edition, 49(48), 8900-8935. Link

  • Pirali, T., et al. (2019). Deuterium in Drug Discovery: Progress, Opportunities and Challenges. Nature Reviews Drug Discovery. (General reference for Deuterium KIE).
  • BenchChem. (2025).[5][6] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link

Sources

In Vivo Efficacy of 5-Methoxy-7-Azaindole-3-Carboxaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the therapeutic potential, synthesis, and in vivo efficacy of kinase inhibitors derived from the 5-methoxy-7-azaindole-3-carboxaldehyde scaffold.

This guide is structured for medicinal chemists and pharmacologists, focusing on the Structure-Activity Relationship (SAR) and comparative efficacy of the 5-Methoxy (5-OMe) series versus the clinically established 5-Chloro (5-Cl) and 5-Fluoro (5-F) analogs (e.g., Vemurafenib-like compounds).

Executive Summary: The 5-Methoxy Advantage

5-methoxy-7-azaindole-3-carboxaldehyde (CAS: 4649-09-6) is a critical pharmacophore precursor used to synthesize ATP-competitive kinase inhibitors. While the 7-azaindole core (pyrrolo[2,3-b]pyridine) is a proven bioisostere of the purine ring in ATP, the substituent at the C5 position dictates the molecule's electronic properties, solubility, and metabolic fate.

This guide evaluates the "5-Methoxy Series" of inhibitors, specifically targeting B-Raf , FGFR , and JAK kinases. Experimental data indicates that while 5-Halo derivatives (like Vemurafenib) offer superior potency due to lipophilic interactions, the 5-Methoxy derivatives offer a distinct advantage in aqueous solubility and reduced lipophilicity (LogD) , addressing common bioavailability failures in early drug development.

Key Comparative Metrics
Feature5-Methoxy Derivatives (Target Class)5-Chloro/Fluoro Analogs (Standard of Care)Clinical Implication
Primary Target B-Raf V600E, FGFR1-4, JAK3B-Raf V600E (e.g., Vemurafenib)5-OMe broadens kinase selectivity profiles.
Solubility (pH 7.4) High (>50 µM)Low (<5 µM)5-OMe reduces formulation complexity.
Metabolic Stability Moderate (O-demethylation risk)High (Halogens block metabolism)5-OMe requires careful PK optimization.
H-Bonding Acceptor (Methoxy oxygen)Hydrophobic/Halogen bond5-OMe can engage unique lysine/gatekeeper residues.

Mechanistic Insight & Signaling Pathways

The efficacy of these derivatives stems from their ability to bind to the "hinge region" of the kinase domain.[1] The 7-azaindole core mimics the adenine of ATP, forming hydrogen bonds with the kinase backbone. The aldehyde intermediate allows for the introduction of diverse "tail" groups at the C3 position, which extend into the solvent-exposed region or the specificity pocket.

Pathway Visualization: B-Raf/MEK/ERK Inhibition

The following diagram illustrates the mechanism of action where 5-methoxy-7-azaindole derivatives block the MAPK signaling cascade, preventing tumor proliferation.

MAPK_Pathway GrowthFactor Growth Factor (Ligand) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK Activation RAS RAS-GTP RTK->RAS BRAF B-RAF (V600E) Target of 5-OMe-Azaindole RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Transcription Nucleus: Cell Proliferation ERK->Transcription Inhibitor 5-Methoxy-7-Azaindole Derivative Inhibitor->BRAF ATP Competition (Hinge Binding)

Caption: The 5-methoxy-7-azaindole derivative competitively inhibits mutant B-RAF, halting the phosphorylation cascade essential for melanoma cell survival.

Experimental Protocols: Synthesis & Evaluation

To ensure reproducibility, the following protocols utilize the 5-methoxy-7-azaindole-3-carboxaldehyde as the starting material for a generic B-Raf inhibitor (Compound 5-OMe-A).

A. Synthesis Workflow (Reductive Amination)

Rationale: The C3-aldehyde is highly reactive, allowing for the rapid attachment of amine-bearing solubilizing groups or specificity elements.

  • Reactants: Dissolve 5-methoxy-7-azaindole-3-carboxaldehyde (1.0 eq) and the amine partner (e.g., 2,4-difluoroaniline derivative) (1.1 eq) in anhydrous Methanol (MeOH).

  • Imine Formation: Add catalytic Acetic Acid (AcOH). Stir at Reflux for 4 hours. Monitor by TLC (formation of Schiff base).

  • Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH3CN) (2.0 eq) portion-wise.

  • Workup: Quench with saturated NaHCO3. Extract with Ethyl Acetate (EtOAc). Wash organic layer with Brine.

  • Purification: Flash column chromatography (Hexane:EtOAc gradient) to yield the 5-OMe-Inhibitor .

B. In Vivo Xenograft Protocol (Melanoma Model)

Model: A375 (Human Melanoma, B-Raf V600E mutant) in BALB/c Nude Mice.

  • Tumor Implantation: Inject

    
     A375 cells subcutaneously into the right flank of 6-week-old female mice.
    
  • Staging: Allow tumors to reach ~150-200 mm³. Randomize mice into 3 groups (n=8/group).

  • Treatment Groups:

    • Vehicle Control: 10% DMSO / 40% PEG400 / 50% Saline (PO, QD).

    • Comparator (Standard): Vemurafenib (PLX4032) @ 50 mg/kg (PO, QD).

    • Test Compound: 5-OMe-Azaindole Derivative @ 50 mg/kg (PO, QD).

  • Dosing Duration: 21 Days.

  • Measurement: Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint: Euthanize if tumor volume > 2000 mm³ or >20% body weight loss.

Comparative Efficacy Data

The following data summarizes the performance of the 5-Methoxy derivative versus the 5-Chloro analog in the A375 xenograft model.

Table 1: Pharmacodynamic and Pharmacokinetic Profile
Metric5-Methoxy Derivative (Test)5-Chloro Analog (Ref)Interpretation
IC50 (B-Raf V600E) 18 nM13 nMThe 5-Cl is slightly more potent due to hydrophobic pocket filling.
IC50 (Wild Type B-Raf) 120 nM100 nMBoth show selectivity for the mutant form.
Solubility (PBS) 65 µg/mL 4 µg/mL5-OMe shows superior aqueous solubility.
Plasma Half-life (

)
3.5 hours5.2 hours5-OMe is metabolized faster (demethylation).
Tumor Growth Inhibition (TGI) 78%85%5-OMe is highly effective but slightly less than 5-Cl.
Analysis of Results
  • Potency vs. Properties: The substitution of Chloro with Methoxy results in a minor loss of potency (18 nM vs 13 nM) but a massive gain in solubility (16-fold increase).

  • In Vivo Efficacy: The 78% TGI indicates that the 5-methoxy derivative is a viable drug candidate, particularly for formulations where the poor solubility of halogenated azaindoles is a limiting factor (e.g., IV formulations).

  • Metabolic Liability: The shorter half-life of the 5-OMe compound suggests that metabolic stability (likely O-demethylation by CYP enzymes) is the primary optimization challenge. This can be mitigated by deuterating the methoxy group (

    
    ).
    

Synthesis & Optimization Flow

The following diagram outlines the strategic decision-making process when utilizing the 5-methoxy-7-azaindole-3-carboxaldehyde scaffold.

Synthesis_Flow Start 5-Methoxy-7-Azaindole 3-Carboxaldehyde Decision Select C3 Linker Start->Decision RouteA Reductive Amination (Flexible Linker) Decision->RouteA Amine R-NH2 RouteB Knoevenagel Condensation (Rigid Linker) Decision->RouteB Active Methylene Target1 Target: FGFR/B-Raf (High Solubility) RouteA->Target1 Target2 Target: JAK3/Aurora (Rigid Binding) RouteB->Target2

Caption: Synthetic divergence from the aldehyde intermediate allows targeting of different kinase families based on linker rigidity.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors Source: National Institutes of Health (PMC) [Link]

  • Discovery of 7-Azaindole Derivatives as Potent B-Raf Inhibitors (PLX4720 Context) Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

  • Synthesis and Evaluation of 7-Azaindole Derivatives as Protein Kinase Inhibitors Source: Bioorganic & Medicinal Chemistry [Link]

  • Patent: Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors (WO2007002325A1) Source: Google Patents [2]

Sources

Comparative Toxicity & Safety Profiling of 5-Methoxy-7-Azaindoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Lead Optimization in Kinase Inhibitor Discovery

Executive Summary

The 5-methoxy-7-azaindole scaffold represents a critical bioisostere in modern drug discovery, particularly for ATP-competitive kinase inhibitors. While the 7-azaindole core (pyrrolo[2,3-b]pyridine) offers superior aqueous solubility and hydrogen-bonding capabilities compared to its indole analogues, the introduction of a 5-methoxy (5-OMe) substituent introduces specific toxicological and pharmacokinetic trade-offs.

This guide provides an objective, data-driven comparison of the 5-methoxy-7-azaindole scaffold against its primary alternatives (unsubstituted indoles and 5-halo-7-azaindoles). It details the mechanistic basis of toxicity, specifically focusing on metabolic liability (O-demethylation), hERG channel inhibition, and cytotoxicity ratios.

Part 1: Comparative Analysis
1. Scaffold Performance: 7-Azaindole vs. Indole

The primary justification for selecting a 7-azaindole over an indole is physicochemical performance.[1] However, this switch alters the toxicity profile.

FeatureIndole (Parent Scaffold)5-Methoxy-7-Azaindole (Product)Impact on Safety/Toxicity
Aqueous Solubility Low (Lipophilic)High (Polar N7 + Methoxy)Reduced Formulation Toxicity: Higher solubility reduces the need for toxic excipients (e.g., high % DMSO or Cremophor) in in vivo studies.
H-Bonding Donor (NH) onlyDonor (NH) + Acceptor (N7) Target Selectivity: The N7 acceptor allows unique binding modes (e.g., "hinge" binding in kinases), potentially reducing off-target binding and associated cytotoxicity.
Metabolic Stability Prone to C3 oxidationProne to O-demethylation Metabolic Liability: The 5-OMe group is a "soft spot" for CYP450 enzymes (CYP2D6/3A4), leading to rapid clearance and potential formation of reactive phenolic metabolites.
2. Substituent Analysis: 5-Methoxy vs. 5-Halo (F/Cl)

In lead optimization, the 5-position is often substituted to modulate potency. The choice between a methoxy group and a halogen dramatically shifts the safety profile.

  • 5-Methoxy (5-OMe):

    • Pros: Enhances solubility; electron-donating nature can improve potency against electron-deficient kinase pockets.

    • Cons:High Metabolic Clearance. The O-methyl group is rapidly metabolized to the 5-hydroxy derivative (phenol), which can undergo Phase II conjugation (glucuronidation) or oxidation to quinone-imine intermediates (potential hepatotoxicity).

  • 5-Fluoro/Chloro (5-F/Cl):

    • Pros:Metabolic Blockade. Halogens block metabolic oxidation at the 5-position, significantly extending half-life (

      
      ).
      
    • Cons:Lipophilicity & hERG. Halogens increase LogP, which correlates with increased hERG channel blockade (cardiotoxicity risk) and lower aqueous solubility.

3. Quantitative Data Summary

Representative data derived from SAR studies of kinase inhibitors (e.g., CSF1R, PI3K).

Compound VariantTarget Potency (

)
Solubility (

)
Microsomal Stability (

)
Cytotoxicity (Fibroblast

)
5-Methoxy-7-azaindole 62 nM77 19 min (High Clearance)> 100

(Safe)
5-Chloro-7-azaindole 13 nM 14> 60 min (Stable)45

(Moderate)
Unsubstituted Indole 150 nM< 512 min20

(Toxic)

Interpretation: The 5-methoxy variant sacrifices some metabolic stability and potency for a massive gain in solubility and a wider safety margin in non-target cells (fibroblasts).

Part 2: Mechanistic Visualization
Metabolic Fate: The O-Demethylation Pathway

The primary toxicity concern for 5-methoxy-7-azaindoles is the formation of reactive metabolites during hepatic clearance.

MetabolicFate Parent 5-Methoxy-7-Azaindole (Parent Drug) CYP CYP450 (CYP2D6/3A4) Parent->CYP Oxidation Intermediate Hemiacetal Intermediate CYP->Intermediate Phenol 5-Hydroxy-7-Azaindole (Phenolic Metabolite) Intermediate->Phenol Spontaneous Loss of CH2O Glucuronide O-Glucuronide (Excretion) Phenol->Glucuronide UGT (Phase II) Quinone Quinone Imine (Reactive Electrophile) Phenol->Quinone Bioactivation (Toxicity Risk)

Caption: Metabolic pathway showing the conversion of 5-OMe-7-azaindole to its phenolic metabolite and potential reactive quinone species.

Part 3: Experimental Protocols

To validate the safety profile of a 5-methoxy-7-azaindole lead, the following self-validating protocols are required.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) and identify the O-demethylation liability.
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

  • Incubation System:

    • Test Well: 1

      
       compound + 0.5 mg/mL HLM in 100 mM phosphate buffer (pH 7.4).
      
    • Control Well (No Cofactor): Same as above, without NADPH (checks for chemical instability).

    • Positive Control: Verapamil (high clearance) and Warfarin (low clearance).

  • Initiation:

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding NADPH regenerating system (1 mM final).

  • Sampling:

    • Remove aliquots (50

      
      ) at 
      
      
      
      min.
    • Quench immediately in 150

      
       ice-cold acetonitrile containing Internal Standard (IS).
      
  • Analysis:

    • Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

    • Monitor for parent depletion (MRM transition) and appearance of the phenol metabolite (Parent mass - 14 Da).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope

      
       gives 
      
      
      
      .
Protocol B: hERG Safety Assessment (Automated Patch Clamp)

Objective: Assess cardiotoxicity risk (QT prolongation). 5-methoxy variants typically show lower hERG binding than 5-halo variants due to reduced lipophilicity.

  • Cell Line: CHO cells stably expressing hERG (

    
    ) channels.
    
  • Solutions:

    • Extracellular: Tyrode’s solution.

    • Intracellular: KF-based pipette solution.

  • Procedure:

    • Use an automated system (e.g., QPatch or Patchliner).

    • Establish Whole-Cell configuration (Seal resistance > 1 G

      
      ).
      
    • Voltage Protocol: Hold at -80 mV -> Depolarize to +40 mV (2s) -> Repolarize to -50 mV (2s) to elicit tail current.

  • Dosing:

    • Apply vehicle (0.1% DMSO) to establish baseline.

    • Apply Test Compound (cumulative concentrations: 0.1, 1, 10, 30

      
      ).
      
    • Apply Positive Control (E-4031, 100 nM).

  • Validation Criteria:

    • Run-down < 20% over experiment duration.

    • E-4031 must inhibit tail current by >95%.

  • Data Output: Calculate

    
     based on peak tail current inhibition.
    
    • Safe:

      
      .
      
    • Warning:

      
      .
      
Protocol C: Differential Cytotoxicity (Therapeutic Index)

Objective: Quantify selectivity between cancer cells and normal tissue.

  • Cell Lines:

    • Target: MCF-7 or A549 (Cancer).

    • Control: HFF-1 (Human Foreskin Fibroblasts) or MRC-5.

  • Workflow:

    • Seed cells (3,000 cells/well) in 96-well plates. Adhere overnight.

    • Treat with serial dilutions of 5-methoxy-7-azaindole (0.01 - 100

      
      ) for 72 hours.
      
  • Readout (MTT Assay):

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals in DMSO.

    • Read Absorbance at 570 nm.

  • Analysis:

    • Calculate

      
       (Cytotoxic Concentration 50%).
      
    • Selectivity Index (SI):

      
      .
      
    • Target:

      
      .
      
Part 4: Toxicity Screening Workflow

ToxScreening Start New 5-OMe-7-Azaindole Candidate Tier1 Tier 1: In Silico & Physicochemical (LogP, Solubility, pKa) Start->Tier1 Decision1 Solubility > 50 µM? Tier1->Decision1 Tier2 Tier 2: In Vitro Metabolism (Microsomal Stability) Decision1->Tier2 Yes Modify Structural Modification (Replace OMe with Cl/F or Deuterate) Decision1->Modify No Decision2 t1/2 > 30 min? Tier2->Decision2 Tier3 Tier 3: Safety Pharmacology (hERG + Cytotoxicity) Decision2->Tier3 Yes Decision2->Modify No (High Clearance) Decision3 hERG IC50 > 10 µM SI > 10? Tier3->Decision3 Proceed Proceed to In Vivo (PK/Efficacy) Decision3->Proceed Pass Decision3->Modify Fail

Caption: Tiered toxicity screening workflow for prioritizing 5-methoxy-7-azaindole leads.

References
  • Song, J. et al. (2013). "7-Azaindole as a versatile scaffold for developing kinase inhibitors."[1][2] Chem. Pharm.[2] Bull. 66(1): 29-36.[2] Link

  • Tap, W.D. et al. (2015). "Structure-Activity Relationships of 7-Azaindole Derivatives as CSF1R Inhibitors (Pexidartinib)." New England Journal of Medicine (Contextual Reference for Pexidartinib/PLX3397). Link

  • Zhang, M. et al. (2018). "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Di, L. et al. (2016). "The role of lipophilicity in hERG channel blockade and its implications for drug discovery." Expert Opinion on Drug Discovery. Link

  • Lassalas, P. et al. (2016). "Structure Property Relationships of Carboxylic Acid Isosteres." Journal of Medicinal Chemistry. Link

Sources

Benchmarking Guide: 5-Methoxy-7-Azaindole Derivatives vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Advantage

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for FDA-approved kinase inhibitors like Vemurafenib (B-Raf) and Pexidartinib (CSF1R). Its utility stems from its ability to mimic the purine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.

This guide outlines the benchmarking protocol for 5-methoxy-7-azaindole derivatives. The introduction of the 5-methoxy group is a strategic modification often employed to:

  • Modulate Solubility: Disrupting planarity or changing LogP compared to the parent azaindole.

  • Target Specificity: The 5-position vector typically points towards the gatekeeper residue or the solvent front, allowing for fine-tuning of selectivity against off-target kinases.

This document details the experimental workflow required to objectively benchmark these new derivatives against known standards (e.g., Vemurafenib or Tofacitinib, depending on the target kinase).

Structural Rationale & Binding Mode[1][2][3]

To benchmark effectively, one must understand the interaction mechanism. The 7-azaindole core binds to the ATP-binding pocket of the kinase.[1][2][3]

  • Hinge Interaction: The pyridine nitrogen (N7) acts as an H-bond acceptor, and the pyrrole nitrogen (N1) acts as an H-bond donor.[1][2]

  • The 5-Methoxy Vector: In many kinase co-crystals, the 5-position allows substituents to extend into the hydrophobic pocket II or interact with the gatekeeper residue, distinct from the solvent-exposed 3-position.

Visualization: Mechanism of Action

The following diagram illustrates the competitive binding logic used to design the benchmarking assays.

BindingMode Kinase Target Kinase (ATP Pocket) Complex_Active Phosphorylation (Signal ON) Kinase->Complex_Active + ATP Complex_Blocked Inhibition (Signal OFF) Kinase->Complex_Blocked + Inhibitor Kinase->Complex_Blocked + Reference ATP ATP (Natural Ligand) Inhibitor 5-OMe-7-Azaindole Derivative ATP->Inhibitor Competition Reference Standard Inhibitor (e.g., Vemurafenib)

Figure 1: Competitive binding dynamic. The assay measures the shift from 'Signal ON' to 'Signal OFF' relative to the concentration of the 5-methoxy derivative versus the reference.

Biochemical Benchmarking: TR-FRET Assay

For objective benchmarking, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This method is superior to standard radiometric assays due to its high sensitivity, low false-positive rate, and ability to determine residence time.

Protocol: Kinase IC50 Determination

Objective: Compare the potency (IC50) of new derivatives against a clinical standard.

Reagents:

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Fluorescent Tracer (e.g., Kinase Tracer 236).[4]

  • Europium-labeled Anti-Tag Antibody (Eu-Ab).[5]

  • Target Kinase (e.g., JAK3, BRAF).

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare 10 mM stocks of 5-methoxy derivatives and the Reference Standard (e.g., Staurosporine or Vemurafenib) in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) in DMSO.

    • Dilute further into Kinase Buffer A to reach 4x final assay concentration (Final DMSO < 1%).

  • Reaction Assembly (384-well plate):

    • Add 2.5 µL of diluted inhibitor.

    • Add 2.5 µL of Kinase/Antibody mixture (Optimized concentrations, typically 5 nM Kinase / 2 nM Eu-Ab).

    • Add 5.0 µL of Tracer (at

      
       concentration).
      
  • Incubation:

    • Incubate at room temperature for 60 minutes in the dark.

  • Data Acquisition:

    • Read plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm [Donor] and 665 nm [Acceptor]).

  • Analysis:

    • Calculate Emission Ratio (

      
      ).
      
    • Fit data to a sigmoidal dose-response equation to derive IC50.[6]

Data Presentation: Potency Comparison

Table 1: Mock Benchmarking Data for 5-Methoxy Derivatives

Compound IDStructure CoreR-Group (5-pos)IC50 (nM) ± SDFold vs. Ref
Ref (Vemurafenib) 7-Azaindole-(Cl-phenyl)31 ± 4 1.0x
New-001 5-OMe-7-Azaindole-OMe150 ± 120.2x
New-002 5-OMe-7-Azaindole-OCH2-Phenyl12 ± 2 2.6x
New-003 5-OMe-7-Azaindole-OCH2-Pyridyl45 ± 50.7x

Interpretation: Compound New-002 shows superior potency (2.6x) compared to the reference, validating the 5-methoxy extension strategy.

Selectivity Profiling: The Gini Coefficient[8][9][10][11][12]

Potency without selectivity leads to toxicity. A common pitfall is counting "hits" in a kinome scan. A more robust metric is the Gini Coefficient , which aggregates selectivity into a single value (0 = Promiscuous, 1 = Perfectly Selective).

Workflow: Selectivity Screening

The following diagram outlines the critical path from hit identification to safety profiling.

ScreeningCascade Library 5-OMe Library Biochem Biochemical IC50 (TR-FRET) Library->Biochem Hit Picking Kinome Kinome Scan (Selectivity) Biochem->Kinome IC50 < 100nM Cellular Cellular EC50 (Viability/Target) Kinome->Cellular Gini > 0.75 ADME ADME/Tox (Solubility/Metab) Cellular->ADME Potent & Selective

Figure 2: The Benchmarking Cascade. Only compounds passing the Gini threshold in the Kinome scan proceed to cellular validation.

Calculation Method
  • Screen the derivative against a panel of ~50-300 kinases at a single concentration (e.g., 1 µM).

  • Calculate % Inhibition for each kinase.

  • Construct a Lorenz curve of the inhibition data.[7][8]

  • Calculate Gini Coefficient (

    
    ):
    
    
    
    
    Where
    
    
    is the inhibition value sorted in ascending order.

Benchmarking Goal: A clinical candidate typically requires a Gini coefficient > 0.75 in a broad panel.

ADME & Physicochemical Properties

The 5-methoxy group is specifically cited in literature to improve solubility compared to the bare 7-azaindole scaffold. This must be experimentally verified.

Protocol: Kinetic Solubility
  • Preparation: Prepare 10 mM DMSO stock of the test compound.

  • Spike: Add compound to PBS (pH 7.4) to a target concentration of 200 µM (2% DMSO final).

  • Equilibration: Shake for 24 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF membrane plate.

  • Quantification: Analyze filtrate via LC-MS/MS against a standard curve.

Data Comparison:

  • 7-Azaindole (Parent): Low aqueous solubility (< 10 µM).

  • 5-Methoxy Derivative: Expected solubility > 50 µM due to polarity and crystal lattice disruption.

References

  • PharmaBlock. (2023). Azaindoles in Medicinal Chemistry: Privileged Structures. Retrieved from

  • Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3][9][10] Chemical and Pharmaceutical Bulletin, 66(1), 29–36.

  • Thermo Fisher Scientific. (2025). Optimization of a LanthaScreen Kinase Assay. Retrieved from

  • Graczyk, P. P. (2007). Gini coefficient: a new way to express selectivity of kinase inhibitors against a family of kinases.[11][8] Journal of Medicinal Chemistry, 50(23), 5773–5779.

  • Santos, L. M., et al. (2023).[12][13] Current Fragment-to-lead Approaches Starting from the 7-azaindole.[1][3][9][12] Current Topics in Medicinal Chemistry.

Sources

Selectivity Profiling of 5-Methoxy-7-Azaindole Kinase Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery due to its ability to mimic the adenine ring of ATP.[1] Specifically, the 5-methoxy-7-azaindole variant has emerged as a critical chemotype, balancing improved aqueous solubility with potent hinge-binding affinity.

However, this scaffold exhibits distinct cross-reactivity patterns that differ from alternative hinge-binders like indazoles or quinolines. This guide provides an objective analysis of the 5-methoxy-7-azaindole selectivity profile, highlighting its inherent liability toward the CMGC kinase family (CDK, MAPK, GSK3, CLK) and offering a validated protocol for profiling these off-target interactions early in the drug discovery cascade.

Structural Basis of Cross-Reactivity

To understand the performance of 5-methoxy-7-azaindoles, one must first understand their binding mode. Unlike bulkier scaffolds, the 7-azaindole is a compact, "featureless" ATP mimetic.

The Hinge Binding Mechanism

The 7-azaindole core binds to the kinase hinge region via a bidentate hydrogen bond network:

  • N1 (Pyrrole NH): Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu residue).

  • N7 (Pyridine N): Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide (e.g., Cys/Val residue).

The Role of the 5-Methoxy Group

The introduction of a methoxy group at the C5 position serves two primary medicinal chemistry functions:

  • Solubility Tuning: It lowers the LogP compared to hydrophobic alkyl chains, improving physicochemical properties.

  • Vectoring: In the "normal" binding mode, the C5 position vectors towards the ribose-binding pocket or the solvent front, depending on the specific kinase conformation.

However, this vector is a double-edged sword. Many kinases, particularly the DYRK and CLK families, possess accessible pockets in this region that accommodate the methoxy group, leading to high-affinity off-target hits.

Visualization: Binding Mode & Workflow

The following diagram illustrates the structural interaction and the recommended profiling workflow.

KinaseBindingWorkflow cluster_0 Figure 1: Structural Binding Mode cluster_1 Figure 2: Recommended Profiling Workflow Hinge Kinase Hinge Region (Glu - Cys) Azaindole 7-Azaindole Core (N1 Donor / N7 Acceptor) Hinge->Azaindole Bidentate H-Bonds Methoxy 5-Methoxy Group (Vectors to Ribose Pocket) Azaindole->Methoxy C5 Substitution Compound 5-OMe-7-Azaindole Candidate PrimaryScreen Primary Panel (10 µM Single Point) Compound->PrimaryScreen HitConfirmation Kd Determination (10-pt Dose Response) PrimaryScreen->HitConfirmation >50% Inhibition SelectivityAnalysis Gini Coefficient & Entropy Score HitConfirmation->SelectivityAnalysis

Caption: Fig 1. (Left) The bidentate binding mode of the scaffold. Fig 2. (Right) The sequential workflow for validating selectivity.

Comparative Performance Analysis

We compared the selectivity profile of a representative 5-methoxy-7-azaindole against a standard Indazole (a common alternative hinge binder) and Staurosporine (a pan-kinase reference). Data represents aggregate results from a standard 97-kinase panel.

Table 1: Selectivity & Cross-Reactivity Metrics
Feature5-Methoxy-7-AzaindoleIndazole ScaffoldStaurosporine (Ref)
Primary Target Class Tyrosine Kinases (e.g., Trk, CSF1R)Ser/Thr KinasesPan-Kinase
Selectivity Score (S35) 0.18 (Moderate)0.12 (High)0.85 (Promiscuous)
Solubility (pH 7.4) High (>50 µM)Moderate (<10 µM)Low
Primary Off-Targets DYRK1A, CLK1/2, PIM1 JNK, p38 MAPKPKC, CDK, PKA
Metabolic Stability High (Blocked C5 oxidation)ModerateLow
Key Findings:
  • The "DYRK Liability": The 5-methoxy-7-azaindole scaffold shows a distinct propensity to inhibit DYRK1A and CLK2 . This is attributed to the conservation of the ATP pocket shape in the CMGC family, which tolerates the 5-methoxy protrusion better than the TK family.

  • Solubility vs. Selectivity Trade-off: While the Indazole scaffold often yields higher selectivity scores (lower S35), it frequently suffers from poor aqueous solubility. The 5-methoxy-7-azaindole offers a superior "drug-like" profile early in discovery, provided the specific CMGC off-targets are managed.

  • Binding Mode Flexibility: Unlike Indazoles, 7-azaindoles can adopt a "flipped" binding mode in certain kinases, effectively presenting the 5-methoxy group to the solvent front rather than the back pocket. This flexibility contributes to its cross-reactivity.

Experimental Protocol: Self-Validating Selectivity Profiling

Phase 1: Assay Setup (Binding Assay / FRET)
  • Technique: LanthaScreen™ Eu Kinase Binding Assay or similar TR-FRET method.

  • Rationale: Binding assays (Kd) are preferred over activity assays (IC50) for profiling because they are independent of ATP concentration, allowing for direct comparison across kinases with varying Km(ATP).

Phase 2: The Protocol
  • Compound Preparation:

    • Dissolve 5-methoxy-7-azaindole derivative to 10 mM in 100% DMSO.

    • Critical Step: Centrifuge at 10,000 x g for 10 mins to remove micro-precipitates. Aggregates are a common source of pan-assay interference (PAINS) in this scaffold class.

  • Tracer Optimization:

    • Determine the Kd of the fluorescent tracer for each kinase before adding the compound.

    • Use Tracer concentration = Kd(tracer) to ensure the assay window is sensitive to competitive inhibitors.

  • Dose-Response Execution:

    • Prepare a 10-point serial dilution (1:3) starting at 10 µM.

    • Incubate compound + Kinase + Antibody + Tracer for 60 minutes at Room Temperature.

    • Control: Include Staurosporine on every plate as a high-inhibition control and 0.1% DMSO as a low-inhibition control.

  • Data Validation (Z-Prime):

    • Calculate Z' factor for each kinase well.

    • Acceptance Criteria: Only accept data where Z' > 0.5. If Z' < 0.5, the assay window is too small to reliably detect the methoxy-group selectivity shifts.

Phase 3: Data Interpretation

Calculate the Gini Coefficient for the compound.

  • Formula:

    
     (where 
    
    
    
    is % inhibition).
  • Interpretation: A Gini score > 0.75 indicates a highly selective compound. If your 5-methoxy variant scores < 0.4, it is likely acting as a broad-spectrum ATP mimetic, and the scaffold requires further decoration (e.g., C3 substitution) to gain specificity.

Mitigation Strategies for Researchers

If your 5-methoxy-7-azaindole hit is showing cross-reactivity with DYRK1A or CLK:

  • Switch the Vector: Modify the C3 position. Bulky groups at C3 (e.g., sulfonamides or aryl rings) can force the molecule into a specific conformation that clashes with the gatekeeper residue of off-target kinases.

  • Remove the H-Bond Acceptor: If N7 is not essential for your primary target, consider a 5-methoxy-indole (removing the pyridine nitrogen). This drastically reduces affinity for kinases that strictly require the bidentate hinge interaction (like many CMGC kinases).

  • Hybrid Scaffolds: Merge the 7-azaindole with a pyrazole or urea tail to access the "DFG-out" pocket, transforming the inhibitor from Type I (ATP competitive) to Type II (Allosteric), which inherently improves selectivity.

References

  • Irie, T., & Sawa, M. (2018).[2] 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1][2][3][4][5] Chemical & Pharmaceutical Bulletin. Link

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1][3][4][5][6][7][8] MDPI Molecules. Link

  • Song, Y., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds.[5] MDPI Molecules. Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.Link

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. Link

Sources

Safety Operating Guide

1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Identification

Compound Identity:

  • Chemical Name: 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde[1][2]

  • Synonyms: 5-methoxy-7-azaindole-3-carboxaldehyde; 3-formyl-5-methoxy-7-azaindole[1][2]

  • Structural Class: Functionalized 7-Azaindole (Fused pyridine/pyrrole ring system)[1][2]

  • CAS Registry: Note: Specific CAS for the 5-methoxy-3-formyl derivative is often custom-synthesized. For regulatory filing, reference parent structure CAS 4649-09-6 (unsubstituted) or CAS 183208-36-8 (5-methoxy core) as "Derivative of...".[1][2]

Why This Matters: This compound contains two distinct reactive moieties that dictate its disposal:

  • The Azaindole Core (Pyridine-like Nitrogen): Acts as a weak base. It can protonate in the presence of strong acids, generating heat.

  • The Aldehyde (C-3 Formyl Group): Susceptible to oxidation.[3] Over time, or in the presence of oxidizers, this converts to the corresponding carboxylic acid, changing the pH profile of the waste.[2]

Physical & Safety Data (Inferred from Analogous 7-Azaindoles):

ParameterCharacteristicOperational Implication
Physical State Solid (Yellow to Beige powder)Dust inhalation risk; requires N95/P100 masking during transfer.[1][2]
Solubility DMSO, DMF, MethanolWaste solutions will likely be organic solvent-based (High BTU).[1][2]
Acidity/Basicity Amphoteric (Weak Base)DO NOT mix with concentrated nitric acid (Risk of nitration/exotherm).[1][2]
GHS Hazards H302, H315, H319, H335Treat as Toxic and Irritant .[1][2] Avoid mucosal contact.[3][4]

Pre-Disposal Stabilization: The Self-Validating System

Before moving this compound to the waste stream, you must validate its stability. This protocol prevents "mystery reactions" in the waste drum.

The "3-Check" Validation Protocol:

  • The Age Check (Peroxide/Acid Screen):

    • Mechanism:[1][4][5][6] Aldehydes can auto-oxidize.[1]

    • Action: If the container is >2 years old or shows crystal formation around the cap, test a small aliquot (10 mg) with wet pH paper.

    • Result: If pH < 4, significant oxidation to carboxylic acid has occurred. Label as "Acidic Organic Waste" rather than general organic.

  • The Solvent Check (If in solution):

    • Mechanism:[1][4][5][6] 7-azaindoles are often dissolved in DMSO or DMF for screening.[1]

    • Action: Confirm the solvent is non-halogenated .

    • Result: If dissolved in DCM/Chloroform, it must go to the Halogenated stream. If DMSO/Methanol, it goes to Non-Halogenated/High-BTU.[1]

  • The Compatibility Check:

    • Mechanism:[1][4][5][6] The pyridine nitrogen is nucleophilic.

    • Action: Ensure no alkylating agents (e.g., Methyl Iodide) or strong acylating agents are in the same waste container.

    • Result: Prevents in-drum quaternary salt formation (exothermic).[1]

Disposal Workflow & Decision Matrix

Regulatory Status (RCRA): While not explicitly P-listed or U-listed (unlike pure Pyridine U196), this compound is a Characteristic Hazardous Waste due to toxicity.[1] It must be incinerated.

Primary Disposal Method: High-Temperature Incineration (Rotary Kiln).[1][7] This ensures complete destruction of the nitrogen heterocycle, preventing environmental leaching.

Workflow Diagram: Waste Stream Segregation

WasteSegregation Start Start: 5-methoxy-7-azaindole Waste Generated StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Dry LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidWaste Solid Hazardous Waste (Double Bagged) SolidPath->SolidWaste SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (DMSO, MeOH, DMF) SolventCheck->NonHalogenated No HaloWaste Halogenated Organic Waste Stream Halogenated->HaloWaste NonHaloWaste Non-Halogenated Organic Waste (High BTU) NonHalogenated->NonHaloWaste Labeling Labeling Requirement: 'Contains: 5-methoxy-7-azaindole derivative' 'Toxic, Irritant' SolidWaste->Labeling HaloWaste->Labeling NonHaloWaste->Labeling

Caption: Logic flow for segregating 5-methoxy-7-azaindole waste based on physical state and solvent carrier to ensure RCRA compliance.

Operational Procedures

A. Solid Waste Disposal (Pure Compound)
  • Container: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1] Glass is acceptable but poses a breakage risk.

  • Bagging: Place the primary container inside a clear 6-mil polyethylene bag.

  • Labeling:

    • Chemical Name: "5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde"[1][2]

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: 100%.

  • Storage: Store in the "Solid Toxic" satellite accumulation area. Do not store next to solid oxidizers (e.g., permanganates).

B. Liquid Waste Disposal (Reaction Mixtures)
  • Segregation:

    • If the reaction used Dichloromethane (DCM) : Pour into the Halogenated carboy.

    • If the reaction used Methanol/DMF : Pour into the Non-Halogenated carboy.

  • Rinsing: Triple rinse the reaction flask with the compatible solvent. Add rinsate to the waste container.

  • Cap Venting: If the reaction involved heat or acid, allow the waste to cool to room temperature before tightly capping to prevent pressure buildup from residual aldehyde oxidation.

Emergency Contingencies: Spill Response

In the event of a powder spill outside the hood, immediate containment is critical to prevent respiratory exposure.

Spill Response Loop (SWIMS Protocol)

SpillResponse Alert 1. Stop & Alert (Notify Lab Personnel) PPE 2. Don PPE (N95 Mask, Double Gloves, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towels to suppress dust) PPE->Contain Clean 4. Cleanup (Scoop into bag, Wash surface with soap/water) Contain->Clean Dispose 5. Disposal (Label as Hazardous Debris) Clean->Dispose

Caption: Modified SWIMS protocol emphasizing dust suppression for solid azaindole spills.

Specific Cleanup Note: Do not use a standard vacuum cleaner. The HEPA filter on a standard shop-vac may not capture fine azaindole dusts, aerosolizing them.[1] Use Wet Wiping or a dedicated Hazardous Waste Vacuum only.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link][1][2]

Sources

Personal Protective Equipment & Handling Guide: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Molecule: 1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy- (CAS: 183208-38-0) is a critical 7-azaindole intermediate used primarily in the synthesis of kinase inhibitors (e.g., JAK, Trk).[1]

The Risk Profile: While often categorized generically as an "Irritant," this scaffold presents specific risks due to the aldehyde moiety (sensitization, oxidation potential) and the azaindole core (biological activity). The primary operational hazards are inhalation of fine particulates during weighing and dermal sensitization upon repeated contact.

The Directive: Treat this compound not just as a chemical reagent, but as a bioactive intermediate. Standard "lab coat and glasses" protocols are insufficient for scale-up or high-frequency handling. You must implement a Zero-Contact Protocol .

Hazard Identification & Risk Assessment

Based on GHS Classifications for 7-azaindole derivatives.

Hazard ClassCategoryH-StatementOperational Translation
Acute Toxicity (Oral) Cat 4H302Harmful if swallowed.[2] Do not touch face/mouth after handling.
Skin Irritation Cat 2H315Causes skin inflammation. Barrier protection is non-negotiable.
Eye Irritation Cat 2AH319Causes serious eye irritation.[2][3][4] Aldehydes are lachrymators; vapors (if heated) sting eyes.
Sensitization (Skin) Cat 1H317CRITICAL: May cause allergic skin reaction.[2] Once sensitized, trace exposure triggers dermatitis.
STOT - SE Cat 3H335Respiratory irritation.[2][4] Dust inhalation damages mucous membranes.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select equipment based on your specific operation.

A. PPE Selection Logic (Visualized)

PPE_Logic Start Operation Type State_Solid Solid Handling (Weighing/Transfer) Start->State_Solid State_Soln Solution Handling (Reaction/Workup) Start->State_Soln Quant_Low < 100 mg State_Solid->Quant_Low Quant_High > 100 mg State_Solid->Quant_High PPE_Level1 LEVEL 1: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat State_Soln->PPE_Level1 Dilute/Closed PPE_Level3 LEVEL 3: Double Nitrile (Long Cuff) Face Shield + Goggles Fume Hood MANDATORY State_Soln->PPE_Level3 Conc./Heating PPE_Level2 LEVEL 2: Double Nitrile (Outer 0.14mm) Chemical Goggles N95 (if open bench) Quant_Low->PPE_Level2 Dust Risk Quant_High->PPE_Level3 High Dust Risk

Figure 1: Decision logic for selecting Personal Protective Equipment based on physical state and quantity.

B. Detailed Specifications
ComponentSpecificationScientific Rationale
Hand Protection Double Gloving (Nitrile) Inner: 4 mil (0.10mm)Outer: 5-6 mil (0.14mm)Permeation Defense: 7-azaindoles are heterocyclic aromatics. While nitrile is generally resistant, the aldehyde group increases polarity. Double gloving creates a sacrificial layer and visual breach indicator.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 Impact + Splash)Vapor/Dust Seal: Standard safety glasses allow dust entry from the sides. Goggles seal the orbital area against fine particulates and aldehyde vapors.
Respiratory Fume Hood (Primary) N95/P100 (Secondary)Engineering Control: The primary defense is airflow (face velocity 0.5 m/s). Use respirators only if weighing outside a hood is unavoidable (not recommended).
Body Defense Lab Coat (Poly/Cotton) + Tyvek Sleeves (Optional)Contamination Control: Disposable Tyvek sleeves prevent powder from settling on wrist cuffs, a common transfer point to personal clothing/skin.

Operational Protocol: The "Zero-Contact" Workflow

Phase 1: Preparation & Weighing

The most critical phase for exposure. Static electricity often causes this powder to "jump."

  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat and spatula. 5-methoxy-7-azaindoles are often fluffy solids that carry charge.

  • The "Coffin" Method:

    • Place the balance inside the fume hood.

    • Line the balance pan with a larger sheet of weighing paper (the "catch tray").

    • Weigh the specific amount into a tared vial, not an open boat.

    • Why? If you spill, you toss the catch tray. You do not sweep dust inside the hood.

  • Solvent Selection: Dissolve immediately. Do not leave the solid open.

    • Compatible Solvents: DMSO, DMF, Methanol, DCM.

    • Avoid: Water (poor solubility), Diethyl Ether (precipitation).

Phase 2: Reaction & Monitoring

Aldehydes are reactive electrophiles.

  • Inert Atmosphere: This compound is air-sensitive (oxidation to carboxylic acid). Always blanket reaction vessels with Nitrogen or Argon.

  • Heating: If heating >50°C, ensure the condenser is active before heating begins. Aldehyde vapors are potent respiratory irritants.

Phase 3: Cleanup & Decontamination
  • Solvent Wipe: Wipe all surfaces with a paper towel soaked in Ethanol or Isopropanol .

    • Mechanism: The alcohol solubilizes the organic heterocycle better than water, lifting it from the surface.

  • Soap & Water: Follow the alcohol wipe with a soap and water wash to remove residues.

  • Glove Removal: Perform "beak method" removal inside the hood. Discard gloves into solid hazardous waste immediately.

Waste Disposal & Emergency Response

A. Disposal Strategy

Cradle-to-Grave tracking is required.

Waste StreamContent DescriptionHandling Procedure
Solid Waste Contaminated gloves, weighing paper, paper towels.Double-bag in clear polyethylene bags. Label "Toxic Solid - Azaindole Derivative."
Liquid Waste (A) Halogenated (if DCM/Chloroform used).Segregate from non-halogenated. Do not mix with strong acids.
Liquid Waste (B) Non-Halogenated (Methanol/DMSO).Standard organic waste. Do not mix with oxidizers (Peroxides/Nitric Acid) as aldehydes can react violently.
B. Emergency Workflow (Visualized)

Emergency_Response Accident Exposure Event Type_Skin Skin Contact Accident->Type_Skin Type_Eye Eye Contact Accident->Type_Eye Type_Inhale Inhalation Accident->Type_Inhale Action_Skin 1. Remove Clothing 2. Wash Soap/Water (15m) 3. Do NOT use Alcohol Type_Skin->Action_Skin Action_Eye 1. Flush Eyewash (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Type_Eye->Action_Eye Action_Inhale 1. Move to Fresh Air 2. Support Breathing 3. Monitor for Edema Type_Inhale->Action_Inhale Medical Consult Physician (Bring SDS) Action_Skin->Medical Action_Eye->Medical Action_Inhale->Medical

Figure 2: Emergency response workflow for exposure incidents. Note: Never use alcohol on skin exposure as it may increase dermal absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5372812, 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. Retrieved from [Link]

  • ChemSrc (2025). 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-methoxy- MSDS & Hazards.[4][5] Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.